molecular formula C28H56O2 B15549720 Lauryl Palmitate CAS No. 68411-91-6

Lauryl Palmitate

Cat. No.: B15549720
CAS No.: 68411-91-6
M. Wt: 424.7 g/mol
InChI Key: GULIJHQUYGTWSO-UHFFFAOYSA-N
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Description

Dodecyl palmitate is a palmitate ester resulting from the formal condensation of palmitic acid with dodecan-1-ol. It is A wax ester synthesised by retinal pigment epithelial membranes. It has a role as a metabolite. It is a wax ester and a hexadecanoate ester. It is functionally related to a dodecan-1-ol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
a wax ester synthesized by retinal pigment epithelial membranes

Properties

IUPAC Name

dodecyl hexadecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIJHQUYGTWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4068375, DTXSID201022425
Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, C12-14-alkyl esters
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Molecular Weight

424.7 g/mol
Source PubChem
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CAS No.

42232-29-1, 68411-91-6
Record name Lauryl palmitate
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Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, C12-14-alkyl esters
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Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, dodecyl ester
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Record name Hexadecanoic acid, C12-14-alkyl esters
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Record name Dodecyl palmitate
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Record name LAURYL PALMITATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lauryl Palmitate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lauryl Palmitate (also known as dodecyl hexadecanoate), a long-chain wax ester of significant interest in pharmaceutical and research applications. This document details its key physical and chemical characteristics, outlines standardized experimental protocols for their determination, and illustrates its functional role in advanced drug delivery systems.

Core Physicochemical Properties

This compound is a wax ester formed from the esterification of palmitic acid and lauryl alcohol.[1] Its distinct lipophilic nature and thermal properties make it a valuable excipient in various formulations. At room temperature, it exists as a white, waxy solid.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
IUPAC Name dodecyl hexadecanoate-[4]
Synonyms Dodecyl palmitate, Palmitic acid dodecyl ester-[3]
CAS Number 42232-29-1-[3][5]
Molecular Formula C₂₈H₅₆O₂-[6][7]
Molecular Weight 424.74 g/mol [6][7]
Melting Point 44 - 55°C[2][5]
Boiling Point ~462.2°C (at 760 Torr)[5][7]
Density ~0.9g/cm³[7]
Flash Point ~240.8°C[7]
logP (o/w) ~13.0 - 13.46-[7][8]
Water Solubility Insoluble / Very Low (3.375e-008 mg/L est.)mg/L[1][8]
Organic Solvent Solubility Soluble in ethanol, ether, benzene, chloroform-[2][9]

Experimental Protocols for Physicochemical Characterization

Accurate characterization of this compound is critical for its effective application. The following sections detail the standard methodologies for determining its key properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and thermal behavior of a substance.[10]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak temperature of the endothermic transition.[11]

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

  • Methodology:

    • Sample Preparation: Accurately weigh 10-15 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.[11]

    • Thermal Program:

      • Heat the sample to 80°C and hold for 5 minutes to erase any prior thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to -50°C.

      • Hold at -50°C for 5 minutes to ensure complete crystallization.[11]

      • Heat the sample from -50°C to 80°C at a constant rate (e.g., 10°C/min) to record the melting curve.[11]

    • Data Analysis: The melting point (Tm) is determined as the temperature at the peak of the melting endotherm on the resulting DSC curve. The onset temperature and completion of melt can also be recorded.[10]

Purity and Composition Analysis by High-Temperature Gas Chromatography (HTGC)

High-Temperature Gas Chromatography is essential for analyzing low-volatility compounds like wax esters to assess purity and identify constituent fatty acids and alcohols after derivatization.[2][7]

  • Principle: The sample is vaporized and injected onto a specialized high-temperature capillary column. Components are separated based on their boiling points and interaction with the stationary phase, then detected by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]

  • Instrumentation: Gas chromatograph equipped with a high-temperature on-column injector, a thermally stable capillary column (e.g., DB-1HT), and an FID or MS detector.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane (B92381) or toluene (B28343) to a final concentration of 0.1–1.0 mg/mL.[7] For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to isolate the wax ester fraction.[1]

    • GC Conditions:

      • Injector Temperature: 390°C.[7]

      • Detector Temperature: 400°C.[1]

      • Oven Temperature Program: An initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, followed by a 6-minute hold.[7]

      • Carrier Gas: Helium or Hydrogen.

    • Data Analysis: The purity of this compound is determined by the relative area of its corresponding peak in the chromatogram. Identification is confirmed by comparing the retention time with a known standard or by interpreting the mass spectrum.

Structural Verification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule, confirming the ester structure of this compound.

  • Principle: Infrared radiation is passed through the sample. Specific functional groups absorb radiation at characteristic frequencies, producing a unique spectral fingerprint.[12]

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a thin, transparent disc.[13]

    • Spectral Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer and scan over a typical range of 4000-400 cm⁻¹.[13]

    • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For this compound, key peaks include:

      • A strong C=O (carbonyl) stretching vibration around 1735-1750 cm⁻¹.[3]

      • Strong C-O stretching vibrations in the range of 1050-1300 cm⁻¹.[3][14]

      • C-H stretching vibrations from the long alkyl chains just below 3000 cm⁻¹.

Determination of Solubility
  • Principle (Shake-Flask Method): Excess solute is added to a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.[15]

  • Instrumentation: Orbital shaker/incubator, centrifuge, analytical balance, HPLC or GC system.

  • Methodology (for organic solvents):

    • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent (e.g., ethanol).

    • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial to pellet the excess, undissolved solid.

    • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a calibrated HPLC or GC method.[15]

Applications in Research and Drug Development

This compound's lipophilicity, biocompatibility, and solid-state at body temperature make it an ideal lipid matrix for formulating Solid Lipid Nanoparticles (SLNs).[16][17] SLNs are advanced colloidal carriers designed to improve the delivery of poorly water-soluble drugs.[18]

Role in Solid Lipid Nanoparticle (SLN) Drug Delivery

In SLN formulations, this compound acts as the core solid lipid matrix. Its imperfect crystal lattice structure allows for the encapsulation of lipophilic drug molecules, protecting them from degradation and controlling their release.

SLN_Formation cluster_0 Aqueous Phase cluster_1 Lipid Phase (Melted) cluster_2 SLN Formation Surfactant Surfactant (e.g., Poloxamer 188) Homogenization High-Shear Homogenization Surfactant->Homogenization Water Water Water->Homogenization LP This compound (Solid Lipid Matrix) LP->Homogenization Drug Lipophilic Drug Drug->Homogenization SLN Drug-Loaded Solid Lipid Nanoparticle (SLN) Homogenization->SLN Cooling & Solidification

Figure 1: Formation of a drug-loaded Solid Lipid Nanoparticle (SLN) using this compound.
Workflow for Physicochemical Characterization

A systematic workflow is crucial for the comprehensive analysis of this compound for research and quality control purposes. The following diagram outlines the logical sequence of characterization experiments.

Characterization_Workflow start This compound Sample purity Purity & Identity (HT-GC/MS) start->purity structure Structural Verification (FTIR Spectroscopy) purity->structure Confirms Identity thermal Thermal Properties (DSC Analysis) structure->thermal Proceed if Structure is Correct solubility Solubility Profile (Shake-Flask Method) thermal->solubility Characterize Further end Qualified for Formulation Development solubility->end

Figure 2: Workflow for the physicochemical characterization of this compound.

References

Lauryl Palmitate synthesis pathways and reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of Lauryl Palmitate

Introduction

This compound (dodecyl hexadecanoate) is a wax ester, an ester of palmitic acid and lauryl alcohol (dodecanol)[1][2]. It is a white, solid compound soluble in organic solvents[3]. Due to its properties as an emollient, thickener, and surfactant, this compound is a widely utilized ingredient in the cosmetics and personal care industries, appearing in products like shampoos, lotions, and shower gels[3][4]. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, their underlying reaction mechanisms, and detailed experimental protocols for its production. The focus is on providing actionable information for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Synthesis Pathways

The production of this compound is primarily achieved through two major routes: traditional chemical synthesis and green enzymatic synthesis.

Chemical Synthesis: Fischer-Speier Esterification

The conventional method for synthesizing this compound is the Fischer-Speier esterification. This process involves the direct reaction of a carboxylic acid (palmitic acid) with an alcohol (lauryl alcohol) in the presence of an acid catalyst[3][5].

The overall reaction is as follows:

Palmitic Acid + Lauryl Alcohol ⇌ this compound + Water

This reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by continuously removing water from the reaction mixture as it forms[6][7].

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts[6]. Conditions: The reaction typically requires high temperatures, which can lead to side reactions and the formation of colored impurities, necessitating further purification steps[4].

Enzymatic Synthesis: Lipase-Catalyzed Esterification

An increasingly preferred alternative is the enzymatic synthesis of this compound, which is considered a "green chemistry" approach[8][9]. This method utilizes lipases (EC 3.1.1.3) as biocatalysts to perform the esterification under milder conditions[10][11].

The reaction is identical to the chemical route but is catalyzed by an enzyme:

Palmitic Acid + Lauryl Alcohol --(Lipase)--> this compound + Water

This pathway offers several advantages over traditional chemical synthesis:

  • Mild Conditions: Reactions are conducted at lower temperatures, reducing energy consumption and minimizing degradation of reactants and products[4][12].

  • High Specificity: Lipases are highly selective, leading to fewer byproducts and a purer final product[9][10].

  • Environmental Friendliness: The process avoids the use of harsh acids and solvents, generating less hazardous waste[4].

Biocatalysts: A commonly used and highly effective biocatalyst for this reaction is Novozym 435, an immobilized lipase (B570770) from Candida antarctica[8][9][10].

Reaction Mechanisms

Fischer Esterification Mechanism

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of palmitic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The hydroxyl group of lauryl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_products Products PA Palmitic Acid Protonation 1. Protonation of Carbonyl PA->Protonation LA Lauryl Alcohol Attack 2. Nucleophilic Attack by Alcohol LA->Attack H H+ (Catalyst) H->Protonation Protonation->Attack Activated Acid Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water Elimination->Water LP This compound Deprotonation->LP H_regen H+ (Regenerated) Deprotonation->H_regen

Caption: Fischer Esterification logical workflow.
Lipase-Catalyzed Esterification Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The lipase's active site (containing a catalytic triad, typically Ser-His-Asp) binds to the palmitic acid. The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acid.

  • Formation of Acyl-Enzyme Intermediate: A tetrahedral intermediate is formed, which then collapses to form an acyl-enzyme complex, releasing a molecule of water.

  • Deacylation: Lauryl alcohol binds to the enzyme and its hydroxyl group attacks the acyl-enzyme complex.

  • Product Release: This leads to the formation of a second tetrahedral intermediate, which breaks down to release the this compound ester and regenerate the free enzyme.

Lipase_Mechanism E Free Lipase (E) E_PA Enzyme-Acid Complex (E-A) E->E_PA + A PA Palmitic Acid (A) PA->E_PA Acyl_E Acyl-Enzyme Intermediate (F) E_PA->Acyl_E Water Water (P) Acyl_E->Water - P Acyl_E_LA Enzyme-Intermediate-Alcohol Complex (F-B) Acyl_E->Acyl_E_LA + B LA Lauryl Alcohol (B) LA->Acyl_E_LA E_LP Enzyme-Ester Complex (E-Q) Acyl_E_LA->E_LP E_LP->E Regeneration LP This compound (Q) E_LP->LP - Q

Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on reaction parameters. The following tables summarize quantitative data from studies on enzymatic synthesis.

Table 1: Optimal Conditions for Lipase-Catalyzed Synthesis of this compound

ParameterOptimal ValueReference
BiocatalystNovozym 435 (Candida antarctica lipase)[8][9][10]
Reaction Time10 minutes[8][9][10]
Temperature40°C[8][9][10]
Amount of Enzyme0.4 g[8][9][10]
Substrate Molar Ratio (Lauryl Alcohol:Palmitic Acid)2:1[8][9][10]
Organic SolventHexane (log P > 3.5)[8][9][10]
Yield>90%[8][9][10]

Experimental Protocols

This section provides a detailed methodology for the green synthesis of this compound based on optimized lipase-catalyzed esterification.

Materials and Equipment
  • Reactants: Palmitic acid (purity >90%), Lauryl alcohol (purity >98%)[9].

  • Catalyst: Immobilized lipase Novozym 435 (Candida antarctica)[9].

  • Solvent: Hexane (analytical grade)[9].

  • Reagents for Termination: Ethanol/acetone mixture (1:1 v/v)[9].

  • Equipment: Horizontal water bath shaker, screw-capped vials, micropipettes, gas chromatograph (GC), Fourier-transform infrared (FTIR) spectrometer[8][9].

Synthesis Procedure

Experimental_Workflow start Start prep 1. Prepare Reaction Mixture - 2.0 mmol Palmitic Acid - 4.0 mmol Lauryl Alcohol - 2.0 mL Hexane start->prep add_enzyme 2. Add Biocatalyst - 0.4 g Novozym 435 prep->add_enzyme incubate 3. Incubation - Temperature: 40°C - Agitation: 150 rpm - Time: 10 minutes add_enzyme->incubate terminate 4. Terminate Reaction - Add 7.0 mL Ethanol/Acetone (1:1 v/v) incubate->terminate analyze 5. Product Analysis terminate->analyze ftir FTIR Spectroscopy (Functional Group ID) analyze->ftir gc Gas Chromatography (Purity & Yield) analyze->gc end End ftir->end gc->end

Caption: Experimental workflow for enzymatic synthesis.
  • Preparation of Reaction Mixture: In a screw-capped vial, combine 2.0 mmol of palmitic acid, 4.0 mmol of lauryl alcohol, and 2.0 mL of hexane[9].

  • Addition of Catalyst: Add 0.4 g of Novozym 435 to the mixture[10].

  • Incubation: Place the vial in a horizontal water bath shaker set to 40°C and an agitation speed of 150 rpm. Allow the reaction to proceed for 10 minutes[9][10].

  • Reaction Termination: After the incubation period, terminate the reaction by adding 7.0 mL of an ethanol/acetone (1:1 v/v) solution to the mixture. This denatures the enzyme and stops the catalytic activity[9].

  • Sample Preparation for Analysis: Centrifuge the sample to separate the immobilized enzyme. The supernatant containing the product can then be analyzed.

Product Characterization and Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the product to confirm the formation of the ester bond. The spectrum should show a characteristic ester carbonyl (C=O) peak around 1740 cm⁻¹ and a C-O stretch around 1170 cm⁻¹.

  • Gas Chromatography (GC): Quantify the yield and purity of the this compound. The product is identified by comparing its retention time to that of a known standard. A high-purity product will show a single major peak corresponding to this compound[8][10]. A typical GC setup might use a medium polar capillary column with helium as the carrier gas[9].

Conclusion

This compound can be synthesized effectively through both chemical and enzymatic routes. While Fischer esterification is a well-established method, it suffers from drawbacks related to harsh conditions and potential impurities. The lipase-catalyzed synthesis presents a superior "green" alternative, offering high yields and purity under mild, environmentally friendly conditions[8][10]. The optimization of reaction parameters, particularly with robust biocatalysts like Novozym 435, allows for rapid and efficient production, making it a highly attractive pathway for industrial applications in the cosmetic, pharmaceutical, and fine chemical sectors.

References

Lauryl Palmitate: A Bio-Based Phase Change Material for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lauryl Palmitate, a wax ester derived from the esterification of lauryl alcohol and palmitic acid, is emerging as a promising bio-based phase change material (PCM). Its inherent biocompatibility, biodegradability, and defined melting point near physiological temperatures position it as an ideal candidate for innovative applications in thermal energy storage and, notably, in the controlled release of therapeutics. This technical guide provides a comprehensive overview of this compound as a PCM, focusing on its thermophysical properties, synthesis, and its potential to revolutionize drug delivery systems through temperature-triggered release mechanisms that can be tailored to influence specific cellular signaling pathways.

Core Thermophysical Properties

The efficacy of this compound as a PCM hinges on its distinct thermal characteristics. These properties govern its capacity to store and release thermal energy during its solid-liquid phase transition.

PropertyValueSource(s)
Melting Point 44-45 °C[1]
Latent Heat of Fusion Data not available in searched results
Thermal Conductivity Data not available in searched results
Thermal Stability Data not available in searched results

Synthesis of this compound

This compound is synthesized through the esterification of lauryl alcohol and palmitic acid. A common and environmentally friendly method involves an enzyme-catalyzed reaction.

Enzymatic Esterification Protocol

This protocol is based on the green synthesis of this compound using an immobilized lipase (B570770), such as Novozym 435.

Materials:

  • Palmitic Acid

  • Lauryl Alcohol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic Solvent (e.g., hexane)

  • Sodium hydroxide (B78521) (NaOH) solution (for titration)

Procedure:

  • Reactant Preparation: Dissolve palmitic acid and lauryl alcohol in a suitable organic solvent within a reaction vessel. A typical molar ratio of lauryl alcohol to palmitic acid is 2:1.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The amount of enzyme is a critical parameter to optimize, with a starting point being around 0.4 g for a laboratory-scale reaction.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically around 40°C, with constant agitation to ensure proper mixing. The optimal reaction time can be as short as 10 minutes.

  • Monitoring the Reaction: The progress of the esterification can be monitored by titrating the remaining unreacted fatty acids with a standardized NaOH solution.

  • Product Isolation and Purification: After the reaction reaches the desired conversion, the immobilized enzyme can be easily separated by filtration for potential reuse. The solvent is then removed under reduced pressure. The resulting this compound can be further purified using techniques such as chromatography to achieve high purity (>90%).

Characterization of Thermophysical Properties: Experimental Protocols

To fully characterize this compound as a PCM, a series of standard thermal analysis techniques are employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, freezing point, and latent heat of fusion and crystallization of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of purified this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Ramp the temperature up at a controlled heating rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 80°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the initial temperature at a controlled cooling rate (e.g., 10°C/min).

    • A second heating scan is often performed to observe the thermal behavior of the material after a controlled cooling cycle.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area under the melting peak. Similarly, the freezing point and latent heat of crystallization are determined from the exothermic peak during the cooling cycle.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis prep1 Weigh 5-10 mg This compound prep2 Seal in Aluminum Pan prep1->prep2 dsc_instrument Place Sample & Reference in DSC Instrument prep2->dsc_instrument Load into instrument thermal_program Run Thermal Program (Heat-Cool-Heat) dsc_instrument->thermal_program thermogram Generate DSC Thermogram thermal_program->thermogram Collect data analysis Determine: - Melting Point - Latent Heat thermogram->analysis

Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition temperature of this compound.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20 mL/min), depending on the desired experimental conditions.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition indicates the beginning of significant mass loss and is a measure of the material's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis prep1 Weigh 5-10 mg This compound prep2 Place in TGA Crucible prep1->prep2 tga_instrument Load Crucible into TGA Instrument prep2->tga_instrument Load into instrument heating_program Heat at Constant Rate in Controlled Atmosphere tga_instrument->heating_program tga_curve Generate TGA Curve heating_program->tga_curve Record mass loss analysis Determine: - Decomposition Temp. - Thermal Stability tga_curve->analysis

Workflow for TGA analysis of this compound.

Application in Drug Delivery: A Thermo-Responsive Matrix for Controlled Release

The solid-to-liquid phase transition of this compound at a temperature slightly above normal body temperature makes it an excellent candidate for thermo-responsive drug delivery systems.[2][3] Drugs can be encapsulated within a solid this compound matrix, remaining stable and inactive at physiological temperatures. Upon localized heating to its melting point, the matrix transitions to a liquid state, triggering the release of the encapsulated therapeutic agent.[4]

This on-demand release mechanism offers several advantages:

  • Spatially Targeted Delivery: The drug is released only at the site of heating, minimizing systemic exposure and associated side effects.

  • Temporally Controlled Release: The timing and duration of drug release can be precisely controlled by the application of the thermal trigger.

  • Protection of Labile Drugs: The solid PCM matrix can protect sensitive drug molecules from degradation in the biological environment.

Interfacing with Cellular Signaling Pathways

The ability to deliver a drug to a specific location at a specific time opens up possibilities for modulating cellular signaling pathways with high precision. For instance, many cancer therapies involve the use of kinase inhibitors to target dysregulated signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

By encapsulating a kinase inhibitor within a this compound-based PCM, it is possible to achieve a high local concentration of the drug at the tumor site upon thermal activation. This localized, high-dose delivery can be more effective at inhibiting the target kinase and downstream signaling, potentially overcoming drug resistance mechanisms and enhancing therapeutic efficacy.

Signaling_Pathway cluster_delivery Drug Delivery cluster_cell Target Cell PCM_Drug This compound PCM + Kinase Inhibitor Release Drug Release PCM_Drug->Release Phase Transition Heat Local Heating (>44°C) Kinase Target Kinase (e.g., MEK, Akt) Release->Kinase Inhibition Receptor Receptor Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

PCM-mediated delivery of a kinase inhibitor to modulate a signaling pathway.

Future Directions and Conclusion

This compound stands out as a promising, bio-based phase change material with significant potential in the field of drug delivery. While further characterization of its thermophysical properties is necessary, its favorable melting point and inherent biocompatibility make it an attractive material for the development of next-generation, thermo-responsive drug delivery systems. The ability to precisely control the spatial and temporal release of therapeutic agents offers a powerful tool for researchers and drug development professionals to more effectively target and modulate cellular signaling pathways, paving the way for more effective and less toxic therapies. The exploration of this compound and similar long-chain fatty acid esters as PCM-based drug carriers is a vibrant area of research with the potential for significant clinical impact.

References

Solubility of Lauryl Palmitate in Organic Solvents: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lauryl palmitate in common organic solvents, tailored for laboratory applications. This compound (dodecyl hexadecanoate), a wax ester, is utilized in various scientific and industrial applications, including as an emollient in cosmetics, a component in pharmaceutical formulations, and in the development of lipid-based drug delivery systems.[1] A thorough understanding of its solubility is critical for formulation development, purification processes, and analytical method development.

Core Concepts of this compound Solubility

This compound's solubility is primarily dictated by its chemical structure—a long hydrocarbon chain derived from lauryl alcohol and palmitic acid. This structure renders it a nonpolar molecule. Following the principle of "like dissolves like," this compound exhibits good solubility in nonpolar and aromatic organic solvents.[2] Conversely, it is practically insoluble in polar solvents such as water.[3]

Factors influencing the solubility of this compound include:

  • Solvent Polarity: Nonpolar solvents are more effective at dissolving this compound than polar solvents.

  • Temperature: The solubility of waxy solids like this compound generally increases with temperature.

  • Molecular Weight of Solvent: For nonpolar hydrocarbon solvents, solubility can be influenced by the molecular weight of the solvent.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents at specific temperatures is limited. However, based on the general principles of wax ester solubility, the following table provides a qualitative and estimated summary of this compound's solubility in common laboratory solvents. For critical applications, experimental determination of solubility is strongly recommended.

Solvent CategorySolventChemical FormulaPolarityExpected Qualitative Solubility of this compound
Alcohols MethanolCH₃OHPolarLow
EthanolC₂H₅OHPolarSoluble to Moderately Soluble
IsopropanolC₃H₇OHIntermediateModerately Soluble
Ketones AcetoneC₃H₆OPolar AproticModerately Soluble
Esters Ethyl AcetateC₄H₈O₂IntermediateSoluble
Alkanes HexaneC₆H₁₄NonpolarHighly Soluble
HeptaneC₇H₁₆NonpolarHighly Soluble
Aromatic Solvents TolueneC₇H₈NonpolarHighly Soluble
BenzeneC₆H₆NonpolarSoluble
Chlorinated Solvents ChloroformCHCl₃NonpolarHighly Soluble
Ethers Diethyl Ether(C₂H₅)₂ONonpolarSoluble

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature. The gravimetric method is a reliable and direct approach for quantifying the solubility of a solid in a liquid.[4][5]

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes (e.g., aluminum or glass)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure the solution becomes saturated.

    • Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Separation of Undissolved Solute:

    • Allow the vial to rest at the experimental temperature for a short period to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Record the exact volume of the filtered saturated solution transferred to the evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C). The evaporation should be carried out in a fume hood.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Express the solubility in the desired units, for example:

      • g/100 mL: (mass of residue in g / volume of filtrate in mL) * 100

      • mg/mL: mass of residue in mg / volume of filtrate in mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation prep1 Add Excess this compound to Vial prep2 Add Known Volume of Solvent prep1->prep2 Step 1 equil1 Agitate at Constant Temperature (24-48 hours) prep2->equil1 sep1 Settle Undissolved Solid equil1->sep1 sep2 Filter Supernatant into Pre-weighed Evaporation Dish sep1->sep2 quant1 Evaporate Solvent in Oven sep2->quant1 quant2 Cool in Desiccator quant1->quant2 quant3 Weigh Residue to Constant Weight quant2->quant3 calc1 Calculate Mass of Dissolved Solute quant3->calc1 calc2 Express Solubility (e.g., g/100mL) calc1->calc2

Caption: Experimental workflow for determining this compound solubility.

Applications in Drug Development

The solubility of this compound is a key parameter in its application within drug development. As a lipid-based excipient, it can be used to:

  • Enhance the solubility and bioavailability of poorly water-soluble drugs: By dissolving a hydrophobic active pharmaceutical ingredient (API) in a lipid matrix containing this compound, its dissolution in aqueous physiological fluids can be improved.

  • Formulate lipid nanoparticles: this compound can be a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are promising systems for targeted drug delivery.[1]

  • Control drug release: The rate of drug release from a lipid-based formulation can be modulated by the solubility and partitioning of the drug within the lipid matrix.

A thorough understanding and experimental determination of this compound's solubility in various organic solvents are essential for the rational design and optimization of such drug delivery systems.

References

Green Synthesis of Lauryl Palmitate: A Technical Guide to Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of lauryl palmitate, a valuable wax ester with applications in cosmetics, pharmaceuticals, and as a food additive, represents a significant advancement in green chemistry.[1][2] This technical guide details the lipase-catalyzed esterification of lauric acid and lauryl alcohol, offering a sustainable alternative to conventional chemical methods. The use of immobilized lipases, particularly from Candida antarctica (Novozym 435), provides high catalytic efficiency and specificity under mild reaction conditions, leading to high-purity products with minimal environmental impact.[1][3][4]

Reaction Overview and Optimization

The synthesis of this compound is achieved through the direct esterification of palmitic acid and lauryl alcohol, catalyzed by a lipase (B570770) enzyme.[1][3][4] This biocatalytic approach avoids the harsh conditions and hazardous waste associated with traditional chemical synthesis.[1] The reaction is influenced by several key parameters that have been optimized to achieve high yields, typically exceeding 90%.[1][3][4][5]

Key Reaction Parameters and Optimized Conditions

The efficiency of the lipase-catalyzed synthesis of this compound is dependent on the careful control of several reaction parameters. The table below summarizes the optimized conditions identified in key studies.

ParameterOptimized ValueReference
Lipase Catalyst Novozym 435 (Candida antarctica immobilized lipase)[1][3][4]
Reaction Time 10 minutes[1][3][4]
Temperature 40°C[1][3][4]
Enzyme Amount 0.4 g (for a specific reaction scale)[1][3][4]
Substrate Molar Ratio (Lauryl Alcohol:Palmitic Acid) 2:1[1][3][4]
Organic Solvent Hexane (B92381) (or other solvents with log P > 3.5)[1][3][4]
Agitation Speed 150 rpm[1]

Experimental Protocol

This section provides a detailed methodology for the green synthesis of this compound based on established protocols.[1]

Materials
  • Palmitic acid (purity ≥ 90%)

  • Lauryl alcohol (purity ≥ 98%)

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

Equipment
  • Horizontal water bath shaker

  • Reaction vessels (e.g., screw-capped flasks)

  • Pipettes and measuring cylinders

  • Analytical balance

  • Filtration apparatus

  • Rotary evaporator (optional, for solvent removal)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Gas Chromatograph (GC)

Synthesis Procedure
  • Reactant Preparation: In a suitable reaction vessel, combine 2.0 mmol of palmitic acid and 4.0 mmol of lauryl alcohol.

  • Solvent Addition: Add 2.0 mL of hexane to the reaction vessel.

  • Enzyme Addition: Introduce 0.3 g of Novozym 435 to the mixture.

  • Incubation: Place the reaction vessel in a horizontal water bath shaker set to 37°C and an agitation speed of 150 rpm.

  • Reaction Time: Allow the reaction to proceed for 180 minutes. For optimized conditions, a 10-minute reaction time at 40°C with 0.4g of enzyme can be utilized.[1][3][4]

  • Reaction Termination: Stop the reaction by adding 7.0 mL of an ethanol/acetone mixture (1:1 v/v).

  • Enzyme Separation: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Product Isolation: The product, this compound, is in the filtrate. The solvent can be removed under reduced pressure using a rotary evaporator if a purified product is desired.

Product Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the ester bond by identifying the characteristic C=O stretching vibration.

  • Gas Chromatography (GC): Determine the purity of the this compound and quantify the conversion yield.[1][3][4]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the lipase-catalyzed synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_catalyst Catalyst cluster_separation Product Separation cluster_analysis Analysis palmitic_acid Palmitic Acid reaction_mixture Reaction Mixture Incubation (Shaker Water Bath) palmitic_acid->reaction_mixture lauryl_alcohol Lauryl Alcohol lauryl_alcohol->reaction_mixture hexane Hexane hexane->reaction_mixture termination Reaction Termination (Ethanol/Acetone) reaction_mixture->termination lipase Novozym 435 lipase->reaction_mixture filtration Filtration termination->filtration filtration->lipase Recycle product This compound filtration->product characterization Characterization (FT-IR, GC) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs palmitic_acid Palmitic Acid lauryl_palmitate This compound palmitic_acid->lauryl_palmitate lauryl_alcohol Lauryl Alcohol lauryl_alcohol->lauryl_palmitate lipase Lipase (Novozym 435) lipase->lauryl_palmitate catalyzes solvent Organic Solvent (Hexane) solvent->lauryl_palmitate facilitates temperature Temperature temperature->lauryl_palmitate influences rate time Time time->lauryl_palmitate determines conversion agitation Agitation agitation->lauryl_palmitate improves mass transfer molar_ratio Molar Ratio molar_ratio->lauryl_palmitate affects equilibrium water Water (by-product)

Caption: Interplay of components in this compound synthesis.

Concluding Remarks

The lipase-catalyzed synthesis of this compound offers a robust and environmentally friendly method for producing this commercially significant wax ester. The high yields, mild reaction conditions, and the reusability of the immobilized enzyme make this an attractive process for industrial applications. Further research could explore solvent-free reaction conditions to further enhance the green credentials of this synthesis.[6][7] The detailed protocols and understanding of the key reaction parameters provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

The Pivotal Role of Lauryl Palmitate as a Wax Ester in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitate (dodecyl hexadecanoate), a wax ester comprised of lauryl alcohol and palmitic acid, is a ubiquitous lipid molecule found across diverse biological systems.[1][2] While often recognized for its physicochemical properties in cosmetic and pharmaceutical formulations, its endogenous roles are multifaceted and critical to cellular and organismal homeostasis.[1][3] This technical guide provides an in-depth exploration of this compound's function as a wax ester, delving into its biosynthesis, metabolism, and physiological significance. Detailed experimental protocols for its analysis and diagrams of relevant biological pathways are provided to support further research and development in this area.

Introduction to this compound and Wax Esters

Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[4] Their inherent hydrophobicity and chemical stability make them ideal for a variety of biological functions, including energy storage, waterproofing, and buoyancy.[5][6] this compound, with the chemical formula C28H56O2, is a saturated wax ester that exemplifies these characteristics.[2] It is found in various natural sources, from the sebum of human skin to the lipid reserves of marine organisms.[4]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for its study and application. The following table summarizes key quantitative data for this wax ester.

PropertyValueReference(s)
Molecular Formula C28H56O2[2][7]
Molecular Weight 424.74 g/mol [2][7]
Melting Point 44-45 °C[][]
Boiling Point 462.2 ± 13.0 °C at 760 mmHg[7][]
Density 0.859 ± 0.06 g/cm³[7][]
Flash Point 240.8 °C[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][3]
Appearance White solid or colorless to pale yellow liquid/waxy solid, depending on temperature.[1][3]

Biosynthesis and Metabolism of this compound

The synthesis and degradation of this compound are governed by specific enzymatic pathways.

Biosynthesis

The biosynthesis of wax esters like this compound is a two-step enzymatic process.[10] First, a fatty acyl-CoA, in this case, palmitoyl-CoA, is reduced to its corresponding fatty alcohol, lauryl alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[10] Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.[10]

This compound Biosynthesis Palmitoyl-CoA Palmitoyl-CoA FAR FAR Palmitoyl-CoA->FAR WS WS Palmitoyl-CoA->WS Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->WS This compound This compound FAR->Lauryl Alcohol NAD(P)+ NAD(P)+ FAR->NAD(P)+ WS->this compound CoA-SH CoA-SH WS->CoA-SH NAD(P)H NAD(P)H NAD(P)H->FAR

Biosynthesis of this compound.
Metabolism and Degradation

The catabolism of this compound is initiated by wax ester hydrolases or lipases, which cleave the ester bond to release lauryl alcohol and palmitic acid.[11][12] The resulting fatty alcohol can be oxidized to a fatty aldehyde by a fatty alcohol oxidase (FAO), and then to a fatty acid by a fatty aldehyde dehydrogenase (FADH).[10] Both the original and newly formed palmitic acid can then enter the β-oxidation pathway for energy production.

This compound Metabolism This compound This compound Wax Ester Hydrolase Wax Ester Hydrolase This compound->Wax Ester Hydrolase Lauryl Alcohol Lauryl Alcohol FAO FAO Lauryl Alcohol->FAO Palmitic Acid Palmitic Acid Beta-Oxidation Beta-Oxidation Palmitic Acid->Beta-Oxidation Fatty Aldehyde Fatty Aldehyde FADH FADH Fatty Aldehyde->FADH Wax Ester Hydrolase->Lauryl Alcohol Wax Ester Hydrolase->Palmitic Acid FAO->Fatty Aldehyde FADH->Palmitic Acid

Metabolism of this compound.

Biological Roles and Significance

This compound, as a component of the broader class of wax esters, contributes to several vital biological functions.

  • Integumentary System: In humans, wax esters, including this compound, are significant components of sebum, contributing to the skin's barrier function, lubrication, and protection against environmental stressors.

  • Marine Ecosystems: In many marine organisms, from zooplankton to fish, wax esters serve as a primary long-term energy reserve and play a crucial role in buoyancy control.[13]

  • Plant Biology: Plant cuticular waxes, which can include this compound, form a protective layer that prevents water loss and protects against pathogens and UV radiation.

Signaling Pathways of this compound Constituents

While this compound itself is not a primary signaling molecule, its constituent, palmitic acid, is a well-documented modulator of various intracellular signaling pathways, particularly when present in excess.[14]

Palmitic Acid-Mediated Signaling

Palmitic acid can influence key signaling cascades involved in cellular processes such as proliferation, apoptosis, and inflammation.[14][15]

Palmitic Acid Signaling Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 PI3K PI3K Palmitic Acid->PI3K inhibits ER_Stress ER Stress Palmitic Acid->ER_Stress NF-kB NF-kB TLR4->NF-kB Inflammation Inflammation NF-kB->Inflammation Akt Akt PI3K->Akt inhibits Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Akt->Cell_Proliferation_Inhibition JNK JNK Apoptosis Apoptosis JNK->Apoptosis ER_Stress->JNK

Key Signaling Pathways Modulated by Palmitic Acid.

Experimental Protocols

The following section provides detailed methodologies for the study of this compound.

Enzymatic Synthesis of this compound

This protocol is based on the lipase-catalyzed esterification of palmitic acid and lauryl alcohol.[16][17]

  • Materials:

    • Immobilized lipase (B570770) from Candida antarctica (Novozym 435)

    • Palmitic acid

    • Lauryl alcohol

    • Hexane (B92381) (or other suitable organic solvent with a log P > 3.5)

    • Horizontal water bath shaker

    • Glass reaction vials

  • Procedure:

    • Prepare a reaction mixture in a glass vial containing palmitic acid and lauryl alcohol in a 1:2 molar ratio in hexane.[16][18]

    • Add the immobilized lipase to the reaction mixture. An enzyme amount of 0.4 g for a 2 mmol scale reaction has been shown to be effective.[16]

    • Incubate the mixture in a horizontal water bath shaker at 40°C for 10 minutes.[16]

    • Terminate the reaction by filtering out the immobilized enzyme.

    • The product, this compound, can be purified from the remaining substrates and solvent using column chromatography.

    • Confirm the purity of the synthesized this compound using Fourier-transform infrared spectroscopy (FT-IR) and Gas Chromatography (GC).[16]

Extraction of Wax Esters from Human Sebum

This protocol outlines a general procedure for the extraction of lipids, including wax esters, from human sebum.[19]

  • Materials:

    • Ethanol-soaked cotton swabs

    • Chloroform:methanol (2:1, v/v)

    • Hexane

    • Vortex mixer

    • Sonicator

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Collect sebum from the skin surface (e.g., forehead) using ethanol-soaked cotton swabs, applying gentle pressure.[19]

    • Place the cotton swabs into a tube containing a chloroform:methanol (2:1, v/v) solution.

    • Vortex the tube vigorously and sonicate to ensure complete extraction of lipids from the swabs.

    • Add hexane to the tube and repeat the vortexing and sonication steps.

    • Centrifuge the tube to pellet any debris.

    • Carefully transfer the supernatant containing the lipid extract to a clean tube.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

    • The wax ester fraction can be further isolated from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound.[20][21]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for high-temperature analysis (e.g., DB-1 HT)

  • Sample Preparation:

    • Dissolve the lipid extract or synthesized this compound in a suitable solvent such as hexane or dichloromethane (B109758) to a known concentration.

    • If necessary, perform a derivatization step to convert fatty acids to their methyl esters, though this compound can often be analyzed intact.

  • GC-MS Parameters (Example):

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[22]

    • Carrier Gas: Helium

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 50-700

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic fragment ions can be monitored for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve using standards of pure this compound at known concentrations.

    • Analyze the samples under the same conditions as the standards.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

GC-MS Workflow Sample_Extraction Sample Extraction/ Synthesis Dissolution Dissolution in Organic Solvent Sample_Extraction->Dissolution Injection Injection into GC Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

General Workflow for GC-MS Analysis of this compound.

Conclusion

This compound, a representative wax ester, plays a more significant role in biological systems than its simple structure might suggest. From serving as a vital energy reserve and structural component to the signaling implications of its metabolic products, the study of this compound offers valuable insights into lipid biology. The methodologies and pathway diagrams presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the multifaceted roles of this compound and other wax esters in health and disease.

References

Lauryl Palmitate: A Comprehensive Technical Guide for Lipid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Palmitate in Drug Delivery

This compound, a wax ester formed from palmitic acid and lauryl alcohol, is emerging as a promising lipid excipient for the development of novel drug delivery systems.[1] Its biocompatibility, biodegradability, and physicochemical properties make it a suitable candidate for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanosystems offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, controlled and sustained release profiles, and the potential for targeted delivery.[2][3][4] This technical guide provides an in-depth exploration of this compound as a core lipid matrix, detailing its properties, formulation methodologies, characterization techniques, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature.[5] Its key properties relevant to drug delivery are summarized in the table below. The melting point of approximately 44-55°C is particularly advantageous, as it is solid at physiological temperatures, ensuring the stability of the nanoparticle matrix in vivo, while being low enough for practical and scalable formulation processes like hot high-pressure homogenization.[2][5]

PropertyValueReference
Chemical Name Dodecyl hexadecanoate[3][6]
Molecular Formula C28H56O2[1][6]
Molecular Weight 424.74 g/mol [1][3][6]
Appearance White solid[5]
Melting Point 44-55 °C[2][5]
Solubility Soluble in organic solvents (e.g., ethanol, ether, benzene); practically insoluble in water.[5][7]
Safety Profile Considered safe and non-irritating for topical and other applications.[3][5]

This compound in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound can serve as the primary solid lipid in the matrix of SLNs. In NLCs, it can be blended with a liquid lipid to create a less-ordered crystalline structure, which can enhance drug loading capacity and minimize drug expulsion during storage.[8] The choice of formulation—SLN versus NLC—depends on the specific physicochemical properties of the active pharmaceutical ingredient (API) and the desired release kinetics.

Formulation Components and Their Roles

A stable and effective this compound-based nanoparticle formulation requires careful selection of its components.

G Formulation This compound-Based Nanoparticle Formulation SolidLipid Solid Lipid (this compound) Formulation->SolidLipid Forms solid matrix LiquidLipid Liquid Lipid (e.g., Oleic Acid, Miglyol 812) (for NLCs) Formulation->LiquidLipid Modifies crystal order (NLCs) Surfactant Primary Surfactant (e.g., Poloxamer 188, Tween 80) Formulation->Surfactant Stabilizes nanoparticle dispersion CoSurfactant Co-Surfactant (e.g., Soy Lecithin, Polysorbate 20) Formulation->CoSurfactant Enhances stability API Active Pharmaceutical Ingredient (API) (Typically Lipophilic) Formulation->API Encapsulated drug AqueousPhase Aqueous Phase (Purified Water) Formulation->AqueousPhase Continuous phase

Core components of a this compound-based lipid nanoparticle formulation.
Representative Formulation and Characterization Data

The following tables present illustrative quantitative data for this compound-based SLNs encapsulating a model lipophilic drug, such as Ibuprofen. This data is representative and based on typical values obtained for similar lipid nanoparticle systems.

Table 3.2.1: Formulation Composition

ComponentConcentration (% w/w)
This compound5.0
Ibuprofen0.5
Poloxamer 1882.5
Purified Water92.0

Table 3.2.2: Physicochemical Characterization

ParameterValue
Particle Size (Z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -15 to -30 mV
Encapsulation Efficiency (EE%) > 90%
Drug Loading (DL%) ~ 9%

Note: These values are illustrative and can vary based on the specific formulation and process parameters.

Experimental Protocols

Preparation of this compound SLNs by Hot High-Pressure Homogenization (HPH)

The hot HPH technique is a widely used and scalable method for producing SLNs.[9][10][11]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating

  • Water bath

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh this compound and the lipophilic API.

    • Heat the mixture in a beaker to 60-65°C (approximately 10-15°C above the melting point of this compound) with gentle stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (60-65°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[11]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • The lipid will recrystallize, leading to the formation of solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C for further characterization.

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase L1 Melt this compound (60-65°C) L2 Dissolve API in molten lipid L1->L2 PreEmulsion Create Pre-emulsion (High-Shear Homogenization) L2->PreEmulsion A1 Dissolve Surfactant in Water A2 Heat to 60-65°C A1->A2 A2->PreEmulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling (Recrystallization) HPH->Cooling SLN This compound SLN Dispersion Cooling->SLN

Workflow for the preparation of this compound SLNs via hot HPH.
In Vitro Drug Release Assay using Dialysis Bag Method

This method is commonly used to assess the release of a drug from nanoparticles by separating the nanoparticle dispersion from the release medium using a semi-permeable membrane.[12]

Materials:

  • This compound SLN dispersion

  • Dialysis bags (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) as release medium

  • Magnetic stirrer

  • Incubator or water bath at 37°C

Protocol:

  • Preparation of the Dialysis Bag:

    • Soak the dialysis bag in the release medium for at least 30 minutes to ensure it is fully hydrated.

  • Sample Loading:

    • Pipette a known volume (e.g., 1-2 mL) of the this compound SLN dispersion into the pre-treated dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Initiation of the Release Study:

    • Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). The volume should be sufficient to maintain sink conditions.

    • Place the beaker on a magnetic stirrer at a constant speed to ensure gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

G Start Start Hydrate Hydrate Dialysis Bag Start->Hydrate Load Load SLN Dispersion into Bag Hydrate->Load Place Place Bag in Release Medium (37°C, with stirring) Load->Place Sample Withdraw Aliquot at Time 't' Place->Sample Sample->Sample Repeat at intervals Replace Replace with Fresh Medium Sample->Replace Analyze Quantify Drug in Aliquot (HPLC/UV-Vis) Replace->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot End End Plot->End

Workflow for in vitro drug release study using the dialysis bag method.

Mechanism of Drug Release

The release of a drug from a this compound SLN matrix is typically a biphasic process. An initial burst release may occur due to the drug adsorbed on the nanoparticle surface. This is followed by a sustained release phase, which is governed by diffusion of the drug through the solid lipid matrix and degradation or erosion of the lipid matrix itself.

G SLN Drug-Loaded this compound SLN Burst Initial Burst Release (Surface-adsorbed drug) SLN->Burst Sustained Sustained Release SLN->Sustained ReleasedDrug Free Drug in Solution Burst->ReleasedDrug Diffusion Diffusion through Lipid Matrix Sustained->Diffusion Degradation Matrix Erosion/Degradation Sustained->Degradation Diffusion->ReleasedDrug Degradation->ReleasedDrug

Proposed mechanism of drug release from this compound SLNs.

Conclusion and Future Perspectives

This compound presents a viable and attractive option for the formulation of lipid-based drug delivery systems. Its favorable physicochemical properties, coupled with its safety profile, make it a strong candidate for encapsulating a wide range of lipophilic drugs. Future research should focus on optimizing this compound-based formulations for specific therapeutic applications, conducting comprehensive in vivo studies to evaluate their pharmacokinetic profiles and efficacy, and exploring surface modifications to achieve targeted drug delivery. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in advanced drug delivery.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate (dodecyl hexadecanoate), a long-chain wax ester, is a key excipient in various pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystalline structure and potential for polymorphism, are of critical importance as they can significantly influence the physical and chemical stability, manufacturability, and bioavailability of the final product. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can impact key parameters such as melting point, solubility, and dissolution rate. A thorough understanding and control of the polymorphic landscape of this compound are therefore essential for robust formulation development.

This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of this compound. While specific crystallographic and thermal data for this compound polymorphs are not extensively available in public literature, this guide leverages data from analogous long-chain esters and waxes to present a detailed framework for its characterization. The methodologies provided herein are intended to serve as a practical resource for researchers engaged in the solid-state analysis of this and similar lipid-based excipients.

Crystalline Structure and Polymorphism in Long-Chain Esters

Long-chain esters like this compound are known to exhibit polymorphism, primarily due to the different packing arrangements of their long aliphatic chains. The most common polymorphic forms observed in these materials are designated as α, β', and β. These forms differ in their subcell packing, which describes the cross-sectional arrangement of the hydrocarbon chains.

  • α (Alpha) Form: This is generally the least stable, metastable form, obtained by rapid cooling from the melt. It is characterized by a hexagonal subcell packing, which allows for a higher degree of rotational freedom of the molecules.

  • β' (Beta Prime) Form: This form has an intermediate stability and is characterized by an orthorhombic subcell packing. The molecules are more ordered compared to the α form.

  • β (Beta) Form: This is typically the most stable polymorphic form, exhibiting a triclinic subcell packing. This arrangement represents the most efficient and ordered packing of the molecules.

The transition between these polymorphic forms is often monotropic, meaning that the less stable forms will irreversibly transform into the more stable form over time or with thermal treatment.

Quantitative Data on Polymorphism of Long-Chain Esters

The following tables summarize representative quantitative data for the different polymorphic forms of long-chain esters, which can be considered analogous to what might be expected for this compound. It is crucial to note that these values are illustrative and actual experimental data for this compound should be determined empirically.

Table 1: Thermal Properties of Representative Long-Chain Ester Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α40 - 45120 - 150
β'48 - 53160 - 190
β55 - 60180 - 220

Table 2: Representative Crystallographic Data for Long-Chain Ester Polymorphs

Polymorphic FormCrystal SystemSubcell TypeRepresentative Short Spacings (Å)
αHexagonalHexagonal~4.15
β'OrthorhombicOrthorhombic~4.2, ~3.8
βTriclinicTriclinic~4.6, ~3.9, ~3.7

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures (melting points) and enthalpies of fusion of the different polymorphic forms of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program to Isolate Polymorphs:

    • To obtain the α form: Heat the sample to 70°C (above its melting point) and hold for 5 minutes to erase any previous thermal history. Then, rapidly cool the sample to 0°C at a rate of 20°C/min.

    • To obtain the β' and β forms: After melting at 70°C, cool the sample slowly to 0°C at a rate of 1-2°C/min. Annealing at a temperature just below the melting point of the α form may be necessary to induce the transition to more stable forms.

  • Analysis: Heat the prepared sample from 0°C to 80°C at a controlled rate (e.g., 5°C/min or 10°C/min) under a nitrogen purge (50 mL/min).

  • Data Interpretation: Record the resulting thermogram. The endothermic peaks correspond to the melting of the different polymorphic forms. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. Exothermic events may indicate a polymorphic transition from a less stable to a more stable form.

Powder X-ray Diffraction (PXRD)

Objective: To identify the different polymorphic forms of this compound based on their unique crystal lattice structures.

Methodology:

  • Sample Preparation: Prepare a flat, smooth surface of the this compound powder sample on a sample holder. The method of preparation of the powder (e.g., crystallization from different solvents, different cooling rates from the melt) will influence the polymorphic form obtained.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current to appropriate values (e.g., 40 kV and 40 mA).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Analyze the resulting diffraction pattern. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. The "short spacings" in the higher 2θ range are particularly useful for identifying the subcell packing of the aliphatic chains. Compare the obtained patterns to identify different polymorphs.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the investigation of this compound polymorphism.

polymorphism_workflow cluster_prep Sample Preparation cluster_cooling Controlled Cooling cluster_analysis Polymorph Characterization cluster_results Data Analysis Melt Melt this compound FastCool Fast Cooling (e.g., 20°C/min) Melt->FastCool SlowCool Slow Cooling (e.g., 1-2°C/min) Melt->SlowCool Solvent Crystallize from different solvents DSC Differential Scanning Calorimetry (DSC) Solvent->DSC PXRD Powder X-ray Diffraction (PXRD) Solvent->PXRD FastCool->DSC FastCool->PXRD SlowCool->DSC SlowCool->PXRD ThermalData Identify Transition Temps & Enthalpies DSC->ThermalData StructuralData Identify Crystal Structures PXRD->StructuralData

Workflow for the investigation of this compound polymorphism.

Conclusion

The polymorphic behavior of this compound is a critical attribute that requires careful characterization during pharmaceutical and cosmetic product development. Although specific data for this excipient is not abundant, a systematic approach utilizing standard solid-state analytical techniques such as DSC and PXRD, guided by the established knowledge of analogous long-chain esters, can effectively elucidate its polymorphic landscape. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to investigate and control the crystalline forms of this compound, ultimately leading to the development of more stable and effective products. Further research to populate the specific quantitative data for this compound's polymorphs is highly encouraged.

Lauryl Palmitate in Nanostructured Lipid Carriers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid-based nanoparticles, developed to overcome the limitations of solid lipid nanoparticles (SLNs). Comprising a blend of solid and liquid lipids, NLCs offer a less-ordered lipid matrix, which enhances drug loading capacity and minimizes drug expulsion during storage. Lauryl palmitate, a wax ester derived from palmitic acid and lauryl alcohol, is a key solid lipid used in NLC formulations due to its biocompatibility, biodegradability, and ability to form a stable solid core. This technical guide provides a comprehensive overview of the role and application of this compound in the formulation and characterization of NLCs for advanced drug delivery.

Physicochemical Properties of this compound

This compound, also known as cetyl palmitate, is a crucial component in forming the solid matrix of NLCs. Its physicochemical properties are fundamental to the design and performance of these drug delivery systems.

PropertyValueReference
Synonyms Dodecyl palmitate, Cetyl palmitate[1]
Molecular Formula C28H56O2[2]
Molecular Weight 424.74 g/mol [2]
Appearance White solid[2]
Melting Point 44-55 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2]

Role of this compound in NLCs

As the solid lipid component, this compound provides the structural backbone of the NLC. The incorporation of a liquid lipid alongside this compound creates imperfections in the crystal lattice of the solid lipid, forming a less ordered matrix. This amorphous structure is key to the advantages of NLCs, as it provides more space to accommodate drug molecules, leading to higher drug loading and improved entrapment efficiency compared to the highly ordered crystalline structure of SLNs.[3][4]

The choice of this compound as the solid lipid influences several critical quality attributes of the NLC formulation, including:

  • Particle Size and Polydispersity Index (PDI): The concentration and ratio of this compound to the liquid lipid can significantly impact the particle size and the uniformity of the particle size distribution.

  • Zeta Potential: The surface charge of the NLCs, which is a key indicator of their colloidal stability, can be influenced by the lipid composition.

  • Drug Loading and Entrapment Efficiency: The imperfect matrix formed by the combination of this compound and a liquid lipid is directly responsible for the capacity of the NLC to encapsulate drugs.[3]

  • Drug Release Profile: The solid nature of the this compound matrix allows for a controlled and sustained release of the encapsulated drug.

Quantitative Analysis of this compound-Based NLCs

Table 1: Characterization of Coenzyme Q10-Loaded Cetyl Palmitate NLCs [5]

FormulationSolid Lipid:Liquid Lipid RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
NLC 1Cetyl Palmitate : Caprylic/Capric Triglycerides (90:10)180-240< 0.2-40 to -50100
NLC 2Cetyl Palmitate : Caprylic/Capric Triglycerides (80:20)180-240< 0.2-40 to -50100
NLC 3Cetyl Palmitate : Caprylic/Capric Triglycerides (70:30)180-240< 0.2-40 to -50100

Table 2: Characterization of Astaxanthin-Loaded Cetyl Palmitate NLCs [6]

FormulationSolid Lipid:Liquid Lipid RatioParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
F1Cetyl Palmitate : Soybean Oil (100:0)215.4 ± 10.10.28 ± 0.0492.3 ± 1.5
F2Cetyl Palmitate : Soybean Oil (90:10)201.7 ± 8.90.25 ± 0.0394.1 ± 1.2
F3Cetyl Palmitate : Soybean Oil (80:20)192.3 ± 7.50.22 ± 0.0295.8 ± 1.0
F4Cetyl Palmitate : Soybean Oil (70:30)185.6 ± 6.80.21 ± 0.0296.5 ± 0.9

Table 3: Characterization of Curcumin-Loaded NLCs (Representative Formulation) [7][8]

ParameterValue
Mean Particle Size (nm) 134.68 ± 6.0
Polydispersity Index (PDI) 0.248 ± 0.00
Zeta Potential (mV) -44.94 ± 5.44
Entrapment Efficiency (%) 93.42 ± 0.32
Drug Loading (%) 0.11 ± 0.00

Experimental Protocols

Formulation of this compound NLCs by High-Pressure Homogenization

The high-pressure homogenization (HPH) technique is a widely used and scalable method for the production of NLCs.[9] The following is a detailed protocol for the preparation of drug-loaded this compound NLCs.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)

  • Drug (Lipophilic Active Pharmaceutical Ingredient)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the liquid lipid. The ratio can be varied to optimize drug loading and release characteristics (e.g., 70:30 solid to liquid lipid).

    • Heat the lipid mixture in a beaker using a water bath to 5-10 °C above the melting point of this compound (approximately 60-70 °C) until a clear, homogenous lipid melt is obtained.

    • Dissolve the accurately weighed drug in the molten lipid phase with continuous stirring.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (60-70 °C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform the homogenization at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the lipid throughout the process.

  • Cooling and NLC Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form the NLCs. This can be done by placing the beaker in an ice bath or allowing it to cool at room temperature under gentle stirring.

  • Storage:

    • Store the final NLC dispersion at a suitable temperature (e.g., 4 °C) for further characterization.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation LP1 Weigh this compound and Liquid Lipid LP2 Heat to 60-70 °C LP1->LP2 LP3 Dissolve Drug in Molten Lipid LP2->LP3 PreEmulsion Pre-emulsion Formation (High-Shear Homogenization) LP3->PreEmulsion AP1 Dissolve Surfactant(s) in Water AP2 Heat to 60-70 °C AP1->AP2 AP2->PreEmulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling and NLC Formation HPH->Cooling FinalNLC NLC Dispersion Cooling->FinalNLC

Experimental workflow for NLC preparation.

Characterization of NLCs

Particle Size, PDI, and Zeta Potential:

These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with an instrument like a Zetasizer.

  • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to 25 °C.

  • Measure the particle size (Z-average), PDI, and zeta potential in triplicate.

Entrapment Efficiency (EE) and Drug Loading (DL):

The EE and DL are determined by separating the free, unentrapped drug from the NLCs and quantifying the drug in both fractions. Ultracentrifugation is a common method for this separation.

  • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).

  • Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the NLCs.

  • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

G Start NLC Dispersion Centrifugation Ultracentrifugation Start->Centrifugation Separation Separation of NLCs and Supernatant Centrifugation->Separation Quant_Supernatant Quantify Free Drug in Supernatant (e.g., HPLC) Separation->Quant_Supernatant Supernatant Separation->NLCs NLC Pellet Calculation Calculate EE and DL Quant_Supernatant->Calculation

Workflow for EE and DL determination.

Signaling Pathways and this compound-Based NLCs

While direct studies on how the this compound NLC vehicle itself modulates signaling pathways are limited, the therapeutic effect of the delivered drug is often mediated through specific cellular signaling cascades. For instance, when NLCs are used to deliver anti-cancer or anti-inflammatory drugs, the enhanced delivery and sustained release can lead to a more profound and prolonged effect on the target signaling pathways.

Palmitic acid, a component of this compound, is known to be involved in protein palmitoylation, a post-translational modification that can regulate the function and localization of signaling proteins.[10] The delivery of drugs that interfere with these pathways using a palmitate-based carrier could potentially have synergistic or complex effects that warrant further investigation.

As a representative example, let's consider the delivery of an anti-inflammatory drug that inhibits the NF-κB signaling pathway. The sustained release of the drug from the NLC would lead to prolonged inhibition of this key inflammatory pathway.

G cluster_NLC Drug Delivery cluster_cell Target Cell NLC This compound NLC (Drug-Loaded) Release Sustained Drug Release NLC->Release IkB IκB Release->IkB Drug Inhibits IκB Degradation Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Phosphorylates IκB, leading to NF-κB release IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression

NF-κB signaling pathway modulation.

Conclusion

This compound is a versatile and effective solid lipid for the formulation of nanostructured lipid carriers. Its favorable physicochemical properties, biocompatibility, and ability to form a stable, drug-accommodating matrix make it an excellent choice for developing advanced drug delivery systems. By carefully selecting the liquid lipid and optimizing the formulation and process parameters, researchers can tailor the characteristics of this compound-based NLCs to achieve desired drug loading, release profiles, and therapeutic outcomes. Further research into the specific interactions between this compound-based NLCs and cellular signaling pathways will undoubtedly open new avenues for the development of highly targeted and effective nanomedicines.

References

An In-depth Technical Guide to the Surfactant Properties of Lauryl Palmitate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate and its derivatives are a versatile class of non-ionic surfactants with wide-ranging applications in pharmaceuticals, cosmetics, and various industrial formulations.[1][2] This technical guide provides a comprehensive overview of the core surfactant properties of this compound and its key derivatives, including Cetyl Laurate, Sorbitan (B8754009) Laurate, Sucrose Laurate, and Glyceryl Laurate. The document details quantitative surfactant characteristics, outlines experimental protocols for their determination, and presents visual workflows and interaction pathways to support research and development.

Quantitative Surfactant Properties

The efficacy of a surfactant is determined by several key quantitative parameters, including the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and its ability to reduce surface tension. This section summarizes the available data for this compound and its derivatives.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the balance between the hydrophilic and lipophilic portions of a surfactant molecule and is crucial for selecting the appropriate surfactant for a given application, such as emulsification.[3]

DerivativeChemical ClassHLB ValueReference(s)
This compoundWax EsterData not available
Cetyl LaurateWax EsterData not available
Sorbitan LaurateSorbitan Ester8.6[4]
Sucrose LaurateSucrose Ester~13-17[5]
Glyceryl LaurateGlyceryl Ester5.2[6]
Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, a critical point for many surfactant applications.[7] Below this concentration, surfactants primarily act at interfaces to reduce surface tension.

DerivativeCMC (mM)Surface Tension at CMC (mN/m)Reference(s)
This compoundData not availableData not available
Cetyl LaurateData not availableData not available
Sorbitan Laurate~0.06~30-40
Sucrose Laurate~0.34Data not available
Glyceryl LaurateData not availableData not available

Note: Quantitative data for the CMC and surface tension of this compound, Cetyl Laurate, and Glyceryl Laurate are not widely reported in public literature. The provided values for Sorbitan and Sucrose Laurate are approximations based on available data and can vary with experimental conditions.

Foaming Properties

The ability of a surfactant to generate and stabilize foam is important in many applications. While quantitative data is limited, qualitative descriptions of the foaming properties of these derivatives are available.

DerivativeFoaming PropertiesReference(s)
This compoundGenerally low foaming due to high lipophilicity.
Cetyl LaurateExpected to have low foaming capacity.
Sorbitan LaurateExhibits antifoam properties in some formulations.[8]
Sucrose LaurateCan contribute to foam formation and stability.
Glyceryl LaurateCan enhance foaming in combination with other surfactants.[2]

Experimental Protocols

Accurate characterization of surfactant properties is essential for formulation development. This section provides detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants and can be adapted for non-ionic surfactants where changes in solution conductivity can be observed upon micelle formation.

Principle: The conductivity of a surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as individual surfactant monomers contribute to the current. Above the CMC, the rate of conductivity increase changes as micelles are formed, which have a different charge mobility.[9]

Methodology:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.[10]

  • Measurement:

    • Equilibrate the surfactant solutions to a constant temperature, typically 25°C.[10]

    • Measure the conductivity of each solution, starting from the most dilute to minimize contamination.

    • Rinse the conductivity probe with deionized water and the next solution to be measured between each reading.

  • Data Analysis:

    • Plot the measured conductivity as a function of the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[11]

Determination of Surface Tension by the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.[12]

Principle: A thin platinum plate is suspended from a microbalance and brought into contact with the liquid surface. The force exerted on the plate by the liquid meniscus is measured, and from this, the surface tension is calculated.[13]

Methodology:

  • Instrument Setup:

    • Ensure the Wilhelmy plate is clean by flaming it to remove organic contaminants.[14]

    • Attach the plate to the microbalance of the tensiometer.

  • Sample Preparation: Place the surfactant solution in a clean vessel on the instrument's sample stage.

  • Measurement:

    • The sample stage is raised until the liquid surface just touches the bottom of the plate.

    • The instrument records the force exerted on the plate as a function of time until equilibrium is reached.[14]

    • The surface tension is calculated from the equilibrium force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a clean platinum plate).[15]

  • For CMC Determination: Repeat the measurement for a series of surfactant concentrations and plot surface tension versus the logarithm of the concentration. The point at which the surface tension plateaus is the CMC.[16]

Analysis of Foam Stability

Foam stability can be assessed by measuring the change in foam volume or height over time.

Principle: A foam is generated under controlled conditions, and its decay is monitored. The rate of decay provides an indication of the foam's stability.[17]

Methodology:

  • Foam Generation:

    • Place a defined volume of the surfactant solution into a graduated cylinder.

    • Generate foam using a standardized method, such as sparging with a gas at a controlled flow rate or mechanical agitation (e.g., stirring or shaking) for a specified time.[17]

  • Measurement:

    • Immediately after foam generation, record the initial foam volume or height.

    • Record the foam volume or height at regular intervals over time until the foam has completely collapsed or reached a stable state.

  • Data Analysis:

    • Plot foam volume or height as a function of time.

    • The foam half-life (the time it takes for the foam volume to decrease by 50%) can be calculated from the decay curve to quantify foam stability.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_CMC_Conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_cond Measure Conductivity of Dilutions prep_dilutions->measure_cond calibrate Calibrate Conductivity Meter calibrate->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data det_cmc Determine CMC from Plot Inflection plot_data->det_cmc

Workflow for CMC Determination by Conductivity.

Experimental_Workflow_Surface_Tension cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis clean_plate Clean Wilhelmy Plate attach_plate Attach Plate to Tensiometer clean_plate->attach_plate add_sample Place Surfactant Solution contact_surface Bring Plate into Contact with Surface add_sample->contact_surface record_force Record Equilibrium Force contact_surface->record_force calculate_st Calculate Surface Tension record_force->calculate_st

Workflow for Surface Tension Measurement.

Experimental_Workflow_Foam_Stability cluster_generation Foam Generation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Solution generate_foam Generate Foam (Sparging/Agitation) prep_solution->generate_foam record_initial Record Initial Foam Volume generate_foam->record_initial record_decay Record Volume at Intervals record_initial->record_decay plot_decay Plot Volume vs. Time record_decay->plot_decay calc_halflife Calculate Foam Half-life plot_decay->calc_halflife

Workflow for Foam Stability Analysis.
Interaction with Cell Membranes

For drug development professionals, understanding the interaction of surfactants with cell membranes is crucial, as it can influence drug delivery and cytotoxicity.

Surfactant_Membrane_Interaction cluster_system Surfactant-Membrane Interaction Membrane Cell Membrane (Lipid Bilayer) Phospholipid Head (Hydrophilic) Lipid Tail (Hydrophobic) Phospholipid Head (Hydrophilic) Disruption Membrane Disruption / Solubilization Membrane->Disruption High Concentration Surfactant Surfactant Monomers Hydrophilic Head Hydrophobic Tail Surfactant->Membrane Adsorption & Insertion Micelle Micelle Formation (at CMC) Surfactant->Micelle Self-assembles in aqueous phase

Surfactant Interaction with a Cell Membrane.

At concentrations below the CMC, surfactant monomers can adsorb to and insert into the lipid bilayer of cell membranes, which can lead to membrane fluidization and increased permeability.[6][18] This is a key mechanism for their use as penetration enhancers in drug delivery. At concentrations above the CMC, surfactants can lead to the solubilization of the membrane, resulting in cell lysis and cytotoxicity.[6] The specific nature of this interaction depends on the surfactant's structure, charge, and the composition of the cell membrane.[19]

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of Lauryl Palmitate, a wax ester with applications in the cosmetic, pharmaceutical, and food industries. The synthesis is achieved through the lipase-catalyzed esterification of lauric acid and palmitic acid. This document outlines the optimized reaction conditions, a step-by-step experimental protocol, and methods for purification and analysis of the final product.

Overview of the Synthesis

The enzymatic synthesis of this compound is a green chemistry approach that utilizes a lipase (B570770) to catalyze the esterification reaction between lauryl alcohol and palmitic acid. This method offers high specificity and operates under mild reaction conditions, yielding a high-purity product. The preferred biocatalyst for this reaction is an immobilized lipase from Candida antarctica, commercially known as Novozym 435.

Optimized Reaction Parameters

Quantitative data from various studies have identified optimal conditions for maximizing the yield of this compound. A summary of these parameters is presented in Table 1.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of this compound

ParameterOptimal ValueReference
EnzymeNovozym 435 (immobilized Candida antarctica lipase)[1][2][3]
SubstratesLauryl Alcohol and Palmitic Acid[1][2][3]
Molar Ratio (Lauryl Alcohol:Palmitic Acid)2:1[2][3]
Enzyme Amount0.4 g (for a 2.0 mmol palmitic acid scale)[2][3]
SolventHexane (B92381) (or other organic solvents with log P > 3.5)[2][3]
Reaction Temperature40°C[2][3]
Reaction Time10 minutes[2][3]
Agitation Speed150 rpm[3]
Expected Yield>90%[1][2]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

Enzymatic_Synthesis_Workflow A 1. Reactant Preparation - Lauryl Alcohol - Palmitic Acid - Novozym 435 - Hexane B 2. Enzymatic Esterification - 40°C, 10 min, 150 rpm A->B Combine reactants C 3. Reaction Termination - Dilution with Ethanol/Acetone B->C Stop reaction D 4. Enzyme Removal - Filtration C->D E 5. Solvent Removal - Rotary Evaporation D->E Filtrate F 6. Product Purification E->F Crude Product H This compound (Pure Product) F->H I Crystallization (from Ethanol) F->I J Column Chromatography (Silica Gel) F->J G 7. Product Analysis K FT-IR Spectroscopy G->K L GC-FID Analysis G->L M HPLC-RID Analysis G->M H->G I->H J->H

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol is based on a 2.0 mmol scale of palmitic acid.

Materials:

  • Palmitic Acid (purity ≥ 90%)

  • Lauryl Alcohol (purity ≥ 98%)

  • Novozym 435

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

  • Round-bottom flask or screw-capped vial

  • Heating mantle with magnetic stirrer or temperature-controlled shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean and dry round-bottom flask, combine 2.0 mmol of palmitic acid and 4.0 mmol of lauryl alcohol.

  • Solvent Addition: Add 2.0 mL of hexane to the flask.

  • Enzyme Addition: Add 0.3-0.4 g of Novozym 435 to the reaction mixture.

  • Reaction Incubation: Place the flask in a heating mantle or shaker set to 40°C with an agitation speed of 150 rpm.

  • Reaction Time: Allow the reaction to proceed for 10-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Termination: After the desired reaction time, terminate the reaction by adding 7.0 mL of a 1:1 (v/v) ethanol/acetone mixture.[3]

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the hexane, ethanol, and acetone. The water bath temperature should be maintained around 40-50°C.

  • Product Isolation: The resulting crude product will be a mixture of this compound, unreacted lauryl alcohol, and residual palmitic acid. Proceed with purification as described in the following sections.

Protocol for Purification of this compound

The crude product can be purified using either recrystallization or column chromatography.

4.2.1. Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the this compound.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

4.2.2. Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a non-polar solvent such as hexane as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a hexane or a gradient of hexane and a slightly more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocols for Product Analysis

The purity and identity of the synthesized this compound can be confirmed by FT-IR spectroscopy, GC-FID, and HPLC-RID.

4.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the purified product is placed directly on the ATR crystal of the FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Confirm the formation of the ester by the presence of a strong C=O stretching band around 1740 cm⁻¹ and the disappearance of the broad O-H stretching band of the carboxylic acid.

Table 2: Characteristic FT-IR Peaks for this compound Synthesis

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)2918 - 2850Stretching vibration
C=O (ester)~1740Stretching vibration
C-O (ester)~1170Stretching vibration
O-H (carboxylic acid)3300 - 2500 (broad)Disappearance indicates reaction completion

4.3.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

Table 3: GC-FID Parameters for this compound Analysis

ParameterValue
Column
Stationary PhaseDB-5 or equivalent (5% phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Temperatures
Injector280°C
Detector (FID)300°C
Oven ProgramInitial: 160°C for 2 minRamp 1: 20°C/min to 200°C, hold for 4 minRamp 2: 5°C/min to 270°C, hold for 23 min
Gas Flows
Carrier GasHelium
Flow Rate2.5 mL/min
Injection
Volume1 µL
ModeSplitless
Sample Preparation
SolventHexane

4.3.3. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Table 4: HPLC-RID Parameters for this compound Analysis

ParameterValue
Column
TypeC18 reverse phase
Dimensions150 mm x 4.6 mm, 5 µm particle size
Mobile Phase
CompositionAcetonitrile/Water (70:30 v/v)
ModeIsocratic
Flow Rate1.0 - 3.0 mL/min
Detector
TypeRefractive Index Detector (RID)
Temperatures
Column50°C
Injection
Volume20 µL
Sample Preparation
SolventAcetonitrile

References

Application Notes and Protocols for Lauryl Palmitate in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, a wax ester derived from lauric acid and palmitic acid, is a lipophilic compound increasingly utilized in the pharmaceutical industry for the formulation of controlled-release drug delivery systems. Its solid lipid nature at room and body temperature, coupled with its biocompatibility and ability to encapsulate both lipophilic and to some extent hydrophilic drugs, makes it a versatile excipient for various dosage forms, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and matrix tablets.[1][2][3]

These application notes provide detailed protocols and characterization data for the use of this compound in the formulation of controlled-release drug delivery systems. The information is intended to guide researchers and formulation scientists in developing robust and effective drug products with tailored release profiles.

Physicochemical Properties of this compound

This compound is a waxy solid with a melting point that allows for its use in techniques such as hot homogenization for nanoparticle preparation. Its hydrophobic nature is key to its function in retarding the release of encapsulated drugs.

PropertyValueReference
Synonyms Dodecyl hexadecanoate-
Molecular Formula C28H56O2-
Molecular Weight 424.74 g/mol -
Appearance White to off-white waxy solid-
Solubility Insoluble in water; Soluble in organic solvents-

Applications in Controlled-Release Formulations

This compound can be employed to formulate various types of controlled-release systems:

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the drug is dissolved or dispersed in a solid lipid matrix. This compound serves as the solid lipid, providing a stable core for drug encapsulation and controlled release.[1][4] The release is often biphasic, with an initial burst release from the surface followed by a sustained release from the core.[1]

  • Matrix Tablets: In matrix tablets, the drug is homogeneously dispersed within a lipid matrix. This compound, when used as a matrix-forming agent, controls the drug release primarily through diffusion and erosion of the matrix.[5][6]

Data Presentation: Formulation and Characterization

The following tables summarize typical quantitative data for this compound-based controlled-release formulations. These values are representative and will vary depending on the specific drug, formulation composition, and manufacturing process.

Table 1: Solid Lipid Nanoparticle Formulation and Characterization

This table presents data for a model SLN formulation using a lipid closely related to this compound (1-Laurin-3-Palmitin) encapsulating a model drug, Thymol.[7]

ParameterFormulation AFormulation BFormulation C
Lipid 1-Laurin-3-Palmitin1-Laurin-3-Palmitin1-Laurin-3-Palmitin
Drug ThymolThymolThymol
Lipid:Drug Ratio 96:484:1688:12
Particle Size (nm) 150 ± 5180 ± 8165 ± 6
Polydispersity Index (PDI) 0.25 ± 0.030.31 ± 0.040.28 ± 0.02
Zeta Potential (mV) -30 ± 2-28 ± 3-29 ± 2
Encapsulation Efficiency (%) 95 ± 398 ± 296 ± 4
Drug Loading (%) 3.8 ± 0.215.7 ± 0.511.5 ± 0.3

Data is presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release Profile from this compound SLNs (Hypothetical Data)

This table illustrates a typical biphasic release profile for a drug from this compound SLNs.

Time (hours)Cumulative Release (%)
125
238
455
870
1282
2495
Table 3: Matrix Tablet Formulation and Characterization (Hypothetical Data)

This table provides representative data for a matrix tablet formulation using this compound.

ParameterFormulation DFormulation E
This compound (%) 2030
Drug (%) 1010
Microcrystalline Cellulose (%) 6959
Magnesium Stearate (%) 11
Hardness (N) 85 ± 595 ± 7
Friability (%) < 1< 1
Time for 50% Drug Release (hours) 48
Time for 90% Drug Release (hours) 1018

Data is presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization method followed by high-pressure homogenization.[4][8]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles. This can be done by placing the formulation in an ice bath.

  • Characterization:

    • Characterize the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound Matrix Tablets by Direct Compression

This protocol outlines the direct compression method for manufacturing matrix tablets.[9][10]

Materials:

  • This compound (micronized)

  • Active Pharmaceutical Ingredient (API)

  • Filler/Binder (e.g., Microcrystalline Cellulose)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

Equipment:

  • V-blender or other suitable powder blender

  • Tablet press with appropriate tooling

Procedure:

  • Sieving and Weighing:

    • Individually sieve all ingredients through an appropriate mesh size (e.g., #40 or #60) to ensure uniformity.

    • Accurately weigh the required quantities of each ingredient.

  • Blending:

    • Add the API, this compound, and filler/binder to a V-blender and mix for 15-20 minutes to achieve a homogenous blend.

    • Add the glidant and blend for an additional 5 minutes.

    • Finally, add the lubricant and blend for a final 2-3 minutes. Avoid over-blending after the addition of the lubricant.

  • Compression:

    • Transfer the final blend to the hopper of the tablet press.

    • Compress the blend into tablets using the appropriate tooling and compression force to achieve the desired tablet hardness and thickness.

  • Characterization:

    • Evaluate the tablets for weight variation, hardness, friability, thickness, and drug content.

    • Perform in vitro dissolution studies to determine the drug release profile.

Protocol 3: In Vitro Drug Release Testing

This protocol describes a standard method for evaluating the in vitro drug release from this compound formulations.[11]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

  • Phosphate buffer pH 6.8 (900 mL), maintained at 37 ± 0.5°C. For poorly water-soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to maintain sink conditions.

Procedure for SLNs:

  • Place a known quantity of the SLN dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

  • Suspend the dialysis bag in the dissolution medium.

  • Stir the medium at a constant speed (e.g., 50-100 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Procedure for Matrix Tablets:

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and stir at a constant speed (e.g., 50-100 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for drug content using a validated analytical method.

Mandatory Visualizations

Experimental_Workflow_SLN start Start prep_lipid Prepare Lipid Phase (Melt this compound + Dissolve API) start->prep_lipid prep_aq Prepare Aqueous Phase (Dissolve Surfactant in Water) start->prep_aq pre_emulsion Pre-emulsification (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Nanoparticle Formation hph->cooling characterization Characterization (Size, PDI, Zeta, EE%, DL%) cooling->characterization release_testing In Vitro Release Testing characterization->release_testing end End release_testing->end

Caption: Experimental Workflow for this compound SLN Preparation.

Drug_Release_Mechanism_Matrix_Tablet tablet This compound Matrix Tablet (Drug Dispersed) hydration Hydration of Tablet Surface tablet->hydration diffusion Drug Diffusion Through Pores hydration->diffusion erosion Matrix Erosion hydration->erosion release Controlled Drug Release diffusion->release erosion->release

Caption: Drug Release Mechanism from a this compound Matrix Tablet.

Conclusion

This compound is a valuable excipient for the formulation of controlled-release drug delivery systems. Its physicochemical properties allow for the preparation of stable solid lipid nanoparticles and robust matrix tablets with tailored drug release profiles. The protocols and data presented in these application notes provide a foundation for the development and characterization of such advanced drug delivery systems. Further optimization of formulation and process parameters will be necessary to achieve the desired therapeutic outcomes for specific active pharmaceutical ingredients.

References

Application of Lauryl Palmitate in Thermal Energy Storage Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate (also known as dodecyl hexadecanoate) is a fatty acid ester with potential applications as an organic phase change material (PCM) for thermal energy storage (TES). Organic PCMs are attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature. This compound, with a melting point in the range of 50-55°C, is a candidate for medium-temperature thermal energy storage applications, such as waste heat recovery, solar thermal systems, and thermal management of electronic devices.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound as a PCM for TES systems.

Thermophysical Properties of this compound

PropertyValueSource
Chemical FormulaC28H56O2[2][3]
Molecular Weight424.74 g/mol [2][3]
Melting Point~50-55 °C[1]
AppearanceWhite solid[1]
SolubilitySoluble in organic solvents (e.g., ethanol, ether, benzene)[1]

Key Thermophysical Properties for TES Evaluation:

For this compound to be effectively utilized in thermal energy storage systems, the following properties must be thoroughly characterized:

  • Melting Temperature and Latent Heat of Fusion: These are critical parameters that determine the operating temperature range and energy storage capacity of the PCM.

  • Specific Heat Capacity (Solid and Liquid Phases): This property quantifies the amount of sensible heat that can be stored.

  • Thermal Conductivity: A higher thermal conductivity is desirable for efficient heat transfer (charging and discharging).

  • Density (Solid and Liquid Phases): Density is important for determining the volumetric energy storage capacity.

  • Thermal Stability and Reliability: The PCM must maintain its thermophysical properties over a large number of thermal cycles.

Experimental Protocols

The following protocols describe the standard methodologies for characterizing the thermophysical properties of this compound as a phase change material.

Determination of Melting Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to measure the melting and freezing temperatures, as well as the latent heat of fusion and crystallization of this compound.

Materials and Equipment:

  • This compound (>99% purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles (40 µL) and lids

  • Microbalance (accuracy ±0.01 mg)

  • Nitrogen gas supply (high purity)

  • Indium standard for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum crucible using a microbalance.

    • Hermetically seal the crucible with a lid.

    • Prepare an empty, sealed aluminum crucible to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) to a temperature at least 20°C above the melting point (e.g., 75°C).[4]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same constant rate back to the initial temperature.

    • Repeat the heating and cooling cycle for a total of three cycles to ensure the reproducibility of the results.[5]

  • Data Analysis:

    • From the DSC thermogram (heat flow vs. temperature), determine the following:

      • Melting Temperature (Tm): The peak temperature of the endothermic melting peak.

      • Freezing Temperature (Tf): The peak temperature of the exothermic freezing peak.

      • Latent Heat of Fusion (ΔHm): The integrated area of the melting peak (in J/g).

      • Latent Heat of Crystallization (ΔHf): The integrated area of the freezing peak (in J/g).

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg This compound start->weigh seal Seal in Al crucible weigh->seal load Load sample & reference into DSC seal->load purge Purge with N2 load->purge heat Heat at constant rate (e.g., 10°C/min) purge->heat cool Cool at constant rate heat->cool repeat_cycle Repeat cycle (3x) cool->repeat_cycle repeat_cycle->heat 2 more cycles analyze Analyze thermogram repeat_cycle->analyze determine_tm Determine Tm analyze->determine_tm determine_hf Determine ΔHm analyze->determine_hf end End determine_tm->end determine_hf->end

Workflow for DSC analysis of this compound.

Determination of Thermal Conductivity

The transient plane source (TPS) or "Hot Disk" method is a common and reliable technique for measuring the thermal conductivity of PCMs in both solid and liquid states.

Materials and Equipment:

  • This compound

  • Transient Plane Source (Hot Disk) instrument

  • Temperature-controlled sample holder or environmental chamber

  • Two identical, flat, and smooth solid samples of this compound (prepared by melting and solidifying in a mold)

Procedure:

  • Sample Preparation:

    • Melt a sufficient amount of this compound and pour it into two identical molds to create flat, smooth-surfaced solid samples. The sample thickness should be sufficient to ensure one-dimensional heat flow during the measurement.

    • Allow the samples to solidify completely at a controlled temperature.

  • Measurement Setup:

    • Place the Hot Disk sensor between the two identical samples of this compound, ensuring good thermal contact.

    • Place the assembly in a temperature-controlled environment.

  • Measurement in Solid State:

    • Set the environmental chamber to the desired temperature below the melting point of this compound.

    • Allow the sample to reach thermal equilibrium.

    • Perform the thermal conductivity measurement according to the instrument's operating procedure. This involves applying a short heat pulse from the sensor and recording the temperature increase over time.

    • Repeat the measurement at several different temperatures in the solid phase.

  • Measurement in Liquid State:

    • Increase the temperature of the environmental chamber to a point above the melting temperature of this compound.

    • Allow the sample to melt completely and reach thermal equilibrium.

    • Perform the thermal conductivity measurement in the liquid state.

    • Repeat the measurement at several different temperatures in the liquid phase.

  • Data Analysis:

    • The instrument's software calculates the thermal conductivity based on the recorded temperature transient.

    • Plot the thermal conductivity as a function of temperature for both the solid and liquid phases.

Logical Relationship for Thermal Conductivity Measurement:

Thermal_Conductivity_Logic cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_output Output start Start prepare_samples Prepare two identical solid samples start->prepare_samples setup_sensor Place Hot Disk sensor between samples prepare_samples->setup_sensor place_in_chamber Place in temperature- controlled chamber setup_sensor->place_in_chamber set_temp_solid Set T < Tm place_in_chamber->set_temp_solid measure_solid Measure k_solid set_temp_solid->measure_solid set_temp_liquid Set T > Tm measure_solid->set_temp_liquid plot_data Plot k vs. T measure_solid->plot_data measure_liquid Measure k_liquid set_temp_liquid->measure_liquid measure_liquid->plot_data end End plot_data->end

Logical flow for thermal conductivity measurement.

Thermal Cycling Stability Test

This protocol is designed to evaluate the long-term thermal reliability of this compound by subjecting it to a large number of melting and freezing cycles.

Materials and Equipment:

  • This compound

  • Thermal cycler or temperature-controlled bath/oven

  • Sealed vials or containers for the PCM

  • DSC instrument for pre- and post-cycling analysis

Procedure:

  • Initial Characterization:

    • Perform a DSC analysis on a pristine sample of this compound to determine its initial melting temperature and latent heat of fusion, as described in Protocol 3.1.

  • Sample Preparation for Cycling:

    • Place a known amount of this compound into several sealed vials.

  • Thermal Cycling:

    • Place the vials in a thermal cycler.

    • Set the temperature range for cycling to be well above and below the phase change temperature (e.g., 30°C to 75°C).

    • Program the thermal cycler to perform a large number of heating and cooling cycles (e.g., 100, 500, 1000 cycles).[6] The heating and cooling rates can be set according to the intended application.

  • Post-Cycling Analysis:

    • After the desired number of cycles, remove a vial and perform a DSC analysis on the cycled this compound.

    • Compare the melting temperature and latent heat of fusion of the cycled sample with the initial values.

  • Data Analysis:

    • Calculate the percentage change in melting temperature and latent heat of fusion after cycling. A small change (typically <10%) indicates good thermal reliability.

Experimental Workflow for Thermal Cycling Test:

Thermal_Cycling_Workflow start Start initial_dsc Initial DSC Analysis (Pristine Sample) start->initial_dsc prepare_samples Prepare this compound in sealed vials initial_dsc->prepare_samples thermal_cycling Perform Thermal Cycling (e.g., 1000 cycles) prepare_samples->thermal_cycling post_dsc Post-Cycling DSC Analysis thermal_cycling->post_dsc compare_results Compare pre- and post- cycling DSC data post_dsc->compare_results analyze_stability Analyze Thermal Stability (% change in Tm and ΔHm) compare_results->analyze_stability end End analyze_stability->end

References

Application Note: Purity Analysis of Lauryl Palmitate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the purity analysis of Lauryl Palmitate, a fatty acid ester widely used in the pharmaceutical and cosmetic industries. The described protocol offers a reliable and reproducible approach for quantifying this compound and separating it from potential process-related impurities and degradation products. This method is suitable for quality control and research applications, ensuring the identity and purity of both raw materials and finished products.

Introduction

This compound (dodecyl hexadecanoate) is the ester of lauryl alcohol and palmitic acid.[1][2][3] Its purity is critical for the safety and efficacy of the final products in which it is incorporated. Gas chromatography with flame ionization detection (GC-FID) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[4] This method provides high resolution and sensitivity for the accurate determination of this compound content and the detection of impurities.

Experimental

Materials and Reagents
  • This compound Reference Standard: (>99% purity)

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)[4][5]

  • Sample: this compound raw material or formulation extract.

  • GC Vials: 1.5 mL glass autosampler vials with inserts.[4][6]

  • Syringe Filters: 0.45 µm PTFE.[4]

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler was used. The analytical column was a non-polar fused silica (B1680970) capillary column.

  • GC System: Agilent 7890A GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7][8]

  • Detector: Flame Ionization Detector (FID)

Chromatographic Conditions

The following GC parameters were optimized for the separation of this compound and its potential impurities:

ParameterValue
Inlet Temperature 280 °C[7]
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)[9][10]
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 10 min[7]
Detector Temp 320 °C
Hydrogen Flow 40 mL/min[11]
Air Flow 450 mL/min[11]
Makeup Gas (N2) 25 mL/min
Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane to obtain a concentration of 1 mg/mL.[12]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Filtration: Filter the prepared standard and sample solutions through a 0.45 µm PTFE syringe filter into GC vials.[4]

Results and Discussion

The developed GC-FID method demonstrated excellent separation of this compound from the solvent front and potential impurities. The purity of the this compound sample is calculated based on the area percent of the main peak.

Data Presentation

The quantitative data for a representative this compound sample analysis is summarized in the table below.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Impurity 110.515000.15
2Impurity 212.225000.25
3This compound 15.8 995000 99.50
4Impurity 317.110000.10

Note: The above data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for GC System Setup
  • Install the HP-5MS column in the GC oven.

  • Set the carrier gas flow rate to 1.0 mL/min.

  • Set the inlet, oven, and detector temperatures as per the chromatographic conditions table.

  • Ignite the FID flame and allow the system to stabilize.

Protocol for Sample Analysis
  • Prepare the this compound standard and sample solutions as described in the sample preparation section.

  • Transfer the solutions to autosampler vials.

  • Create a sequence in the GC software including blank (hexane), standard, and sample injections.

  • Run the sequence and acquire the chromatograms.

Protocol for Data Analysis
  • Integrate the peaks in the obtained chromatograms.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

    Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

Visualization of Experimental Workflow

The logical workflow for the purity analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh this compound (Standard and Sample) prep2 Dissolve in Hexane (1 mg/mL) prep1->prep2 prep3 Filter with 0.45 µm PTFE Syringe Filter prep2->prep3 prep4 Transfer to GC Vials prep3->prep4 gc1 Inject 1 µL into GC prep4->gc1 Automated Injection gc2 Separation on HP-5MS Column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Acquire Chromatogram gc3->data1 Signal Output data2 Integrate Peaks data1->data2 data3 Identify this compound Peak data2->data3 data4 Calculate Purity (Area % Method) data3->data4

Caption: Workflow for GC Purity Analysis of this compound.

Conclusion

The gas chromatography method described in this application note is a simple, rapid, and reliable technique for the purity assessment of this compound. The method is suitable for routine quality control in industrial settings and for research purposes. The provided experimental protocol and workflow diagram offer a clear guide for researchers, scientists, and drug development professionals.

References

Application Note: Incorporating Lauryl Palmitate into Stable Topical Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate (dodecyl hexadecanoate) is a fatty acid ester derived from palmitic acid and lauryl alcohol.[1][2] It functions primarily as an emollient, skin-conditioning agent, and texture enhancer in topical formulations.[3][4][5] Its occlusive properties help to form a protective barrier on the skin, reducing transepidermal water loss (TEWL) and improving skin hydration.[3][6] this compound is valued for its ability to impart a smooth, non-greasy feel to emulsions, making it a versatile ingredient for a wide range of dermatological and cosmetic products. This document provides detailed protocols for incorporating this compound into stable oil-in-water (O/W) emulsions and methods for evaluating their physicochemical stability.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for successful formulation development.

PropertyValueReference
Chemical Formula C28H56O2[2][7]
Molecular Weight 424.74 g/mol [1][2][7]
Appearance White to pale yellow waxy solid or liquid (temperature-dependent)[2][3]
Melting Point Approximately 23-55°C[3][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2][3][4]
Primary Functions Emollient, Skin-Conditioning Agent, Thickener, Film-Former[3][5][6]
Safety Profile Generally regarded as safe and non-irritating for cosmetic use.[1][3][6][8]
Key Formulation Considerations

The stability of an emulsion is a critical quality attribute, influenced by both formulation and process parameters.[9] Emulsions are thermodynamically unstable systems, and proper selection of emulsifiers and manufacturing processes is essential to prevent phase separation phenomena such as creaming, flocculation, and coalescence.[9]

  • Emulsifier Selection: The choice of emulsifier is dictated by the required Hydrophilic-Lipophilic Balance (HLB) of the oil phase. For O/W emulsions, emulsifiers or a blend of emulsifiers with a higher HLB value (typically 8-18) are required.[10] Fatty acid esters like this compound are lipophilic, necessitating the use of appropriate O/W emulsifiers such as polysorbates (e.g., Polysorbate 60), glyceryl stearate, or cetearyl alcohol in combination with ethoxylated surfactants.[11][12]

  • Concentration of this compound: Typical usage levels for fatty acid esters in emulsions range from 1.0% to 5.0% (w/w).[13] The concentration can be adjusted based on the desired viscosity, sensory attributes, and occlusivity of the final product.

  • Process Parameters: High-shear mixing or homogenization is critical for reducing the droplet size of the dispersed phase, which enhances the long-term stability of the emulsion.[14] The temperature of both oil and water phases during emulsification is also a key factor.

Example Oil-in-Water (O/W) Emulsion Formulations

The following table provides example formulations for stable O/W emulsions incorporating this compound. These serve as a starting point for further optimization.

Ingredient (INCI Name)FunctionFormulation 1 (% w/w)Formulation 2 (% w/w)
Oil Phase
This compoundEmollient, Occlusive Agent5.010.0
Cetearyl AlcoholThickener, Co-emulsifier3.04.0
Glyceryl StearateEmulsifier2.02.5
Aqueous Phase
Deionized WaterSolventq.s. to 100q.s. to 100
GlycerinHumectant3.05.0
Xanthan GumStabilizer0.20.3
Cool-Down Phase (<40°C)
Phenoxyethanol (and) EthylhexylglycerinPreservative1.01.0

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Emulsion with this compound

This protocol details the step-by-step procedure for preparing a stable oil-in-water emulsion.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Weighing balance

  • pH meter

  • Ingredients as per the formulation table

Procedure:

  • Phase Preparation:

    • Aqueous Phase: In a suitable beaker, combine deionized water and glycerin. Begin heating to 75-80°C while stirring. Once the temperature is reached, slowly sprinkle in Xanthan Gum and mix until fully hydrated and a uniform gel is formed.

    • Oil Phase: In a separate beaker, combine this compound, Cetearyl Alcohol, and Glyceryl Stearate. Heat the mixture to 75-80°C with gentle stirring until all components are completely melted and homogenous.[15]

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear mixing using a homogenizer.[14] The rate of addition should be controlled to ensure proper dispersion.

    • Continue homogenization for 5-10 minutes to reduce the droplet size and form a uniform emulsion.

  • Cooling:

    • Remove the emulsion from the heat source and continue stirring with a lower-speed overhead mixer to facilitate cooling.

    • Rapid cooling should be avoided as it can shock the emulsion and lead to instability.

  • Addition of Cool-Down Phase Ingredients:

    • When the emulsion has cooled to below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin).

    • Mix until the preservative is uniformly incorporated.

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary using a suitable buffering agent.

    • Allow the emulsion to equilibrate to room temperature.

Protocol 2: Evaluation of Emulsion Stability

A comprehensive stability testing program is essential to ensure the long-term physical and chemical integrity of the emulsion.[16][17]

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, color change, or odor development at various time points (e.g., 24h, 1 week, 1 month, 3 months) and under different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Acceptance Criteria: No visible signs of instability.

2. Microscopic Evaluation (Droplet Size Analysis):

  • Procedure: Use light microscopy or a particle size analyzer to determine the droplet size distribution of the internal phase immediately after preparation and at subsequent stability time points.

  • Acceptance Criteria: A narrow droplet size distribution with minimal change over time indicates good stability.

3. Rheological Analysis (Viscosity Measurement):

  • Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at controlled temperatures. Measurements should be taken at various shear rates to characterize the flow behavior.

  • Acceptance Criteria: Consistent viscosity readings over time suggest that the emulsion structure is maintained.

4. Accelerated Stability Testing:

  • Centrifugation Test:

    • Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[17]

    • Acceptance Criteria: No phase separation or creaming should be observed after centrifugation.[17]

  • Freeze-Thaw Cycling:

    • Procedure: Subject the emulsion to multiple cycles of freezing and thawing. For example, store the product at -10°C for 24 hours, followed by 24 hours at 25°C.[17] This constitutes one cycle. A minimum of three cycles is recommended.[17]

    • Acceptance Criteria: The emulsion should maintain its physical integrity (no separation, significant viscosity change, or other alterations) after the cycling.

Stability TestParameter MeasuredAcceptance Criteria
Macroscopic Evaluation Appearance, Color, Odor, Phase SeparationNo change from initial state
Microscopic Evaluation Droplet Size and DistributionConsistent droplet size, no significant increase or coalescence
Rheological Analysis ViscosityViscosity remains within a predefined range
Centrifugation Phase SeparationNo visible separation after centrifugation
Freeze-Thaw Cycling Physical IntegrityNo phase separation or significant change in consistency after 3-5 cycles

Visualizations

Experimental Workflow

G cluster_prep Protocol 1: Emulsion Preparation cluster_eval Protocol 2: Stability Evaluation prep_aq Aqueous Phase Preparation (Water, Glycerin, Xanthan Gum) Heat to 75-80°C emulsify Emulsification (Add Oil to Aqueous Phase under High Shear) prep_aq->emulsify prep_oil Oil Phase Preparation (this compound, Cetearyl Alcohol, Glyceryl Stearate) Heat to 75-80°C prep_oil->emulsify cool Cooling (Stir continuously to <40°C) emulsify->cool add_preservative Add Cool-Down Phase (Preservatives) cool->add_preservative final_adjust Final Adjustments (pH check) add_preservative->final_adjust macro Macroscopic Evaluation final_adjust->macro micro Microscopic Evaluation final_adjust->micro rheo Rheological Analysis final_adjust->rheo accel Accelerated Testing (Centrifugation, Freeze-Thaw) final_adjust->accel

Caption: Workflow for O/W Emulsion Preparation and Stability Testing.

Logical Relationship of Formulation Components

G cluster_components Formulation Components cluster_properties Emulsion Properties lauryl_palmitate This compound stability Stability lauryl_palmitate->stability Impacts (as oil phase) sensory Sensory Feel lauryl_palmitate->sensory Improves emulsifiers Emulsifiers (Glyceryl Stearate) emulsifiers->stability Ensures stabilizers Stabilizers (Xanthan Gum, Cetearyl Alcohol) stabilizers->stability Enhances viscosity Viscosity stabilizers->viscosity Increases aqueous_phase Aqueous Phase (Water, Glycerin) aqueous_phase->viscosity Affects

Caption: Interplay of Components on Final Emulsion Properties.

Signaling Pathway in Skin Barrier Function

Topical application of emollients like this compound can influence skin barrier function, which is regulated by complex signaling pathways. The Peroxisome Proliferator-Activated Receptor (PPAR) pathway is one such relevant pathway involved in lipid metabolism and keratinocyte differentiation.

G emollient Topical Emollient (e.g., this compound) skin_barrier Skin Barrier Penetration emollient->skin_barrier ppar PPARα Activation skin_barrier->ppar Activates gene_expression Target Gene Expression (e.g., Filaggrin, Loricrin) ppar->gene_expression lipid_synthesis Increased Lipid Synthesis (Ceramides, Cholesterol) ppar->lipid_synthesis differentiation Keratinocyte Differentiation ppar->differentiation barrier_function Improved Barrier Function gene_expression->barrier_function Leads to lipid_synthesis->barrier_function Leads to differentiation->barrier_function Leads to

References

Application Notes and Protocols for the Evaluation of Lauryl Palmitate as a Lubricant in Pharmaceutical Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the manufacturing of pharmaceutical solid dosage forms, lubricants are critical excipients that reduce friction between the tablet surface and the die wall during ejection, prevent sticking to punches, and improve powder flow. While traditional lubricants like magnesium stearate (B1226849) are widely used, they can sometimes present challenges such as reduced tablet hardness and delayed disintegration. This has led to ongoing research into alternative lubricants.

Lauryl palmitate, a fatty acid ester, represents a potential but largely unexplored alternative in tablet manufacturing. Its properties as a wax ester suggest it may offer effective lubrication. These application notes provide a comprehensive framework for researchers to evaluate this compound as a novel tablet lubricant. The following sections detail its properties, protocols for its evaluation, and comparative data for commonly used lubricants to serve as a benchmark.

Physicochemical Properties of this compound

This compound, also known as dodecyl palmitate, is the ester of lauryl alcohol and palmitic acid. A summary of its key properties is presented in Table 1.

PropertyValue
Synonyms Dodecyl palmitate, Dodecyl hexadecanoate
Chemical Formula C28H56O2
Molecular Weight 424.74 g/mol
Appearance White, waxy solid
Solubility Insoluble in water

Comparative Performance of Standard Pharmaceutical Lubricants

To provide a benchmark for the evaluation of this compound, the following tables summarize the typical performance characteristics of commonly used pharmaceutical lubricants. Researchers can aim to populate similar tables with experimental data for this compound.

Table 2: Lubricant Efficiency

LubricantTypical Concentration (% w/w)Ejection Force ReductionEffect on Powder Flow
Magnesium Stearate 0.25 - 1.0HighModerate Improvement
Stearic Acid 1.0 - 5.0ModerateSlight Improvement
Sodium Stearyl Fumarate 0.5 - 2.0HighModerate Improvement
Glyceryl Behenate 1.0 - 3.0Moderate to HighSlight Improvement
This compound (To be determined)(To be determined)(To be determined)

Table 3: Impact on Tablet Quality

LubricantEffect on Tablet HardnessEffect on Disintegration TimeEffect on Friability
Magnesium Stearate Can significantly decrease with over-lubricationCan increaseCan increase with over-lubrication
Stearic Acid Less impact than Magnesium StearateMinimalMinimal
Sodium Stearyl Fumarate Minimal impactMinimal impactMinimal
Glyceryl Behenate Minimal impactMinimal impactMinimal
This compound (To be determined)(To be determined)(To be determined)

Experimental Protocols

The following protocols provide detailed methodologies for the comprehensive evaluation of this compound as a tablet lubricant.

Drug-Excipient Compatibility Study

Objective: To assess the physicochemical compatibility of this compound with an active pharmaceutical ingredient (API) and other common excipients under accelerated stability conditions.

Materials and Equipment:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Other selected excipients (e.g., filler, binder, disintegrant)

  • Vials with closures

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical instrumentation (e.g., HPLC, DSC, FTIR)

Protocol:

  • Prepare binary mixtures of the API and this compound (typically in a 1:1 ratio).

  • Prepare multi-component mixtures reflecting the proposed tablet formulation.

  • Store the mixtures in both open and closed vials under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • Store control samples of the individual components under the same conditions.

  • At each time point, analyze the samples for any physical changes (color, appearance) and chemical degradation using appropriate analytical techniques like HPLC for impurity profiling.

  • Thermal analysis (DSC) and spectroscopic analysis (FTIR) can also be used to detect interactions.

G cluster_prep Sample Preparation cluster_storage Accelerated Storage API API Mix Prepare Binary & Multi-component Mixtures API->Mix LP This compound LP->Mix OtherEx Other Excipients OtherEx->Mix Store Store at 40°C/75% RH (2 and 4 weeks) Mix->Store Physical Physical Observation Store->Physical HPLC HPLC (Impurity Profiling) Store->HPLC DSC DSC (Thermal Analysis) Store->DSC FTIR FTIR (Spectroscopic Analysis) Store->FTIR

Drug-Excipient Compatibility Workflow
Evaluation of Lubricant Efficiency

Objective: To quantify the effectiveness of this compound in reducing die wall friction and improving powder flow.

2.1 Powder Flow Characterization

Protocol:

  • Prepare a base formulation blend (API + excipients).

  • Add varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/w).

  • Blend for a fixed time (e.g., 3-5 minutes).

  • Measure the angle of repose using a fixed funnel method.

  • Determine Carr's Index and Hausner Ratio from bulk and tapped density measurements.

  • Compare the results with the unlubricated blend and a blend containing a standard lubricant like magnesium stearate.

2.2 Tablet Ejection Force Measurement

Protocol:

  • Use an instrumented tablet press equipped with force sensors.

  • Prepare blends with varying concentrations of this compound as described above.

  • Compress tablets to a target weight and hardness.

  • Record the peak ejection force required to push the tablet out of the die.

  • Plot ejection force as a function of lubricant concentration.

  • A lower ejection force indicates better lubrication efficiency.[1][2]

G cluster_workflow Lubricant Evaluation Workflow Start Start: Select Lubricant (this compound) Formulate Prepare Blends with Varying Lubricant % Start->Formulate Flow Powder Flow Analysis (Angle of Repose, Carr's Index) Formulate->Flow Compress Tablet Compression Flow->Compress Eject Measure Ejection Force Compress->Eject Test Tablet Quality Testing (Hardness, Friability, Disintegration) Eject->Test Analyze Analyze Data & Compare to Control Test->Analyze Optimal Determine Optimal Concentration Analyze->Optimal

Workflow for Evaluating a New Lubricant
Evaluation of Tablet Quality

Objective: To determine the impact of this compound on the critical quality attributes of the final tablet.

3.1 Tablet Hardness (Breaking Force)

Protocol (as per USP <1217>):

  • Produce at least 10 tablets for each lubricant concentration.[3][4]

  • Use a calibrated tablet hardness tester.

  • Place a tablet diametrically between the platens.

  • Apply a constant rate of loading until the tablet fractures.[3][4]

  • Record the breaking force in Newtons (N).

  • Calculate the mean and standard deviation for each batch.

3.2 Tablet Friability

Protocol (as per USP <1216>):

  • For tablets with a unit weight of 650 mg or less, use a sample of tablets that weighs as close as possible to 6.5 g. For tablets over 650 mg, use 10 tablets.[5]

  • De-dust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in a friability tester drum.

  • Rotate the drum 100 times at 25 ±1 rpm.[5]

  • Remove the tablets, de-dust them, and re-weigh (W_final).

  • Calculate the percentage weight loss: [(W_initial - W_final) / W_initial] * 100.

  • A weight loss of not more than 1.0% is generally considered acceptable.[5]

3.3 Tablet Disintegration Time

Protocol (as per USP <701>):

  • Place one tablet in each of the six tubes of the disintegration apparatus basket.[6]

  • Immerse the basket in the specified fluid (e.g., water or simulated gastric fluid) at 37 ± 2°C.[6]

  • Operate the apparatus for the specified time (e.g., 30 minutes for uncoated tablets).[7]

  • Observe the tablets. Complete disintegration is achieved when no residue, other than fragments of insoluble coating or a soft mass with no firm core, remains on the screen.[6]

G cluster_process Direct Compression Tableting Process Dispensing Dispensing (API, Excipients, this compound) Blending Blending Dispensing->Blending Compression Tablet Compression Blending->Compression QC In-Process Quality Control (Weight, Hardness, Thickness) Compression->QC QC->Compression Feedback Loop for Adjustments Ejection Tablet Ejection QC->Ejection Collection Tablet Collection Ejection->Collection

Direct Compression Tableting Process

Conclusion

While direct data on the use of this compound as a pharmaceutical tablet lubricant is currently limited, its chemical nature as a long-chain fatty acid ester suggests it may possess favorable lubricating properties. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's performance. By conducting these experiments and comparing the results against established lubricants, researchers can effectively determine its potential as a viable alternative in tablet manufacturing, potentially leading to improved tablet quality and manufacturing efficiency.

References

Application Note & Protocol: Determination of Drug Encapsulation Efficiency in Lauryl Palmitate Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a promising platform for the delivery of therapeutic agents. Composed of a solid lipid core, these carriers are particularly well-suited for encapsulating lipophilic drugs, enhancing their stability, and modifying their release profiles. Lauryl palmitate, a biodegradable and biocompatible lipid, is an excellent choice for the formulation of SLNs. A critical parameter in the development of SLN-based drug delivery systems is the encapsulation efficiency (EE), which quantifies the percentage of the initial drug that is successfully entrapped within the nanoparticles. Accurate determination of EE is paramount for ensuring batch-to-batch consistency, optimizing formulations, and predicting in vivo performance.

This application note provides a detailed protocol for determining the drug encapsulation efficiency in this compound SLNs using the widely accepted indirect method, which involves the separation of the SLNs from the aqueous phase containing the free, unencapsulated drug, followed by quantification of the free drug.

Experimental Protocols

The determination of encapsulation efficiency is typically performed by separating the SLNs from the dispersion medium and quantifying the amount of free drug in the supernatant. This is often referred to as the indirect method.

Materials and Equipment

  • This compound SLN dispersion

  • Deionized water

  • Appropriate solvent for the drug (e.g., methanol, ethanol)

  • Ultracentrifuge or a high-speed refrigerated centrifuge[1][2][3]

  • Centrifuge tubes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[1][2][4]

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol: Indirect Method for Determining Encapsulation Efficiency

This protocol is divided into three main stages: separation of free drug, quantification of free drug, and calculation of encapsulation efficiency.

1. Separation of Free Drug from SLNs

The objective of this step is to physically separate the this compound SLNs from the aqueous dispersion, which contains the unencapsulated drug.

  • Ultracentrifugation/Centrifugation:

    • Transfer a known volume (e.g., 1 mL) of the this compound SLN dispersion into a centrifuge tube.[3]

    • Centrifuge the dispersion at a high speed to pellet the SLNs. Typical conditions can range from 20,000 rpm for 1 hour to 40,000 rpm for 40 minutes in a cold centrifuge.[1][2] The exact parameters should be optimized based on the specific SLN formulation to ensure complete sedimentation of the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.[2][4]

    • To ensure no SLNs are present in the collected supernatant, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Alternative Method: Centrifugation-Filtration:

    • Specialized centrifugation-filtration devices with a molecular weight cut-off filter can also be used.

    • Place a known volume of the SLN dispersion into the upper chamber of the device.

    • Centrifuge according to the manufacturer's instructions. The filtrate in the lower chamber will contain the free drug.

2. Quantification of Free Drug

The concentration of the free drug in the collected supernatant (or filtrate) is determined using a suitable analytical technique. The choice of technique will depend on the physicochemical properties of the drug.

  • Using UV-Vis Spectrophotometry:

    • Prepare a standard calibration curve of the drug in the same medium as the SLN dispersion (e.g., deionized water). This involves preparing a series of known drug concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax).[4]

    • Measure the absorbance of the supernatant collected in the previous step.[2]

    • Using the regression equation from the calibration curve, determine the concentration of the free drug in the supernatant.[4]

  • Using High-Performance Liquid Chromatography (HPLC):

    • Develop and validate an HPLC method for the quantification of the drug. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[1]

    • Prepare a standard calibration curve by injecting known concentrations of the drug.

    • Inject the collected supernatant into the HPLC system and determine the concentration of the free drug based on the peak area and the calibration curve.[2]

3. Calculation of Encapsulation Efficiency (EE)

The encapsulation efficiency is calculated using the following formula:

EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Where:

  • Total Amount of Drug: The initial amount of drug added to the formulation.

  • Amount of Free Drug: The amount of drug quantified in the supernatant.

Data Presentation

The quantitative data obtained from the experiment should be organized in a clear and concise manner.

ParameterValueUnit
Initial Drug Concentration in Formulation1.0mg/mL
Volume of SLN Dispersion Analyzed1.0mL
Total Amount of Drug 1.0 mg
Concentration of Free Drug in Supernatant0.15mg/mL
Volume of Supernatant1.0mL
Amount of Free Drug 0.15 mg
Amount of Encapsulated Drug 0.85 mg
Encapsulation Efficiency (EE) 85 %
Drug Loading (DL)* Calculated Value %

*Drug Loading (DL) can also be calculated if the total lipid weight is known: DL (%) = (Amount of Encapsulated Drug / Total Weight of SLNs) x 100

Mandatory Visualization

Experimental Workflow for Determining Encapsulation Efficiency

G cluster_0 Sample Preparation cluster_1 Separation of Free Drug cluster_2 Quantification cluster_3 Calculation A This compound SLN Dispersion B Ultracentrifugation / Centrifugation A->B C Pelleted SLNs (Discard) B->C Separation D Supernatant (Contains Free Drug) B->D E UV-Vis Spectrophotometry or HPLC Analysis D->E Analysis F Concentration of Free Drug E->F G Encapsulation Efficiency (EE %) Calculation F->G Input for Calculation

Caption: Workflow for the determination of drug encapsulation efficiency in SLNs.

References

Application Note: Characterization of Lauryl Palmitate Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl Palmitate, a wax ester, is increasingly investigated for the formulation of lipid nanoparticles (LPNs) in drug delivery systems.[1][2] These nanoparticles can encapsulate lipophilic and hydrophilic bioactive compounds, protecting them from degradation and enhancing their bioavailability.[3] The physicochemical characteristics of this compound nanoparticles (LPNs), particularly their size, size distribution, and surface charge, are critical parameters that influence their stability, in vivo performance, and cellular uptake.[4][5][6]

Dynamic Light Scattering (DLS) is a non-destructive analytical technique widely used for the characterization of nanoparticles in suspension.[7][8] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[7] This information is then used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles. A consistent and well-characterized nanoparticle formulation is crucial for reproducible results in preclinical and clinical studies. This application note provides a detailed protocol for the characterization of LPNs using DLS.

Principles of Dynamic Light Scattering

Dynamic Light Scattering operates by illuminating a nanoparticle suspension with a laser beam and analyzing the time-dependent fluctuations in the scattered light intensity.[7] Smaller particles move more rapidly due to Brownian motion, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] The DLS instrument's correlator measures the degree of similarity between the scattered light intensity at different time points, generating a correlation function. This function is then analyzed to determine the diffusion coefficient of the particles, which is subsequently used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

The Polydispersity Index (PDI) is a measure of the width of the particle size distribution.[6] A PDI value below 0.1 indicates a monodisperse or highly uniform sample, while values greater than 0.3 suggest a broad size distribution or the presence of aggregates.[6][9] For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable for lipid-based nanoparticles.[6]

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion.[10][11] A high absolute zeta potential (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between particles, which prevents aggregation.[12] Conversely, a low zeta potential can lead to particle aggregation and instability.[12]

Experimental Protocol

This section outlines the detailed methodology for the preparation and characterization of this compound nanoparticles using DLS.

Materials
  • This compound

  • Surfactant (e.g., Polysorbate 80, Pluronic F68)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water (filtered through a 0.22 µm filter)

  • Disposable polystyrene cuvettes for size measurement

  • Disposable folded capillary zeta cells for zeta potential measurement

Preparation of this compound Nanoparticles

This compound nanoparticles can be prepared using various methods, such as high-pressure homogenization, microemulsion, or solvent emulsification-evaporation. The following is a general protocol for the hot homogenization method:

  • Melt the this compound at a temperature above its melting point (approximately 40-45°C).

  • Dissolve the surfactant in an aqueous phase (e.g., deionized water or PBS) and heat it to the same temperature as the melted lipid.

  • Add the hot aqueous phase to the melted lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specified duration (e.g., 5-10 minutes) to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for a defined number of cycles and pressure to reduce the particle size to the nanometer range.

  • Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

DLS Measurement Protocol
  • Sample Preparation: Dilute the LPN suspension with filtered (0.22 µm) deionized water or PBS to an appropriate concentration. The optimal concentration will depend on the DLS instrument and should be determined empirically to ensure a stable and sufficient scattering signal. A typical dilution factor is 1:100 (v/v).[13]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for the recommended time.

    • Select the appropriate measurement parameters in the software, including the dispersant (water or PBS), temperature (e.g., 25°C), and scattering angle (e.g., 90° or 173°).

  • Size and PDI Measurement:

    • Rinse a disposable polystyrene cuvette with filtered deionized water and then with a small amount of the diluted sample.

    • Fill the cuvette with the diluted LPN suspension, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample at the set temperature for a few minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Zeta Potential Measurement:

    • Carefully fill a disposable folded capillary zeta cell with the diluted LPN suspension, avoiding the formation of air bubbles.

    • Place the zeta cell into the instrument.

    • Equilibrate the sample at the set temperature.

    • Perform at least three replicate measurements.

Data Presentation

The quantitative data obtained from the DLS characterization of this compound nanoparticles should be summarized in a clear and structured table for easy comparison.

FormulationAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
LPN Batch 1150.2 ± 3.50.18 ± 0.02-25.8 ± 1.2
LPN Batch 2155.6 ± 4.10.21 ± 0.03-24.5 ± 1.5
LPN Batch 3148.9 ± 3.80.19 ± 0.02-26.1 ± 1.1

SD: Standard Deviation

Visualizations

DLS_Workflow cluster_prep Nanoparticle Preparation cluster_dls DLS Analysis A This compound Melt C High-Speed Homogenization A->C B Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & Solidification D->E F Sample Dilution E->F LPN Suspension H Size & PDI Measurement F->H I Zeta Potential Measurement F->I G Instrument Setup G->H G->I J Data Analysis H->J I->J K Hydrodynamic Diameter PDI Zeta Potential J->K Results

Caption: Experimental workflow for LPN characterization.

DLS_Principle cluster_light Light Interaction cluster_analysis Signal Processing & Analysis Laser Laser Source Sample Nanoparticle Suspension Laser->Sample Incident Light Detector Detector Sample->Detector Scattered Light Fluctuations Intensity Fluctuations Detector->Fluctuations Correlator Autocorrelator Fluctuations->Correlator CorrelationFunc Correlation Function Correlator->CorrelationFunc StokesEinstein Stokes-Einstein Equation CorrelationFunc->StokesEinstein Results Hydrodynamic Diameter Size Distribution StokesEinstein->Results

Caption: Principle of Dynamic Light Scattering.

Conclusion

Dynamic Light Scattering is an indispensable tool for the routine characterization of this compound nanoparticles.[7] It provides rapid and reliable measurements of key physicochemical parameters, including hydrodynamic diameter, polydispersity index, and zeta potential, which are critical for formulation development, quality control, and predicting the in vivo behavior of the nanoparticles.[5][6] The detailed protocol and data presentation guidelines provided in this application note will enable researchers, scientists, and drug development professionals to perform consistent and accurate characterization of LPNs, thereby facilitating the development of safe and effective nanomedicines.

References

Application Notes and Protocols: Lauryl Palmitate as a Matrix for Encapsulating Hydrophobic Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl Palmitate, a wax ester formed from palmitic acid and lauryl alcohol, presents a promising matrix for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).[1][2][3][4] Its lipophilic nature, solid state at room temperature, and biocompatibility make it an excellent candidate for forming the core of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][5] These lipid-based nanosystems offer numerous advantages for the delivery of poorly water-soluble drugs, including enhanced bioavailability, controlled release, and improved stability.[5][6][7]

This document provides detailed application notes and protocols for the utilization of this compound as a matrix for encapsulating hydrophobic active ingredients. It covers the preparation, characterization, and in vitro release testing of this compound-based nanoparticles.

Advantages of this compound as a Matrix

The use of this compound as a lipid matrix for drug encapsulation offers several key benefits:

  • Biocompatibility and Biodegradability: Composed of naturally occurring fatty acids and alcohols, this compound is generally recognized as safe and is biodegradable, minimizing potential toxicity.[8]

  • High Encapsulation Efficiency for Hydrophobic Drugs: Its lipophilic character provides a suitable environment for the encapsulation of hydrophobic APIs, leading to high drug loading and encapsulation efficiency.[9]

  • Controlled Drug Release: The solid lipid core of the nanoparticles can provide sustained and controlled release of the encapsulated drug, which can improve therapeutic efficacy and reduce side effects.[10]

  • Improved Drug Stability: Encapsulation within the solid lipid matrix can protect sensitive APIs from chemical degradation.

  • Scalability of Production: The preparation methods for lipid nanoparticles, such as hot homogenization, are scalable for industrial production.[11]

Experimental Protocols

This section details two common methods for the preparation of this compound-based nanoparticles: Hot Homogenization and Solvent Emulsification-Evaporation.

Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-shear homogenization to form a nanoemulsion, which upon cooling solidifies into nanoparticles.[10][12][13]

Materials:

  • This compound

  • Hydrophobic Active Ingredient (e.g., Curcumin)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

  • High-Shear Homogenizer

  • Water Bath or Hot Plate with Magnetic Stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and the hydrophobic active ingredient.

    • Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of this compound (around 50-55°C) until a clear, uniform molten lipid phase is obtained.[2]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring at a moderate speed (e.g., 800-1000 rpm) using a magnetic stirrer.

    • Continue stirring for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes).[14] The homogenization temperature should be maintained above the melting point of the lipid.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • As the lipid solidifies, solid lipid nanoparticles are formed.

  • Storage:

    • Store the nanoparticle dispersion at 4°C for further characterization.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Weigh this compound and Hydrophobic API lp2 Heat above melting point of this compound lp1->lp2 pre_emulsion Pre-emulsification: Add aqueous phase to lipid phase with stirring lp2->pre_emulsion ap1 Dissolve Surfactant in Water ap2 Heat to the same temperature as lipid phase ap1->ap2 ap2->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling and Nanoparticle Formation homogenization->cooling storage Store at 4°C cooling->storage

Fig. 1: Hot Homogenization Workflow
Protocol 2: Preparation of this compound Nanoparticles by Solvent Emulsification-Evaporation

This technique involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form nanoparticles.[15][16][17]

Materials:

  • This compound

  • Hydrophobic Active Ingredient

  • Water-immiscible Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous Phase containing a Stabilizer (e.g., Polyvinyl Alcohol (PVA), Tween 80)

  • Purified Water

  • Homogenizer or Sonicator

  • Rotary Evaporator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve this compound and the hydrophobic active ingredient in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a controlled temperature (below the boiling point of the solvent).

    • As the solvent is removed, the lipid precipitates, forming solid nanoparticles.

  • Washing and Collection:

    • Wash the nanoparticles by centrifugation or dialysis to remove excess stabilizer and un-encapsulated drug.

    • Collect the nanoparticle pellet and resuspend it in purified water.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle dispersion can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose).

G cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation op1 Dissolve this compound and API in Organic Solvent emulsification Emulsification: Add organic phase to aqueous phase with homogenization op1->emulsification ap1 Dissolve Stabilizer in Water ap1->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap washing Washing and Collection (Centrifugation/Dialysis) solvent_evap->washing lyophilization Optional: Lyophilization washing->lyophilization

Fig. 2: Solvent Emulsification-Evaporation Workflow

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the prepared nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Description: DLS measures the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.[][19][20] A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[21] Zeta potential measurement provides information about the surface charge of the nanoparticles, which is a critical indicator of their stability in suspension. A zeta potential of at least ±30 mV is generally desired for good electrostatic stabilization.

  • Sample Preparation: Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Method: Indirect or direct quantification using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Description:

    • Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

    • Drug Loading (DL%): The percentage of the drug by weight in the final nanoparticle formulation.

  • Procedure (Indirect Method):

    • Separate the un-encapsulated drug from the nanoparticle dispersion by ultracentrifugation or centrifugal filtration.

    • Quantify the amount of free drug in the supernatant.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100[22]

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Differential Scanning Calorimetry (DSC)
  • Method: Differential Scanning Calorimetry (DSC).

  • Description: DSC is used to analyze the thermal properties of the nanoparticles, including the melting point and crystallinity of the lipid matrix.[23][24][25] This analysis can confirm the solid state of the lipid core and provide insights into drug-lipid interactions and the physical state of the encapsulated drug.[26][27]

  • Procedure:

    • Lyophilize the nanoparticle dispersion.

    • Accurately weigh a small amount of the lyophilized powder into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.

    • Compare the thermogram of the drug-loaded nanoparticles with that of the pure drug, pure this compound, and a physical mixture.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the characterization of this compound nanoparticles. These values are illustrative and will vary depending on the specific formulation and process parameters.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterTypical RangeMethod
Particle Size (Z-average)100 - 400 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mV (with anionic surfactant) or +20 to +40 mV (with cationic surfactant)Electrophoretic Light Scattering (ELS)

Table 2: Drug Encapsulation and Loading in this compound Nanoparticles

ParameterTypical RangeMethod
Encapsulation Efficiency (EE)70 - 95%UV-Vis or HPLC (Indirect Method)
Drug Loading (DL)1 - 10%UV-Vis or HPLC (Indirect Method)

In Vitro Drug Release Studies

The in vitro release of the encapsulated hydrophobic drug from this compound nanoparticles can be assessed using a dialysis bag method.[28][29]

Protocol: In Vitro Drug Release using Dialysis Bag Method

Materials:

  • Drug-loaded this compound nanoparticle dispersion

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4 containing a surfactant like Tween 80 to ensure sink conditions)

  • Shaking water bath or incubator

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Soak the dialysis tubing in the release medium to hydrate (B1144303) it.

  • Pipette a known volume of the drug-loaded nanoparticle dispersion into the dialysis bag and seal both ends.

  • Place the dialysis bag in a beaker containing a defined volume of the release medium.

  • Incubate the setup in a shaking water bath at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Signaling Pathway Visualization

For hydrophobic active ingredients with known mechanisms of action, visualizing the relevant signaling pathways can provide context for their therapeutic effects. The following is an example for Curcumin, a commonly encapsulated hydrophobic compound, which is known to modulate the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) DNA DNA NFkB_active->DNA translocates to nucleus and binds Curcumin Curcumin Curcumin->IKK inhibits Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Transcription->Stimuli amplifies inflammation IkB_NFkB->NFkB_active releases

References

Application Note: Assessing the Thermal Stability of Lauryl Palmitate using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

AN-TGA-LP01

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lauryl Palmitate (also known as dodecyl hexadecanoate) is a wax ester formed from the condensation of palmitic acid and lauryl (dodecyl) alcohol.[1] With the chemical formula C28H56O2, it is utilized in cosmetics and personal care products for its properties as an emollient, thickener, and surfactant.[1] The thermal stability of this compound is a critical quality attribute, impacting its storage, processing, and the stability of final formulations. Thermogravimetric Analysis (TGA) is an essential analytical technique for evaluating this stability by measuring changes in mass as a function of temperature in a controlled atmosphere.[2] This application note provides a detailed protocol and data interpretation framework for assessing the thermal stability of this compound using TGA.

Principle of Thermogravimetric Analysis: TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature. A loss in mass indicates decomposition, evaporation, or sublimation. The resulting TGA curve plots mass percentage against temperature, providing key information about the material's thermal stability. The first derivative of this curve, known as the Derivative Thermogram (DTG), shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate (Tmax).

For a wax ester like this compound, the TGA curve is expected to show a stable baseline until the onset of thermal decomposition. Significant mass loss typically occurs at elevated temperatures, corresponding to the breaking of the ester bond and subsequent degradation of the hydrocarbon chains.[2] The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability.

Experimental Protocol

This protocol outlines the methodology for conducting a TGA experiment on this compound.

1. Instrument and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or similar).

  • Sample Pans: Platinum or alumina (B75360) crucibles.

  • Sample: High-purity (>99%) this compound.[3]

  • Purge Gas: High-purity nitrogen (or air for oxidative stability studies) with a controlled flow rate.

2. Sample Preparation:

  • Ensure the this compound sample is homogeneous.

  • Accurately weigh 5–10 mg of the sample into a tared TGA pan.

  • Record the exact initial mass.

  • Place the sample pan into the TGA furnace.

3. TGA Instrument Parameters: The following parameters are recommended for a standard thermal stability assessment in an inert atmosphere.

ParameterRecommended Value
Temperature Program
Initial Temperature25°C
Temperature RampHeat from 25°C to 500°C
Heating Rate10 K/min
Atmosphere
Purge GasNitrogen
Gas Flow Rate50 mL/min
Data Acquisition
Data PointsCollect weight and temperature data continuously

4. Procedure:

  • Start the TGA method with the parameters listed above.

  • The instrument will heat the sample and record the mass loss as a function of temperature.

  • Once the run is complete, cool the furnace to room temperature.

  • Analyze the resulting TGA and DTG curves.

Data Presentation and Interpretation

The thermal decomposition of this compound is characterized by several key temperature points. While specific experimental data for this compound is not publicly available, the following table presents representative data based on the analysis of similar long-chain fatty acid esters and waxes.[4][5] This data should be considered illustrative for method development purposes.

Table 1: Representative TGA Data for a Long-Chain Wax Ester in a Nitrogen Atmosphere

ParameterDefinitionIllustrative Temperature (°C)
T_onset (Onset Temperature)The temperature at which significant mass loss begins.[6]~180 - 210 °C
T_max (Peak Decomposition Temp.)The temperature at which the maximum rate of mass loss occurs (peak of the DTG curve).[6]~220 - 250 °C
T_end (End Temperature)The temperature at which the primary decomposition event is complete.~280 - 320 °C
Mass Loss (%) The percentage of the initial mass lost during the decomposition step.> 99%

Interpretation:

  • T_onset: A lower T_onset indicates lower thermal stability. For this compound, this value signifies the temperature at which the compound starts to degrade, which is crucial for defining maximum processing temperatures.

  • T_max: This point is useful for comparing the stability of different materials under identical conditions.

  • Mass Loss: For a pure, volatile compound like this compound, the mass loss is expected to approach 100%, leaving little to no residue.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of interpreting the resulting data.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load instrument Set Instrument Parameters (N2, 10 K/min) load->instrument run Run Method (25-500°C) instrument->run plot Plot TGA & DTG Curves run->plot determine Determine T_onset, T_max, % Mass Loss plot->determine end Report Results determine->end

Caption: Experimental workflow for TGA of this compound.

TGA_Interpretation cluster_assessment Stability Assessment tga_curve TGA Curve (% Weight vs. Temp) t_onset Onset Temperature (T_onset) Start of Decomposition tga_curve->t_onset mass_loss Total Mass Loss (%) Purity / Volatility tga_curve->mass_loss dtg_curve DTG Curve (Rate of Loss vs. Temp) t_max Peak Temperature (T_max) Max Decomposition Rate dtg_curve->t_max stability High T_onset = Higher Thermal Stability t_onset->stability processing Define Max Safe Processing Temperature stability->processing

Caption: Logical flow for interpreting TGA and DTG data.

Conclusion: Thermogravimetric Analysis is a direct and reliable method for quantifying the thermal stability of this compound. By determining the onset temperature of decomposition, researchers and formulation scientists can establish safe temperature limits for manufacturing and storage, ensuring product integrity and performance. The protocol and illustrative data provided herein serve as a comprehensive guide for this application.

References

Application Notes and Protocols: Lauryl Palmitate as a Chemical Intermediate for the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitate, a wax ester formed from lauryl alcohol and palmitic acid, serves as a versatile and renewable chemical intermediate for the synthesis of novel surfactants.[1] The amphiphilic nature of surfactants, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, allows them to reduce surface and interfacial tension, making them essential components in a vast array of pharmaceutical and industrial applications.[2][3] These applications include enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing emulsions and suspensions, and acting as detergents, wetting agents, and foaming agents.[4][5][6] The use of renewable starting materials like fatty acids and alcohols for surfactant synthesis is a growing area of interest due to environmental considerations.[7][8]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into a novel surfactant. Furthermore, methods for characterizing the physicochemical properties of the synthesized surfactant are outlined.

I. Synthesis of this compound (Intermediate)

The green synthesis of this compound can be achieved through lipase-catalyzed esterification of palmitic acid and lauryl alcohol.[1] This enzymatic approach offers high purity and occurs under mild reaction conditions.[1]

Experimental Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Palmitic Acid

  • Lauryl Alcohol

  • Immobilized lipase (B570770) from Candida antarctica (Novozym 435)[1]

  • Organic Solvent (e.g., n-hexane)[1]

  • Molecular sieves (for water removal, optional)

  • Glass reactor with magnetic stirrer and temperature control

Procedure:

  • Combine lauryl alcohol and palmitic acid in a 2:1 molar ratio in the glass reactor.[1]

  • Add n-hexane as the organic solvent.

  • Add Novozym 435 as the biocatalyst. The optimal amount of enzyme is 0.4 g.[1]

  • Set the reaction temperature to 40°C and stir the mixture at 150 rpm.[1]

  • Allow the reaction to proceed for 10 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the enzyme can be recovered by filtration for potential reuse.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography.

  • Characterize the final product using Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of the ester linkage and determine purity.[1]

II. Synthesis of a Novel Surfactant from this compound

Novel surfactants can be synthesized from this compound through various chemical modifications. One such approach is the synthesis of an N-acyl amino acid surfactant, which are known for their mildness and good biodegradability.[9] This protocol describes a two-step process: hydrolysis of this compound to yield palmitic acid, followed by the reaction with an amino acid (e.g., sarcosine) to form the surfactant.

Experimental Protocol 2: Synthesis of Sodium Lauroyl Sarcosinate (Exemplary Novel Surfactant)

Step 1: Hydrolysis of this compound

  • This compound is hydrolyzed using a suitable catalyst (e.g., a strong acid or base) in an aqueous medium to yield palmitic acid and lauryl alcohol. The reaction mixture is then neutralized, and the palmitic acid is separated.

Step 2: Synthesis of Palmitoyl Sarcosinate

Materials:

  • Palmitic Acid (from Step 1)

  • Sarcosine

  • Sodium Hydroxide (B78521)

  • Potassium Hydroxide

  • Reactor with heating and vacuum capabilities

Procedure:

  • Add 1 mole of palmitic acid, 0.4 moles of sarcosine, 40g of sodium hydroxide, and 4.5g of potassium hydroxide into the reactor.[9]

  • Seal the reactor and slowly heat the mixture to 170-180°C.[9]

  • Maintain the temperature and apply vacuum for 10 hours to facilitate the dehydration reaction.[9]

  • Cool the reaction mixture. The resulting product is a salt of N-palmitoyl sarcosine.

  • The final product can be purified by crystallization.

III. Characterization of Novel Surfactants

The performance of a surfactant is determined by its physicochemical properties, such as its ability to lower surface tension and form micelles.

Experimental Protocol 3: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Materials and Equipment:

  • Synthesized surfactant

  • Deionized water

  • Tensiometer (for surface tension measurement)

  • Conductivity meter (for CMC determination by conductivity)

Procedure:

  • Prepare a stock solution of the synthesized surfactant in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each dilution using a tensiometer at a constant temperature (e.g., 25°C).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC), and the surface tension at this point is denoted as γCMC.[10]

  • Conductivity Measurement:

    • Measure the specific conductivity of each dilution using a conductivity meter at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of surfactants derived from fatty acids.

Table 1: Optimized Reaction Conditions for this compound Synthesis [1]

ParameterOptimal Value
Reaction Time10 minutes
Temperature40°C
Amount of Enzyme (Novozym 435)0.4 g
Molar Ratio (Lauryl Alcohol:Palmitic Acid)2:1
Agitation Speed150 rpm
Purity of Product>90%

Table 2: Physicochemical Properties of a Novel Anionic Surfactant [10]

PropertyDescription
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form.
Maximum Surface Excess Concentration (Γmax)The maximum concentration of surfactant at the air/water interface.
Minimum Area Per Molecule (Amin)The minimum area occupied by a surfactant molecule at the interface.
Surface Tension at CMC (γCMC)The surface tension of the solution at the CMC.
Effectiveness of Surface Tension Reduction (ΠCMC)The difference between the surface tension of water and γCMC.
Efficiency of Surface Adsorption (pC20)The negative logarithm of the concentration required to reduce the surface tension by 20 mN/m.

Table 3: Properties of Palm Fatty Acid-Based Polymeric Surfactants [11]

PropertyAOASNOAS
Critical Micelle Concentration (CMC) (mM/L)0.06700.0999
Surface Tension at CMC (mN/m)33.2741.13
Glass Transition Temperature (Tg) (°C)-94 to -68-94 to -68
Polymer Decomposition Temperature (°C)>150>150
Wettability (Contact Angle)< 90°< 90°
Cloud Point (°C)-89

Visualizations

Workflow for Synthesis and Characterization of Novel Surfactants

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application raw_materials Raw Materials (Lauryl Alcohol, Palmitic Acid) intermediate This compound (Intermediate Synthesis) raw_materials->intermediate Enzymatic Esterification modification Chemical Modification (e.g., Amidation, Sulfonation) intermediate->modification novel_surfactant Novel Surfactant modification->novel_surfactant physicochemical Physicochemical Properties (CMC, Surface Tension) novel_surfactant->physicochemical performance Performance Evaluation (Emulsification, Foaming) physicochemical->performance drug_dev Drug Development (Solubility Enhancement, Delivery Systems) performance->drug_dev

Caption: Overall workflow from raw materials to application.

Proposed Synthesis Pathway for a Novel Surfactant

G lauryl_palmitate This compound hydrolysis Hydrolysis (+ H2O) lauryl_palmitate->hydrolysis palmitic_acid Palmitic Acid hydrolysis->palmitic_acid lauryl_alcohol Lauryl Alcohol hydrolysis->lauryl_alcohol amidation Amidation (+ Amino Acid, e.g., Sarcosine) palmitic_acid->amidation novel_surfactant Novel N-Acyl Amino Acid Surfactant amidation->novel_surfactant

Caption: Synthesis of an N-acyl amino acid surfactant.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lauryl Palmitate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate, an ester of lauryl alcohol and palmitic acid, is a common ingredient in cosmetic and pharmaceutical formulations, valued for its emollient and skin-conditioning properties. As with any topical product, assessing the cytotoxic potential of this compound-based formulations is a critical step in safety and efficacy evaluation. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on these formulations, focusing on methods suitable for lipid-based substances.

The provided protocols for the MTT and LDH assays are foundational methods for assessing cell viability and membrane integrity, respectively. Furthermore, an overview of apoptosis pathways potentially modulated by the components of these formulations is included to provide a deeper understanding of the mechanisms of cytotoxicity. While direct quantitative data for this compound is limited in public literature, data for its precursor, palmitic acid, is presented to provide a relevant benchmark for expected cytotoxic responses in common skin cell lines such as human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).

Key In Vitro Cytotoxicity Assays

Two primary assays are recommended for evaluating the cytotoxicity of this compound-based formulations: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage. For a more in-depth analysis of the mode of cell death, apoptosis assays can also be employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

Apoptosis Assays

Should the initial cytotoxicity assays indicate a significant decrease in cell viability, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, can be investigated through various methods, including:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of caspases, which are key proteases in the apoptotic cascade.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Data Presentation: Cytotoxicity of Palmitic Acid on Skin Cells

The following tables summarize the cytotoxic effects of palmitic acid on human keratinocytes and dermal fibroblasts, serving as a reference for formulating studies with this compound.

Table 1: MTT Assay - IC50 Values of Palmitic Acid on Human Skin Cells

Cell LinePalmitic Acid Concentration (µM)Incubation Time (hours)% Cell ViabilityReference
HaCaT (Keratinocytes)10024~85%Fictional Data
HaCaT (Keratinocytes)25024~60%Fictional Data
HaCaT (Keratinocytes) ~350 24 50% (IC50) Fictional Data
HDF (Dermal Fibroblasts)20048~70%Fictional Data
HDF (Dermal Fibroblasts)40048~55%Fictional Data
HDF (Dermal Fibroblasts) ~500 48 50% (IC50) Fictional Data

Note: The data in this table is illustrative and based on typical responses of skin cells to palmitic acid. Actual IC50 values may vary depending on experimental conditions.

Table 2: LDH Assay - LDH Release Induced by Palmitic Acid in Human Keratinocytes (HaCaT)

Palmitic Acid Concentration (µM)Incubation Time (hours)% LDH Release (relative to positive control)Reference
1002415%Fictional Data
2502435%Fictional Data
5002460%Fictional Data

Note: The data in this table is illustrative. The positive control is typically cells treated with a lysis buffer to achieve maximum LDH release.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound-based formulation (solubilized in a vehicle compatible with cell culture, e.g., DMSO or ethanol, at a concentration that is non-toxic to the cells)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound-based formulation in culture medium. Remove the medium from the wells and replace it with 100 µL of the diluted formulations. Include wells with medium only (blank), cells in medium with the vehicle (vehicle control), and cells in medium without any treatment (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down or by using a plate shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability) after subtracting the absorbance of the blank.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDF)

  • Complete cell culture medium (serum-free medium is recommended for the assay step)

  • 96-well cell culture plates

  • This compound-based formulation

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the blank, negative control, and vehicle control, prepare a positive control for maximum LDH release by adding lysis buffer to a set of wells containing cells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Visualization of Cellular Pathways and Workflows

To facilitate a clearer understanding of the experimental processes and the potential biological mechanisms involved, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Formulation incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Cell Viability read->analyze

MTT Assay Experimental Workflow

Experimental_Workflow_LDH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Formulation incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate3 Incubate 30 min add_reaction_mix->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 490nm add_stop->read analyze Calculate % Cytotoxicity read->analyze

LDH Assay Experimental Workflow

Palmitate_Induced_Apoptosis cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase palmitate This compound (via Palmitic Acid) ros Increased Reactive Oxygen Species (ROS) palmitate->ros bax Bax Activation ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Palmitate-Induced Apoptosis Pathway

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and this compound-based formulations. It is also crucial to include appropriate controls in all experiments to ensure the validity of the results. The quantitative data presented is for illustrative purposes based on the activity of palmitic acid and may not be directly representative of all this compound formulations.

Application Note & Protocol: Formulating Eutectic Mixtures with Lauryl Palmitate for Phase Change Material (PCM) Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly suitable for a variety of thermal energy storage and temperature regulation applications. Eutectic mixtures of organic PCMs, such as fatty acids and their esters, are particularly advantageous as they offer a distinct melting and freezing point that is lower than that of the individual components, and they exhibit high latent heat storage capacity.

Lauryl Palmitate, a wax ester derived from lauryl alcohol and palmitic acid, is a promising candidate for PCM applications due to its biocompatibility, chemical stability, and high latent heat of fusion. By forming eutectic mixtures with other fatty acids or esters, the melting point of this compound can be precisely tailored to meet the requirements of specific applications, such as thermal management in electronic devices, passive temperature control in buildings, and thermal protection of sensitive pharmaceuticals.

This document provides a detailed protocol for the formulation and characterization of eutectic PCM mixtures based on this compound.

Data Presentation: Thermal Properties of this compound Eutectic Mixtures

The following table summarizes the theoretical and experimental thermal properties of various binary eutectic mixtures of this compound with other common fatty acids. These values are essential for selecting the appropriate composition for a specific application.

Co-formerThis compound (wt%)Co-former (wt%)Theoretical Eutectic Temp. (°C)Experimental Melting Temp. (°C)Experimental Latent Heat of Fusion (J/g)
Lauric Acid742638.1037.15183.07[1]
Myristic Acid623834.1635.10166.18[1]
Stearic Acid821840.5939.29189.50[1]

Experimental Protocols

Formulation of this compound Eutectic Mixtures

This protocol describes the preparation of a binary eutectic mixture of this compound and a co-former (e.g., Lauric Acid, Myristic Acid, or Stearic Acid).

Materials:

  • This compound (>99% purity)

  • Co-former (e.g., Lauric Acid, >99% purity)

  • Hot plate with magnetic stirring capability

  • Glass beakers or vials

  • Weighing balance (accurate to 0.001 g)

  • Spatula

  • Thermometer or thermocouple

Procedure:

  • Determine Composition: Based on theoretical calculations or literature data, determine the desired weight percentages of this compound and the co-former to achieve the eutectic composition.

  • Weighing: Accurately weigh the required amounts of this compound and the co-former into a clean, dry glass beaker.

  • Melting and Mixing:

    • Place the beaker on a hot plate and gently heat the mixture while stirring continuously with a magnetic stirrer.

    • Increase the temperature to approximately 10-15 °C above the melting point of the higher-melting-point component to ensure complete melting and homogenization.

    • Continue stirring for at least 30 minutes to ensure a uniform mixture.

  • Cooling and Solidification:

    • Turn off the heat and remove the beaker from the hot plate.

    • Allow the mixture to cool down to room temperature while continuing to stir. This helps to prevent phase separation during solidification.

    • Once solidified, the eutectic PCM is ready for characterization.

Characterization of this compound Eutectic Mixtures

DSC is used to determine the phase transition temperature (melting and freezing points) and the latent heat of fusion of the prepared eutectic mixture.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared eutectic PCM into a hermetic aluminum pan and seal it. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) from a temperature well below the expected melting point to a temperature well above it.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same controlled rate.

  • Data Analysis:

    • The melting temperature is determined as the onset temperature of the melting peak in the heating curve.

    • The latent heat of fusion is calculated from the area of the melting peak.

    • The freezing temperature is determined from the onset of the crystallization peak in the cooling curve.

FTIR spectroscopy is used to verify that no new chemical compounds are formed during the preparation of the eutectic mixture.

Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solidified eutectic PCM onto the ATR crystal and record its spectrum.

  • Individual Component Spectra: Record the FTIR spectra of the pure this compound and the pure co-former.

  • Analysis: Compare the spectrum of the eutectic mixture with the spectra of the individual components. The spectrum of the eutectic mixture should be a simple superposition of the spectra of its components, with no new peaks appearing, which would indicate a chemical reaction.[2]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_data Data Output weigh Weigh Components melt_mix Melt & Mix weigh->melt_mix cool Cool & Solidify melt_mix->cool dsc DSC Analysis cool->dsc ftir FTIR Analysis cool->ftir thermal_props Thermal Properties (Tm, ΔH) dsc->thermal_props chem_struct Chemical Structure (No new compounds) ftir->chem_struct

Caption: Experimental workflow for PCM formulation and characterization.

logical_relationship cluster_input Input Components cluster_process Process cluster_output Output Properties lp This compound eutectic Eutectic Mixture Formation lp->eutectic cf Co-former (e.g., Lauric Acid) cf->eutectic mp Lower Melting Point eutectic->mp lh High Latent Heat eutectic->lh sp Single Phase Transition eutectic->sp

Caption: Relationship between components and eutectic properties.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield Lauryl Palmitate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the synthesis of Lauryl Palmitate (Dodecyl Palmitate). It includes detailed experimental protocols, troubleshooting advice for common issues, and optimized reaction parameters for both enzymatic and traditional acid-catalyzed methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The two most common and effective methods are enzymatic catalysis using a lipase (B570770), such as Novozym 435, and the classic Fischer esterification, which involves reacting lauryl alcohol and palmitic acid with a strong acid catalyst.[1][2] Enzymatic synthesis is considered a "green chemistry" approach due to its mild reaction conditions and high specificity, which minimizes side reactions.[1][3] Fischer esterification is a robust, traditional method, but often requires higher temperatures and measures to remove water to achieve high yields.[4][5][6]

Q2: Why is my yield of this compound consistently low in Fischer esterification? A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[4][5] The formation of water as a byproduct can push the equilibrium back towards the reactants (ester hydrolysis). To maximize yield, it is crucial to either use a large excess of one reactant (usually the less expensive lauryl alcohol) or to actively remove water as it forms, for example, by using a Dean-Stark apparatus.[4][5][7]

Q3: What is the optimal catalyst for enzymatic synthesis? A3: Immobilized lipase from Candida antarctica, commercially known as Novozym 435, is highly effective and widely cited for the synthesis of this compound, often achieving yields greater than 90% under optimized conditions.[2][3][8] Its stability and reusability make it a cost-effective choice for sustainable synthesis.

Q4: Can I use a solvent in my reaction? Which one is best? A4: Yes, a solvent can be used. For enzymatic synthesis, non-polar solvents like hexane (B92381) are often preferred as they can lead to higher conversion rates.[2] In Fischer esterification, a solvent like toluene (B28343) can be used to facilitate the azeotropic removal of water with a Dean-Stark trap.[4][6] However, many procedures also run the reaction "neat" (without solvent), especially when using an excess of the alcohol reactant.[6]

Q5: How do I purify the final this compound product? A5: Purification typically involves removing the unreacted starting materials and the catalyst. For Fischer esterification, the acid catalyst is first neutralized with a weak base (e.g., sodium bicarbonate solution).[9] The crude product can then be purified by recrystallization. This process involves dissolving the crude ester in a suitable hot solvent and allowing it to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution.[10][11]

Experimental Workflows & Logical Diagrams

The following diagrams illustrate the general experimental workflow for this compound synthesis and a troubleshooting guide for addressing common issues.

G Figure 1. General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Measure Reactants (Palmitic Acid, Lauryl Alcohol) Catalyst 2. Prepare Catalyst (e.g., Novozym 435 or H₂SO₄) Reactants->Catalyst Mix 3. Mix Reactants & Catalyst in Reaction Vessel Catalyst->Mix Heat 4. Heat & Stir at Optimized Temperature Mix->Heat Monitor 5. Monitor Reaction (e.g., by TLC or Titration) Heat->Monitor Separate 6. Separate Catalyst (Filtration for solid catalyst) Monitor->Separate Neutralize 7. Neutralize & Wash (For acid catalyst) Monitor->Neutralize Purify 8. Purify Product (e.g., Recrystallization) Separate->Purify Neutralize->Purify Dry 9. Dry Final Product Purify->Dry Analyze 10. Characterize Product (FT-IR, GC, NMR) Dry->Analyze

Caption: General workflow for this compound synthesis.

G Figure 2. Troubleshooting Guide for this compound Synthesis Problem Problem: Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Loss During Work-up? Problem->Cause2 Cause3 Catalyst Inactive? Problem->Cause3 Sol1a Solution: Increase Reaction Time or Temperature Cause1->Sol1a Sol1b Solution (Fischer): Remove Water Actively (e.g., Dean-Stark) Cause1->Sol1b Sol1c Solution: Increase Molar Ratio of Alcohol Cause1->Sol1c Sol2a Solution: Optimize Purification Step (e.g., Recrystallization Solvent) Cause2->Sol2a Sol2b Solution: Ensure Complete Neutralization Before Extraction Cause2->Sol2b Sol3a Solution (Enzymatic): Use Fresh/Properly Stored Enzyme Cause3->Sol3a Sol3b Solution (Acid): Use Fresh, Concentrated Acid Catalyst Cause3->Sol3b

Caption: Troubleshooting decision tree for low-yield issues.

Data on Optimized Reaction Conditions

The tables below summarize optimized parameters from various studies to achieve high yields of this compound.

Table 1: Enzymatic Synthesis using Novozym 435

Parameter Optimized Value Expected Yield Reference
Temperature 40°C >90% [2][8]
Reaction Time 10 - 60 minutes >90% [2][12]
Substrate Molar Ratio (Lauryl Alcohol:Palmitic Acid) 2:1 >90% [2][12]
Enzyme Amount 0.4 g (for ~2.0 mmol scale) >90% [2]

| Solvent | Hexane | ~95% |[2] |

Table 2: Fischer Esterification

Parameter Optimized Value Expected Yield Reference
Temperature 73°C (for Ethyl Palmitate) Complete Conversion [13]
Reaction Time 1 - 10 hours Varies [6]
Substrate Molar Ratio (Alcohol:Acid) >3:1 (Excess alcohol drives equilibrium) High [4][13]
Catalyst Conc. (H₂SO₄) ~5-6 wt% High [13]

| Water Removal | Continuous (e.g., Dean-Stark) | >80% |[7][14] |

Note: Data for Fischer esterification is based on similar long-chain esters and general principles, as specific yield data for this compound under varied conditions is less commonly published.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from studies using Novozym 435 immobilized lipase.[2]

Materials:

  • Palmitic Acid

  • Lauryl Alcohol (Dodecanol)

  • Novozym 435

  • Hexane (or other suitable non-polar solvent)

  • Ethanol (B145695)/Acetone mixture (1:1 v/v) for reaction termination

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking water bath or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, combine palmitic acid (e.g., 2.0 mmol, ~0.51 g) and lauryl alcohol (e.g., 4.0 mmol, ~0.74 g) for a 2:1 molar ratio of alcohol to acid.

  • Solvent and Catalyst Addition: Add 2.0 mL of hexane to the flask, followed by 0.3-0.4 g of Novozym 435.

  • Reaction Incubation: Securely cap the flask and place it in a shaking water bath set to 40°C and 150 rpm.

  • Reaction Monitoring & Termination: Allow the reaction to proceed for the desired time (optimal yields can be reached in as little as 10-60 minutes). To stop the reaction, dilute the mixture with 7.0 mL of an ethanol/acetone (1:1 v/v) solution.

  • Catalyst Recovery: Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The resulting product is often of high purity (>90%).[2][8] If unreacted fatty acids remain, they can be removed by washing with a dilute aqueous basic solution. Further purification can be achieved by recrystallization.

Protocol 2: Fischer Esterification of this compound

This is a general protocol based on the principles of Fischer esterification for long-chain esters.[9][13]

Materials:

  • Palmitic Acid

  • Lauryl Alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, and heating mantle

  • Dean-Stark trap (recommended)

Procedure:

  • Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating source. If removing water azeotropically, insert a Dean-Stark trap between the flask and the condenser and fill the trap with toluene.

  • Reactant Loading: To the flask, add palmitic acid (1 equivalent), lauryl alcohol (3 equivalents to act as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5% of the weight of the carboxylic acid).

  • Reaction: Heat the mixture to a gentle reflux. If using a Dean-Stark trap, the toluene-water azeotrope will distill and collect in the trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue reflux for 1-4 hours, or until the theoretical amount of water has been collected.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully transfer the cooled mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, watch for gas evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetone) to obtain the pure product.[11]

References

Preventing drug expulsion from Lauryl Palmitate solid lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl Palmitate solid lipid nanoparticles (SLNs). The information aims to address common challenges, with a focus on preventing drug expulsion and optimizing formulation parameters.

Frequently Asked Questions (FAQs)

Q1: What is drug expulsion in this compound SLNs and why does it occur?

A1: Drug expulsion is the process where the encapsulated drug is pushed out of the solid lipid matrix of the nanoparticle over time, particularly during storage. This phenomenon is primarily attributed to the polymorphic transitions of the lipid. This compound, like many solid lipids, can exist in different crystalline forms (polymorphs). The manufacturing process, especially rapid cooling, often results in the formation of a less stable, amorphous, or metastable α-form. This disordered structure has imperfections that can accommodate drug molecules. However, during storage, the lipid matrix tends to rearrange into a more stable and highly ordered β-polymorph. This more perfect crystal lattice has fewer imperfections, reducing the space available for the drug and consequently forcing it out of the nanoparticle.[1]

Q2: How can I prevent or minimize drug expulsion from my this compound SLNs?

A2: Several strategies can be employed to mitigate drug expulsion:

  • Lipid Matrix Modification: Incorporating a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs) creates a less ordered lipid matrix with more imperfections, providing more space for the drug and reducing the likelihood of expulsion.[2]

  • Surfactant and Co-surfactant Selection: The appropriate choice and concentration of surfactants and co-surfactants are crucial for stabilizing the nanoparticle dispersion and preventing drug leakage. A combination of surfactants can sometimes be more effective.[3][4]

  • Optimize Drug Loading: Overloading the SLNs beyond their capacity can lead to drug expulsion. It is essential to determine the optimal drug-to-lipid ratio.

  • Storage Conditions: Storing the SLN dispersion at a suitable temperature (often refrigerated) can slow down the polymorphic transition of the lipid matrix.[2]

Q3: What are the key formulation parameters to consider when preparing this compound SLNs to enhance drug retention?

A3: The following parameters are critical:

  • Lipid Composition: The purity and crystalline nature of this compound will influence drug loading and stability. Using lipids with different fatty acid chain lengths can create more lattice defects, which is favorable for drug incorporation.[5]

  • Surfactant Type and Concentration: The choice of surfactant affects particle size, stability, and encapsulation efficiency. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and poloxamers are commonly used.[6][7] The surfactant concentration should be optimized to ensure adequate surface coverage without causing toxicity.[8]

  • Drug Properties: The solubility of the drug in the molten this compound is a key factor determining the loading capacity.[9] Lipophilic drugs generally have better compatibility with the lipid matrix.[9]

  • Preparation Method: The method of preparation, such as high-pressure homogenization or microemulsion, will influence the initial polymorphic state of the lipid and the particle size distribution, both of which impact drug retention.[10][11]

Q4: How do I choose the right surfactant for my this compound SLN formulation?

A4: The selection of a surfactant should be based on several factors:

  • HLB Value: The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant is a critical parameter. For oil-in-water emulsions, which is the basis for most SLN preparations, surfactants with higher HLB values are generally preferred.

  • Biocompatibility: The surfactant should be biocompatible and approved for the intended route of administration.

  • Stabilization Efficiency: The surfactant should effectively reduce the interfacial tension between the lipid and aqueous phases to form small, stable nanoparticles.

  • Impact on Drug Entrapment: The surfactant should not negatively interfere with the encapsulation of the drug. In some cases, a long-chain surfactant might compete with a lipophilic drug for space within the lipid matrix.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Encapsulation Efficiency (%EE) 1. Poor solubility of the drug in molten this compound. 2. Drug partitioning into the external aqueous phase during preparation. 3. Suboptimal surfactant type or concentration. 4. High drug concentration leading to saturation.1. Select a drug with better lipophilicity or consider creating a lipid-drug conjugate. 2. For hydrophilic drugs, consider using a double emulsion method. 3. Screen different surfactants (e.g., Polysorbate 80, Poloxamer 188, Gelucire® 44/14) and optimize their concentration. The use of a co-surfactant (e.g., lecithin) may also be beneficial.[3][6] 4. Reduce the initial drug concentration in the formulation.
Drug Expulsion During Storage (Decrease in %EE over time) 1. Polymorphic transition of this compound from a less ordered to a more ordered crystalline form. 2. High drug loading exceeding the long-term accommodation capacity of the lipid matrix. 3. Inadequate stabilization by the surfactant layer.1. Incorporate a liquid lipid (e.g., oleic acid, Miglyol® 812) to create Nanostructured Lipid Carriers (NLCs). This disrupts the crystal lattice and provides more space for the drug.[2] 2. Optimize the drug loading to a level that can be stably accommodated within the lipid matrix. 3. Ensure optimal surfactant concentration for complete surface coverage and consider using a combination of surfactants for enhanced steric stabilization.
Particle Aggregation and Instability 1. Insufficient surfactant concentration leading to incomplete surface coverage. 2. Low zeta potential, resulting in weak electrostatic repulsion between particles. 3. Polymorphic transitions causing changes in particle shape and surface properties. 4. Inappropriate storage temperature.1. Increase the surfactant concentration. A concentration of 1.5% to 3.5% is often a good starting point.[6][8] 2. Use a charged surfactant or add a charge-inducing agent to increase the absolute value of the zeta potential. 3. The use of a co-surfactant can help stabilize the nanoparticles during polymorphic transitions.[3] 4. Store the SLN dispersion at a recommended temperature, typically 4°C, to minimize particle growth and aggregation.[2]
Burst Release of the Drug 1. Drug adsorption onto the nanoparticle surface. 2. Formation of a drug-enriched shell. 3. High concentration of surfactant that can cause a burst release.[6]1. Optimize the washing steps after SLN preparation to remove surface-adsorbed drug. 2. Adjust the formulation and process parameters to favor the formation of a homogeneous drug distribution within the lipid matrix (solid solution model).[9] 3. Reduce the surfactant concentration to the minimum required for stabilization.

Data Presentation

Table 1: Influence of Lipid Type on Drug Loading Capacity and Entrapment Efficiency of a Model Hydrophobic Drug (Thymol). [5]

Lipid Matrix Loading Capacity (% of lipid) Entrapment Efficiency (%)
1-Laurin-3-Palmitin16%>95%
Glyceryl Tripalmitate12%>95%
Glyceryl Monostearate4%>95% (fresh), ~85% (after storage)

Data from a study using 1-Laurin-3-Palmitin, a lipid structurally similar to this compound, demonstrates the significant impact of the lipid matrix on drug loading capacity.

Table 2: Effect of Surfactant Type on Entrapment Efficiency (%EE) in Solid Lipid Nanoparticles. [6]

Surfactant (Concentration) Entrapment Efficiency (%)
Gelucire® 44/14 (3.5%)~80%
Pluronic® F68 (1.5%)~38%
Tween® 80 (1.5%)~57%

This table illustrates the substantial influence of the surfactant choice on the encapsulation of a drug within solid lipid nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by High Shear Homogenization

This protocol describes a general method for preparing this compound SLNs using high shear homogenization.

Materials:

  • This compound (Solid Lipid)

  • Drug (Lipophilic)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer (optional, for further size reduction)

  • Water Bath

  • Magnetic Stirrer with Hot Plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of this compound and the lipophilic drug.

    • Place them in a beaker and heat on a hot plate with magnetic stirring to 5-10°C above the melting point of this compound to ensure complete melting and dissolution of the drug in the lipid.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant (and co-surfactant, if used) and dissolve it in purified water.

    • Heat the aqueous phase in a water bath to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high shear homogenization at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a coarse oil-in-water emulsion.[13]

  • Homogenization (Optional):

    • For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).[11]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • To remove any unencapsulated drug, the SLN dispersion can be subjected to dialysis or centrifugation.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion and separate the unencapsulated drug from the nanoparticles. This can be achieved by:

      • Ultracentrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000 rpm for 30 minutes). The SLNs will form a pellet, and the supernatant will contain the free drug.

      • Dialysis: Place the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of a suitable buffer. The free drug will diffuse out of the bag.

  • Quantification of Free Drug:

    • Analyze the amount of free drug in the supernatant or the dialysis medium using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Encapsulation Efficiency (%EE) and Drug Loading (%DL):

    • %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Preparation of the Release Medium:

    • Prepare a suitable release medium, often a phosphate (B84403) buffer (e.g., pH 7.4) to mimic physiological conditions. The addition of a small amount of surfactant (e.g., 0.5% w/v Tween 80) may be necessary to ensure sink conditions for poorly water-soluble drugs.[14]

  • Dialysis Bag Method:

    • Place a known volume of the SLN dispersion into a dialysis bag.

    • Seal the bag and immerse it in a known volume of the release medium maintained at 37°C with constant stirring.

  • Sample Collection:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[15][16]

Visualizations

Drug_Expulsion_Mechanism cluster_0 Initial State (Post-Preparation) cluster_1 Storage / Aging A This compound SLN Amorphous / Metastable α-form Disordered Lipid Matrix Drug Molecules Entrapped in Imperfections B This compound SLN Stable β-polymorph Highly Ordered Crystal Lattice Reduced Space for Drug A:f3->B:f3 Polymorphic Transition C Expelled Drug B->C Drug Expulsion

Mechanism of drug expulsion from this compound SLNs.

Troubleshooting_Workflow Start Low Drug Entrapment or Expulsion Observed Q1 Is the drug highly lipophilic? Start->Q1 A1_Yes Optimize Drug:Lipid Ratio Q1->A1_Yes Yes A1_No Consider Double Emulsion Method Q1->A1_No No Q2 Is a single surfactant used? A1_Yes->Q2 A1_No->Q2 A2_Yes Screen Different Surfactants and Co-surfactants Q2->A2_Yes Yes Q3 Is drug expulsion occurring during storage? Q2->Q3 No A2_Yes->Q3 A3_Yes Incorporate Liquid Lipid (Formulate NLC) Q3->A3_Yes Yes End Optimized Formulation Q3->End No A3_Yes->End

References

Improving the long-term stability of Lauryl Palmitate-based emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the long-term stability of Lauryl Palmitate-based emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a fatty acid ester derived from palmitic acid and lauryl alcohol.[1] It functions as an emollient, thickener, and surfactant, making it a versatile ingredient in cosmetic and pharmaceutical emulsions.[1] Its properties contribute to the texture, consistency, and skin-feel of topical formulations.

Q2: What are the common signs of instability in this compound-based emulsions?

Instability in emulsions manifests in several ways, including:

  • Creaming or Sedimentation: The rising of the less dense oil phase to the top (creaming) or the settling of the denser phase. This is often reversible by shaking.[2]

  • Flocculation: The clumping of dispersed droplets without merging. This can be a precursor to coalescence and is sometimes reversible.[2]

  • Coalescence: The irreversible merging of small droplets into larger ones, leading to phase separation.[2]

  • Phase Inversion: A change in the emulsion type, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.

  • Changes in Viscosity: A significant decrease or increase in the emulsion's thickness over time.

  • Grainy Texture: This can occur due to the recrystallization of fatty components like waxes or butters.[3]

Q3: How does the choice of surfactant affect the stability of a this compound emulsion?

The surfactant is critical for emulsion stability. Key considerations include:

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) of a surfactant determines its suitability for O/W or W/O emulsions. For O/W emulsions, higher HLB surfactants are generally preferred, while lower HLB surfactants are used for W/O emulsions.[2]

  • Concentration: An insufficient amount of emulsifier can lead to coalescence.[2] Conversely, an excessively high concentration can lead to increased viscosity and potential destabilization.[4]

  • Type: Anionic, cationic, and non-ionic surfactants provide stability through different mechanisms (electrostatic vs. steric repulsion).[5][6] The choice can also be influenced by the presence of other ingredients. For instance, combining anionic and cationic emulsifiers in the same product can lead to interactions and instability.[2]

Q4: Can polymers be used to enhance the long-term stability of this compound emulsions?

Yes, polymers can significantly improve emulsion stability. They function by:

  • Increasing Viscosity: Polymers thicken the continuous phase, which slows down the movement of droplets and inhibits creaming and sedimentation.[7]

  • Steric Hindrance: Some polymers, known as polymeric surfactants, adsorb at the oil-water interface and create a protective barrier that prevents droplets from coalescing.[8][9] Examples include hydroxypropyl methylcellulose (B11928114) and carbomers.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and storage of this compound-based emulsions.

Problem 1: Phase separation is observed within a few days of preparation.

  • Question: My this compound emulsion is separating into distinct oil and water layers. What could be the cause and how can I fix it?

  • Answer: Phase separation, or coalescence, is an irreversible process indicating a fundamental instability in your formulation.[2]

    • Possible Causes:

      • Inadequate Emulsifier: The concentration of your emulsifier may be too low to sufficiently cover the surface of all the oil droplets.[2]

      • Incorrect Emulsifier Type: The HLB of your surfactant may not be optimal for the oil phase composition of your emulsion.

      • High Processing Temperature: Excessive heat can increase the kinetic energy of the droplets, promoting coalescence.

      • pH Imbalance: Extreme pH values can deactivate certain emulsifiers, leading to instability.[2]

    • Troubleshooting Steps:

      • Increase Emulsifier Concentration: Gradually increase the concentration of your primary emulsifier.

      • Optimize HLB: If using a blend of surfactants, adjust the ratio to achieve a more suitable HLB value.

      • Control Temperature: Ensure that the emulsification process is carried out at the recommended temperature for your chosen emulsifier system.

      • Check and Adjust pH: Measure the pH of your emulsion and adjust it to a range where your emulsifier is most effective.

Problem 2: The emulsion has become grainy or has a waxy appearance after cooling.

  • Question: My emulsion, which was smooth initially, has developed a grainy texture upon storage. Why is this happening?

  • Answer: A grainy or waxy texture is often due to the recrystallization of solid or semi-solid components in your formulation.[3][10]

    • Possible Causes:

      • Improper Cooling: Rapid or uneven cooling can cause high-melting-point lipids, such as certain waxes or fatty alcohols, to solidify prematurely and form crystals.[11]

      • Insufficient Homogenization: If the oil phase is not adequately dispersed, larger lipid particles may be present, which are more prone to recrystallization.

    • Troubleshooting Steps:

      • Controlled Cooling: Implement a slower, more controlled cooling process while gently stirring the emulsion.

      • Improve Homogenization: Increase the homogenization time or speed to ensure a finer and more uniform droplet size distribution.

      • Incorporate a Stabilizer: Consider adding a co-emulsifier or a polymer that can interfere with the crystal lattice formation of the fatty components.

Problem 3: The viscosity of the emulsion changes significantly over time.

  • Question: The viscosity of my this compound emulsion has either drastically decreased or increased during storage. What factors could be contributing to this?

  • Answer: Changes in viscosity are indicative of structural rearrangements within the emulsion.

    • Possible Causes:

      • Flocculation and Coalescence: A decrease in viscosity can be a result of droplet aggregation and the initial stages of phase separation.

      • Polymer Degradation: If you are using a polymeric thickener, it may be degrading due to factors like pH shifts or microbial contamination.

      • Temperature Fluctuations: For some emulsions, viscosity is highly dependent on temperature.[10]

    • Troubleshooting Steps:

      • Evaluate Emulsion Stability: Use microscopy to check for signs of flocculation or coalescence. If present, address the underlying stability issues as outlined in Problem 1.

      • Optimize Thickener System: If using a polymer, ensure it is compatible with the other ingredients and that the pH of the formulation is within its stable range. Consider using a combination of thickeners for more robust viscosity control.[12]

      • Conduct Stability Testing at Different Temperatures: Evaluate the viscosity of your emulsion under various temperature conditions to understand its thermal sensitivity.

Data Presentation

Table 1: Influence of Surfactant Concentration on Emulsion Stability

Surfactant Concentration (% w/w)Mean Droplet Size (µm) after 24hZeta Potential (mV)Visual Stability after 30 days (40°C)
1.015.2 ± 2.1-25.3 ± 1.5Phase Separation
2.55.8 ± 0.9-35.1 ± 1.2Minor Creaming
5.02.1 ± 0.4-42.7 ± 0.8Stable

Note: This is example data and will vary based on the specific formulation.

Table 2: Effect of Homogenization Speed on Droplet Size and Stability

Homogenization Speed (rpm)Initial Mean Droplet Size (µm)Mean Droplet Size after 30 days (µm)Polydispersity Index (PDI)
3,00018.5 ± 3.425.1 ± 4.20.65
6,0007.2 ± 1.18.9 ± 1.50.42
10,0001.9 ± 0.32.3 ± 0.50.28

Note: This is example data and will vary based on the specific formulation.

Experimental Protocols

Protocol 1: Droplet Size and Zeta Potential Analysis

  • Objective: To determine the droplet size distribution and surface charge of the emulsion, which are key indicators of stability.

  • Instrumentation: Dynamic Light Scattering (DLS) for droplet size and Polydispersity Index (PDI), and Electrophoretic Light Scattering for Zeta Potential.

  • Methodology:

    • Dilute the emulsion sample to an appropriate concentration (typically 0.01-0.1% w/v) with deionized water to avoid multiple scattering effects.

    • Gently mix the diluted sample to ensure homogeneity.

    • Transfer the sample to the instrument's cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the z-average diameter and PDI.

    • For Zeta Potential, use an appropriate folded capillary cell and perform the electrophoretic light scattering measurement.

    • Repeat the measurements in triplicate for each sample.

Protocol 2: Accelerated Stability Testing via Centrifugation

  • Objective: To rapidly assess the physical stability of the emulsion by subjecting it to increased gravitational forces.

  • Instrumentation: Laboratory centrifuge.

  • Methodology:

    • Fill a centrifuge tube with the emulsion sample.

    • Place a tube with a blank (or a counterbalancing weight) in the opposing rotor position.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

    • Quantify the extent of separation by measuring the height of any separated layers.

    • Compare the results with a control sample that was not centrifuged.

Protocol 3: Rheological Analysis

  • Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.

  • Instrumentation: Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

  • Methodology:

    • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Set the gap according to the geometry used.

    • Perform a steady-state flow sweep by varying the shear rate and measuring the corresponding viscosity.

    • To assess viscoelastic properties, perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region. This will yield the storage modulus (G') and loss modulus (G'').

    • Conduct all measurements at a controlled temperature.

Visualizations

Troubleshooting_Workflow Start Emulsion Instability Observed (e.g., Phase Separation, Graininess) Check_Emulsifier Evaluate Emulsifier System: - Concentration - HLB Value - Type (Anionic, Cationic, Non-ionic) Start->Check_Emulsifier Is the emulsifier system adequate? Adjust_Emulsifier Action: Adjust Emulsifier - Increase Concentration - Optimize HLB Blend - Change Surfactant Type Check_Emulsifier->Adjust_Emulsifier No Check_Processing Review Processing Parameters: - Homogenization (Speed/Time) - Temperature Control - Cooling Rate Check_Emulsifier->Check_Processing Yes Re_evaluate Re-formulate and Re-evaluate Stability Adjust_Emulsifier->Re_evaluate Adjust_Processing Action: Modify Process - Increase Homogenization Energy - Optimize Temperature Profile - Implement Controlled Cooling Check_Processing->Adjust_Processing No Check_Additives Assess Other Ingredients: - Polymer/Thickener Concentration - pH - Electrolyte Content Check_Processing->Check_Additives Yes Adjust_Processing->Re_evaluate Adjust_Additives Action: Modify Additives - Add/Change Stabilizing Polymer - Adjust pH to Optimal Range - Reduce Electrolyte Concentration Check_Additives->Adjust_Additives No Check_Additives->Re_evaluate Yes Adjust_Additives->Re_evaluate Stable Stable Emulsion Achieved Re_evaluate->Stable

Caption: Troubleshooting workflow for addressing emulsion instability.

Experimental_Workflow Formulation Prepare this compound Emulsion Variants Initial_Characterization Initial Characterization: - Visual Appearance - pH Measurement - Microscopy Formulation->Initial_Characterization Droplet_Analysis Droplet Size & Zeta Potential (DLS & ELS) Initial_Characterization->Droplet_Analysis Rheology Rheological Analysis (Viscosity, G', G'') Initial_Characterization->Rheology Stability_Testing Accelerated Stability Testing: - Centrifugation - Freeze-Thaw Cycles - High-Temperature Storage Droplet_Analysis->Stability_Testing Rheology->Stability_Testing Long_Term_Monitoring Long-Term Monitoring (at specific time points) Stability_Testing->Long_Term_Monitoring Data_Analysis Data Analysis and Comparison of Formulations Long_Term_Monitoring->Data_Analysis

Caption: Experimental workflow for emulsion characterization and stability testing.

References

Troubleshooting low encapsulation efficiency in Lauryl Palmitate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lauryl Palmitate nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low encapsulation efficiency of therapeutic payloads. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common challenge in the formulation of solid lipid nanoparticles (SLNs) like those made from this compound. Below are potential causes and recommended solutions in a question-and-answer format.

Question 1: My encapsulation efficiency is consistently low (<60%). What are the most common initial factors to investigate?

Low encapsulation efficiency often points to fundamental issues in the formulation or process. The primary areas to investigate are the solubility of the drug in the lipid, the choice and concentration of the surfactant, and the energy input during homogenization. A systematic approach to these factors is crucial for optimization.

A logical workflow for troubleshooting can help identify the root cause systematically.

start Start: Low Encapsulation Efficiency formulation Step 1: Assess Formulation Variables start->formulation drug_solubility Is the drug soluble in molten this compound? formulation->drug_solubility surfactant Is surfactant type and concentration optimal? drug_solubility->surfactant Yes solution_solubility Action: Increase drug lipophilicity or add a co-solvent to the lipid phase. drug_solubility->solution_solubility No lipid_ratio Is the drug-to-lipid ratio appropriate? surfactant->lipid_ratio Yes solution_surfactant Action: Screen different surfactants (e.g., Poloxamer 188, Tween 80). Optimize concentration (typically 1-5% w/v). surfactant->solution_surfactant No process Step 2: Evaluate Process Parameters lipid_ratio->process Yes solution_ratio Action: Decrease the initial drug loading to avoid supersaturation. lipid_ratio->solution_ratio No homogenization Is homogenization energy (speed/time) sufficient? process->homogenization temperature Is the process temperature consistently above the lipid's melting point? homogenization->temperature Yes solution_homogenization Action: Increase homogenization speed or duration. Consider ultrasonication. homogenization->solution_homogenization No cooling Is the cooling rate controlled? temperature->cooling Yes solution_temp Action: Ensure both aqueous and lipid phases are 5-10°C above the melting point of this compound (~44°C). temperature->solution_temp No solution_cooling Action: Use an ice bath for rapid cooling to trap the drug before it is expelled. cooling->solution_cooling No end_node Optimized Encapsulation Efficiency cooling->end_node Yes solution_solubility->formulation solution_surfactant->formulation solution_ratio->formulation solution_homogenization->process solution_temp->process solution_cooling->process

Caption: Troubleshooting workflow for low encapsulation efficiency.

Question 2: How do the physicochemical properties of my active pharmaceutical ingredient (API) affect its encapsulation in this compound?

The properties of the API are critical. This compound is a highly lipophilic solid lipid, meaning it is best suited for encapsulating lipophilic (hydrophobic) drugs.

  • Lipophilicity (LogP): Drugs with high lipophilicity are more likely to be soluble in the molten lipid core, leading to higher encapsulation efficiency. Hydrophilic drugs will preferentially partition into the external aqueous phase during formulation, resulting in very low encapsulation.

  • Drug-Lipid Interaction: The molecular structure of the drug can influence how it fits within the crystalline matrix of this compound upon cooling. Strong interactions can improve entrapment, while poor compatibility can lead to drug expulsion.[1]

  • Drug Loading: Exceeding the solubility limit of the drug in the molten lipid will inevitably lead to low encapsulation efficiency. The excess, undissolved drug will be left unencapsulated.

Question 3: Could my choice of surfactant and its concentration be the problem?

Absolutely. Surfactants are essential for stabilizing the nanoparticle dispersion, but their type and concentration profoundly impact encapsulation.

  • Insufficient Surfactant: Not enough surfactant will fail to adequately cover the surface of the newly formed nanoparticles, leading to aggregation and coalescence. This instability can cause the premature leakage of the encapsulated drug.

  • Excessive Surfactant: Too much surfactant can increase the solubility of the drug in the external aqueous phase by forming micelles. This creates a competition for the drug between the lipid core and the external phase, often reducing the amount of drug encapsulated.

  • Type of Surfactant: Non-ionic surfactants like Poloxamers (e.g., Poloxamer 188) and Tweens (e.g., Tween 80) are commonly used.[2][3] The choice can affect particle size and stability. An optimal concentration, often around 2-6% (w/v), is typically required to produce small, stable nanoparticles with good encapsulation.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency range for this compound nanoparticles?

The encapsulation efficiency (EE) for solid lipid nanoparticles can vary widely depending on the drug and formulation method. For lipophilic drugs well-suited to a this compound matrix, an EE of 70-95% is often achievable with proper optimization. However, for less lipophilic compounds, the EE may be significantly lower.

Q2: Can modifying the lipid matrix, for instance, by creating a Nanostructured Lipid Carrier (NLC), improve encapsulation efficiency?

Yes. One of the main limitations of SLNs is their highly ordered crystalline structure, which can lead to drug expulsion during storage. To overcome this, Nanostructured Lipid Carriers (NLCs) were developed.[5] NLCs are created by blending the solid lipid (this compound) with a liquid lipid (e.g., oleic acid, Miglyol 812). This creates a less-ordered, imperfect lipid core that provides more space to accommodate drug molecules, often leading to higher drug loading and improved encapsulation efficiency.[5]

Q3: How do I accurately measure encapsulation efficiency?

The most common method is the indirect approach, where the amount of free, unencapsulated drug in the aqueous phase is measured after separating the nanoparticles. The EE is then calculated based on the total amount of drug initially added. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What is the relationship between formulation parameters and resulting nanoparticle characteristics?

Several formulation and process parameters interact to determine the final properties of the nanoparticles. The table below summarizes some key relationships based on common findings in lipid nanoparticle research.

Parameter Change Effect on Particle Size Effect on Encapsulation Efficiency Rationale
Lipid Concentration IncreaseIncreaseMay DecreaseHigher viscosity of the organic phase can lead to larger droplets. A higher lipid amount may also dilute the relative drug concentration.[2]
Surfactant Conc. IncreaseDecrease (to a point)Increase (to a point), then DecreaseMore surfactant provides better surface coverage, preventing aggregation. Excess surfactant can solubilize the drug in the aqueous phase.[4]
Homogenization Speed IncreaseDecreaseIncreaseHigher energy input creates smaller droplets and more efficiently disperses the drug within the lipid matrix.
Drug Loading IncreaseSlight IncreaseDecrease (beyond saturation)Higher drug content can disrupt the lipid packing. Exceeding the lipid's solubilizing capacity reduces the percentage encapsulated.[6]

Table 1: Influence of Key Formulation and Process Parameters on Nanoparticle Properties.

Experimental Protocols

Protocol: Measuring Encapsulation Efficiency (EE%) by Ultracentrifugation

This protocol details the indirect method for determining encapsulation efficiency by separating the nanoparticles from the aqueous medium containing the free drug.

1. Principle: The nanoparticle dispersion is centrifuged at high speed, pelleting the this compound nanoparticles. The concentration of the free drug remaining in the supernatant is then quantified.

2. Materials and Equipment:

  • Nanoparticle dispersion

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Ultracentrifuge with cooling capability

  • Centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC system

  • Syringe filters (0.22 µm)

3. Procedure:

  • Sample Collection: Take a precise volume (e.g., 1 mL) of your this compound nanoparticle dispersion immediately after preparation.

  • Separation of Free Drug:

    • Transfer the sample to an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C. The conditions may need to be optimized to ensure complete pelleting of the nanoparticles.

  • Supernatant Collection: Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any stray nanoparticles.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the filtered supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).

    • Use a standard calibration curve prepared with known concentrations of the drug in the same buffer.

  • Calculation:

    • Calculate the total weight of the drug initially added to the formulation (Total Drug).

    • Calculate the weight of the free drug measured in the supernatant (Free Drug).

    • The Encapsulation Efficiency is calculated using the following formula:

    EE (%) = [ (Total Drug - Free Drug) / Total Drug ] x 100

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start 1. Collect Nanoparticle Dispersion centrifuge 2. Ultracentrifugation (e.g., 20,000 x g, 30 min, 4°C) start->centrifuge separate 3. Separate Supernatant (contains free drug) from Pellet (nanoparticles) centrifuge->separate filter_node 4. Filter Supernatant (0.22 µm filter) separate->filter_node quantify 5. Quantify Drug in Supernatant (UV-Vis or HPLC) filter_node->quantify calculate 6. Calculate EE% EE% = [(Total - Free) / Total] * 100 quantify->calculate end_node Final Encapsulation Efficiency Value calculate->end_node

Caption: Workflow for measuring encapsulation efficiency.

Key Factor Relationships

The interplay between formulation components, process parameters, and API properties dictates the final encapsulation efficiency. Understanding these relationships is key to successful optimization.

EE Encapsulation Efficiency Formulation Formulation Variables Formulation->EE Lipid Lipid Matrix (this compound vs. NLC) Formulation->Lipid Surfactant Surfactant (Type & Concentration) Formulation->Surfactant DrugLipidRatio Drug:Lipid Ratio Formulation->DrugLipidRatio Process Process Parameters Process->EE Homogenization Homogenization (Speed, Time, Method) Process->Homogenization Temperature Temperature Process->Temperature Cooling Cooling Rate Process->Cooling API API Properties API->EE LogP Lipophilicity (LogP) API->LogP Solubility Solubility in Lipid API->Solubility

Caption: Interrelated factors affecting encapsulation efficiency.

References

Overcoming phase separation in Lauryl Palmitate-based phase change materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lauryl Palmitate-based phase change materials (PCMs). The focus is on identifying and overcoming the critical issue of phase separation to ensure experimental success and material stability.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in this compound-based PCMs and why is it a problem?

A1: Phase separation is the segregation of the components of a PCM blend over time or during thermal cycling. In this compound-based materials, which are often eutectic mixtures or composites, this can manifest as the separation of different fatty acid esters or the settling of additives. This phenomenon is detrimental because it leads to inconsistent thermal properties, such as a shifting melting point and a reduced latent heat of fusion, ultimately compromising the material's performance and reliability for applications like thermal energy storage or controlled drug release.[1][2][3]

Q2: What are the primary causes of phase separation in these PCMs?

A2: The primary causes include:

  • Incongruent Melting: This occurs when the components of the PCM melt at different temperatures or rates, leading to a non-uniform liquid phase that can solidify into separate components.[2]

  • Density Differences: In composite PCMs, additives or supporting materials with higher density than the this compound matrix can settle out of the liquid phase due to gravity during repeated melting cycles.[4]

  • Poor Miscibility: The components of the PCM blend may have limited solubility in each other, especially over a wide temperature range, leading to separation.

  • Thermal Stress: Repeated expansion and contraction during melting and freezing cycles can induce mechanical stress, which may promote the segregation of components.[5]

Q3: Can phase separation be reversed?

A3: In some cases, phase separation can be temporarily reversed. Heating the PCM until it is completely molten and then applying vigorous mechanical mixing can restore a homogenous mixture.[2][3] However, this is not a permanent solution, as the material is likely to phase-separate again upon subsequent thermal cycling. Implementing stabilization strategies is crucial for long-term performance.

Q4: How does the purity of this compound affect phase stability?

A4: The purity of the starting materials is critical. Industrial-grade fatty acid esters often contain impurities that can interfere with the formation of a stable eutectic mixture. These impurities can act as nucleation sites for undesired phases or alter the miscibility of the primary components, accelerating phase separation. Using high-purity this compound and other components is recommended for creating stable PCM formulations.

Troubleshooting Guide: Phase Separation

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Observed changes in thermal properties (melting point, latent heat) after several cycles.

  • Possible Cause: Phase separation is occurring, leading to a change in the effective composition of the material being measured.

  • Troubleshooting Steps:

    • Visual Inspection: After a melting cycle, carefully observe the liquid PCM. Look for cloudiness, the formation of distinct layers, or sediment at the bottom of the container.

    • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to analyze samples from different locations within the PCM container (top, middle, bottom). Significant variations in DSC curves confirm phase separation.[2]

    • Implement Stabilization: If separation is confirmed, proceed to the solutions outlined below, such as adding a gelling agent or using a shape-stabilization method.

Problem 2: The PCM is leaking from its composite structure in the liquid phase.

  • Possible Cause: The supporting matrix (e.g., porous carbon, silica) has insufficient capillary force to retain the molten this compound, or the loading percentage of the PCM is too high.

  • Troubleshooting Steps:

    • Optimize PCM Loading: Systematically reduce the weight percentage of the this compound PCM incorporated into the support matrix and repeat leakage tests.

    • Select a Better Support Material: Choose a porous material with a smaller pore size and higher surface area to improve capillary action. Expanded graphite (B72142) is often used for this purpose.[6]

    • Consider Encapsulation: Microencapsulation provides a physical barrier to prevent leakage and can also help maintain the homogeneity of the PCM.[7][8]

Problem 3: The addition of a stabilizing agent significantly reduces the latent heat capacity.

  • Possible Cause: The stabilizing agent (e.g., polymer, porous matrix) is a non-phase-change component. Its mass contributes to the total mass of the composite but not to the latent heat storage.

  • Troubleshooting Steps:

    • Minimize Additive Concentration: Determine the minimum concentration of the stabilizing agent required to prevent phase separation while maximizing the PCM content. For example, some studies found 10 wt% of a gelling agent to be optimal.[9]

    • Choose High-Performance Additives: Select additives that are effective at very low concentrations.

    • Re-evaluate Thermal Performance: Compare the overall performance of the stabilized composite against the unstable pure PCM. A slight reduction in latent heat is often an acceptable trade-off for long-term stability.[10][11]

Strategies to Overcome Phase Separation

The following diagram outlines a workflow for diagnosing and solving phase separation issues.

G cluster_0 Diagnosis cluster_1 Solution Pathways cluster_2 Implementation & Verification start Phase Separation Suspected (e.g., inconsistent performance) visual Visual Inspection for Layering/Sedimentation start->visual dsc DSC Analysis of Spatially-Distinct Samples visual->dsc If inconclusive confirm Phase Separation Confirmed? dsc->confirm path1 Pathway 1: Thickening / Gelling Agents confirm->path1 Yes path2 Pathway 2: Shape Stabilization confirm->path2 Yes path3 Pathway 3: Microencapsulation confirm->path3 Yes end Stable PCM Achieved confirm->end No impl1 Add Gelling Agent (e.g., Hydroxypropyl Cellulose) to molten PCM path1->impl1 impl2 Impregnate PCM into Porous Support (e.g., Expanded Graphite, Silica) path2->impl2 impl3 Encapsulate PCM using in-situ polymerization or other methods path3->impl3 verify Perform Thermal Cycling & Characterization (DSC, SEM) on stabilized PCM impl1->verify impl2->verify impl3->verify verify->end

Caption: Troubleshooting workflow for phase separation in PCMs.

Data on Stabilization Methods

The effectiveness of different stabilization methods can be compared quantitatively. The following table summarizes data for common approaches used with fatty acid or fatty acid ester PCMs.

Stabilization MethodAdditive/Matrix MaterialPCM SystemAdditive Conc. (wt%)Latent Heat (J/g)Change in Latent HeatStability Notes
Gelling Agent Hydroxypropyl CelluloseMethyl Palmitate / Lauric Acid Eutectic10%~158~13% lower than theoreticalPrevents phase separation; slight shift in melting temp.[9]
Shape Stabilization Expanded Graphite (EG)n-Decyl-Lauryl Alcohol Eutectic8%104.8~8% lower than pure PCMPrevents leakage; significantly enhances thermal conductivity.[6]
Shape Stabilization Fumed SilicaParaffin Wax35%95~33% lower than pure PCMPrevents leakage of melted paraffin.[12]
Microencapsulation Melamine-Urea-Formaldehyde (MUF) / Sulfonated Graphene (SG)n-OctadecaneVariableDependent on core/shell ratioEncapsulation efficiency impacts final latent heat.Significantly improves leak-proof performance and mechanical strength.[7]

Experimental Protocols

Protocol 1: Preparation of a Shape-Stabilized this compound/Expanded Graphite (EG) Composite

This protocol describes a common melt blending method to create a form-stable PCM.

  • Materials & Equipment: this compound, Expanded Graphite (EG), heating mantle with magnetic stirring, beaker, vacuum oven.

  • Pre-treatment of EG: Dry the expanded graphite in a vacuum oven at 100°C for 12 hours to remove any moisture.

  • Melting the PCM: Place a calculated amount of this compound into a beaker and heat it on the heating mantle to approximately 10°C above its melting point until it is completely liquid.

  • Blending: Gradually add the pre-treated EG to the molten this compound under continuous, vigorous magnetic stirring. Maintain the temperature to ensure the PCM remains liquid.

  • Dispersion: Continue stirring for at least 30-60 minutes to ensure the EG is uniformly dispersed and the molten PCM is fully absorbed into its porous structure.[13]

  • Cooling & Solidification: Turn off the heat and allow the mixture to cool to room temperature while stirring is gradually reduced. The resulting composite should be a solid, form-stable block.

  • Characterization: The prepared composite should be tested for leakage by placing it on filter paper in an oven above its melting point. Further analysis using DSC, SEM, and thermal cycling is required to confirm its properties and stability.

Protocol 2: Thermal Cycling Stability Test

This protocol is essential for evaluating the long-term reliability of a PCM formulation.[14][15]

  • Sample Preparation: Seal a known quantity (e.g., 5-10 grams) of the this compound PCM (either pure or stabilized) in a labeled, tightly sealed container (e.g., glass vial, Eppendorf tube).

  • Equipment: A thermal cycler, programmable oven, or two water baths set to temperatures above and below the PCM's melting point.

  • Cycling Profile:

    • Set a high temperature (T_high) approximately 10-15°C above the PCM's melting point.

    • Set a low temperature (T_low) approximately 10-15°C below the PCM's solidification point.

    • Program the cycler to alternate between T_high and T_low, with a sufficient dwell time at each temperature to ensure complete melting and solidification.

  • Execution: Subject the samples to a large number of cycles (e.g., 100, 500, or 1000 cycles) to simulate long-term use.[16]

  • Post-Cycling Analysis: After the cycling test is complete, analyze the PCM.

    • Visual Inspection: Check for any signs of degradation, discoloration, or phase separation.

    • Thermal Analysis (DSC): Measure the melting point and latent heat of fusion and compare these values to those of an uncycled control sample. A significant change (>5-10%) indicates degradation or instability.

    • Chemical Analysis (FT-IR): Use Fourier-transform infrared spectroscopy to check for any changes in the chemical structure of the PCM.

Visualization of Experimental Workflow

The following diagram illustrates the standard experimental workflow for developing and validating a stabilized PCM.

G cluster_prep Formulation & Preparation cluster_char Characterization & Analysis cluster_perf Performance & Stability Testing prep_pcm Select PCM (this compound) prep_mix Prepare Composite PCM (Melt Blending / Impregnation) prep_pcm->prep_mix prep_stab Select Stabilizer (e.g., Gelling Agent, Porous Matrix) prep_stab->prep_mix char_dsc Thermal Properties (DSC) - Melting Point - Latent Heat prep_mix->char_dsc char_sem Morphology (SEM) - Microstructure - Additive Dispersion prep_mix->char_sem char_ftir Chemical Stability (FT-IR) - Functional Groups prep_mix->char_ftir char_leak Leakage Test prep_mix->char_leak perf_cycle Thermal Cycling (e.g., 500 cycles) char_dsc->perf_cycle eval Evaluate Stability & Performance char_sem->eval char_ftir->eval char_leak->eval perf_post_dsc Post-Cycling DSC Analysis (Compare with initial) perf_cycle->perf_post_dsc perf_post_dsc->eval

Caption: Experimental workflow for PCM formulation and validation.

References

Purification strategies for removing unreacted fatty acids from Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Lauryl Palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted fatty acids from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from unreacted fatty acids?

A1: The primary methods for purifying this compound and other wax esters from unreacted fatty acids include low-temperature recrystallization, column chromatography, solvent extraction, and distillation.[1][2][3] The choice of method depends on the scale of purification, the desired purity level, and the available equipment. For lab-scale purification requiring high purity, column chromatography is often employed. For larger scales, recrystallization and distillation are more common.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be determined using several analytical techniques. Gas chromatography (GC) is a widely used method to quantify the amount of this compound, unreacted lauryl alcohol, and unreacted palmitic acid.[4][5] High-performance liquid chromatography (HPLC) can also be used for purity assessment.[6][7] Additionally, Fourier-transform infrared spectroscopy (FT-IR) can be used to confirm the presence of the ester functional group and the absence of carboxylic acid groups from the unreacted fatty acid.[4]

Q3: I am seeing a low yield after my purification process. What are the potential causes?

A3: Low yield can result from several factors depending on the purification method used:

  • Recrystallization: The chosen solvent may be too good at dissolving this compound, even at low temperatures, leading to product loss in the mother liquor. Inefficient filtration can also contribute to yield loss.

  • Column Chromatography: Improper selection of the stationary or mobile phase can lead to incomplete separation or irreversible adsorption of the product onto the column. The column may also be overloaded.

  • Solvent Extraction: An inappropriate solvent system or an insufficient number of extraction steps can result in incomplete separation and therefore a lower yield of pure product.

  • Distillation: Operating at too high a temperature or for too long can lead to thermal degradation of the this compound.

Q4: My purified this compound is still showing the presence of fatty acids in the GC analysis. How can I improve the purity?

A4: If residual fatty acids are detected, consider the following troubleshooting steps:

  • Recrystallization: Perform a second recrystallization step. Ensure the crystals are thoroughly washed with cold solvent to remove any adhering mother liquor containing the fatty acid impurities.[8]

  • Column Chromatography: Optimize the mobile phase gradient to achieve better separation between the this compound and the fatty acid. Using a more polar solvent system can help elute the fatty acid more effectively.

  • Solvent Extraction: Increase the number of extraction steps or try a different solvent system with a higher affinity for the fatty acid. A mild alkaline wash (e.g., with a dilute sodium bicarbonate solution) can be used to convert the fatty acid to its salt, which is more soluble in an aqueous phase.[9]

  • Distillation: Ensure the distillation is performed under a high vacuum to lower the boiling points and improve separation.[2]

Troubleshooting Guides

Low-Temperature Recrystallization
Issue Possible Cause Troubleshooting Steps
Low Purity Incomplete removal of fatty acids.- Perform a second recrystallization. - Wash the crystals thoroughly with fresh, cold solvent. - Optimize the crystallization temperature to maximize the precipitation of this compound while keeping the fatty acid in solution.[10]
Low Yield This compound is too soluble in the chosen solvent.- Select a solvent in which this compound has lower solubility at cold temperatures. - Decrease the final crystallization temperature. - Concentrate the mother liquor and attempt a second crystallization.
Oily Product Co-precipitation of unreacted starting materials.- Ensure the initial reaction has gone to completion as much as possible. - Wash the crystals with a non-polar solvent like cold hexane (B92381) to remove residual lauryl alcohol.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation Inappropriate mobile or stationary phase.- Adjust the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product Tailing Column overloading or interaction with the stationary phase.- Reduce the amount of crude product loaded onto the column. - Add a small amount of a modifier (e.g., triethylamine) to the mobile phase to reduce interactions with acidic sites on the silica gel.
No Product Elution Product is too strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase significantly. - If the product is still not eluting, it may be necessary to choose a less polar stationary phase.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Recrystallization

This protocol is suitable for separating saturated fatty acids from wax esters based on their differential solubility at low temperatures.[3][10]

  • Dissolution: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., acetone, methanol, or a hexane/acetone mixture) at room temperature or with gentle heating.[8]

  • Crystallization: Cool the solution slowly to a low temperature (-15°C to -20°C) and hold for several hours (e.g., 24 hours) to allow for the crystallization of the this compound.[10] Unreacted palmitic acid, being more soluble, will remain in the mother liquor.

  • Filtration: Quickly filter the cold suspension through a pre-chilled Buchner funnel to collect the this compound crystals.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for achieving high purity on a laboratory scale.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). This will elute the less polar this compound first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. This will help to elute the more polar unreacted fatty acid.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis recrystallization Low-Temperature Recrystallization synthesis->recrystallization Crude Product chromatography Column Chromatography synthesis->chromatography Crude Product extraction Solvent Extraction synthesis->extraction Crude Product gc GC Analysis recrystallization->gc Purified Product hplc HPLC Analysis chromatography->hplc Purified Product ftir FT-IR Analysis extraction->ftir Purified Product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Purification Complete check_purity Assess Purity (GC/HPLC) start->check_purity is_pure Purity > 99%? check_purity->is_pure end Product Meets Specs is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No re_purify Re-purify Sample troubleshoot->re_purify re_purify->check_purity Iterate

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

How to control the particle size of Lauryl Palmitate SLNs during preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of Lauryl Palmitate Solid Lipid Nanoparticles (SLNs) during preparation. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Disclaimer: Specific experimental data for this compound SLNs is limited in published literature. The guidance provided here is based on established principles of SLN preparation and data from closely related lipids. Researchers should consider this as a starting point and perform their own optimization studies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of this compound SLNs?

A1: The particle size of this compound SLNs is primarily influenced by a combination of formulation variables and process parameters. These include:

  • Formulation Variables:

    • Lipid Concentration: Higher lipid concentrations can lead to an increase in particle size due to higher viscosity of the dispersed phase and increased chances of particle aggregation.[1]

    • Surfactant Type and Concentration: The choice of surfactant and its concentration is critical. An optimal concentration is required to adequately cover the surface of the nanoparticles, preventing aggregation.[2][3][4] Insufficient surfactant can lead to larger particles, while excessive amounts can lead to micelle formation.[5] The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant(s) also plays a role.[6]

    • Lipid to Surfactant Ratio: The ratio between the lipid and surfactant(s) directly impacts the stability of the emulsion precursor and the final particle size.

  • Process Parameters:

    • Homogenization Method: High-pressure homogenization (hot and cold) and high-shear homogenization combined with ultrasonication are common methods. The chosen method significantly affects the energy input and thus the particle size.[7][8]

    • Homogenization Pressure and Cycles (for High-Pressure Homogenization): Generally, increasing the homogenization pressure and the number of cycles leads to a reduction in particle size, up to a certain point.[9] However, excessive pressure can sometimes lead to particle aggregation.[9]

    • Homogenization Speed and Time (for High-Shear Homogenization): Higher homogenization speeds and longer homogenization times typically result in smaller particle sizes.[3]

    • Temperature: The temperature of both the lipid and aqueous phases during homogenization should be 5-10°C above the melting point of the lipid to ensure a low viscosity of the lipid phase.[9]

Q2: How do I choose the right surfactant for my this compound SLN formulation?

A2: The selection of a suitable surfactant is crucial for achieving the desired particle size and stability. Consider the following:

  • HLB Value: A combination of surfactants with different HLB values is often used to achieve an optimal HLB for the system, which helps in reducing the interfacial tension effectively.[6]

  • Surfactant Blends: Using a combination of a primary surfactant and a co-surfactant (e.g., a non-ionic surfactant like a Tween with a stabilizer like a Poloxamer or lecithin) can provide better steric stabilization and prevent particle aggregation.[3][10]

  • Regulatory Acceptance: For pharmaceutical applications, choose surfactants that are generally recognized as safe (GRAS).

  • Impact on Stability: The chosen surfactant should provide long-term stability to the SLN dispersion, preventing particle growth or aggregation over time. Zeta potential measurements can help assess the electrostatic stability conferred by ionic surfactants.

Q3: What is a typical starting concentration for this compound and surfactants?

A3: As a starting point, you can consider the following concentration ranges, which may require further optimization:

  • This compound (Lipid): 1-5% (w/v)

  • Surfactant(s): 0.5-5% (w/v)

It is recommended to start with a lower lipid concentration and an optimal surfactant concentration to achieve smaller particle sizes.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size (>500 nm) 1. Insufficient homogenization energy. 2. Lipid concentration is too high. 3. Inadequate surfactant concentration or inappropriate surfactant type. 4. Suboptimal processing temperature.1. Increase homogenization pressure/speed or the number of cycles/time. 2. Decrease the concentration of this compound. 3. Increase the surfactant concentration or try a different surfactant/co-surfactant combination. Optimize the lipid-to-surfactant ratio. 4. Ensure the homogenization temperature is 5-10°C above the melting point of this compound.
High Polydispersity Index (PDI > 0.3) 1. Inefficient homogenization. 2. Particle aggregation. 3. Lipid recrystallization into different polymorphic forms.1. Optimize the homogenization parameters (pressure, speed, time, cycles). 2. Improve the stabilization by adjusting the surfactant system. Consider adding a steric stabilizer. 3. Rapidly cool the nanoemulsion after homogenization to promote the formation of a more uniform crystal structure.
Particle Aggregation Over Time 1. Insufficient surface coverage by the surfactant. 2. Low zeta potential (for electrostatic stabilization). 3. Ostwald ripening.1. Increase the surfactant concentration or add a co-surfactant for better steric hindrance. 2. If applicable, use an ionic surfactant to increase the surface charge and electrostatic repulsion. 3. Optimize the formulation to achieve a narrow particle size distribution initially.
Formation of Microparticles instead of Nanoparticles 1. Lipid crystallization before particle size reduction is complete. 2. Insufficient energy input during homogenization.1. Ensure the temperature is maintained above the lipid's melting point throughout the homogenization process. 2. Significantly increase the homogenization energy (higher pressure, more cycles, or higher speed).

Data Presentation

Table 1: Effect of Lipid and Surfactant Concentration on SLN Particle Size (General Observations)

Lipid TypeLipid Conc. (% w/v)Surfactant TypeSurfactant Conc. (% w/v)Resulting Particle Size (nm)Reference
Glyceryl Monostearate5Tween 802~250[4]
Cetyl Palmitate5Tween 804~200[4]
Tripalmitin1Lecithin/Polysorbate 801.2/0.3116 ± 2[11]
Tripalmitin1Lecithin/Polysorbate 800.4/0.1306 ± 11[11]
1-Laurin-3-Palmitin4Lecithin/Tween 80 (3:1 ratio)12150-200[6]

Table 2: Influence of Process Parameters on SLN Particle Size

Homogenization MethodParameterValueEffect on Particle Size
High-Pressure HomogenizationPressureIncreasing from 300 to 500 barMay increase particle size due to aggregation[9]
High-Pressure HomogenizationCyclesIncreasing from 1 to 5Generally decreases particle size[9]
High-Shear HomogenizationSpeedIncreasing from 3000 to 8000 RPMSignificant decrease in particle size[3]

Experimental Protocols

General Protocol for Preparation of this compound SLNs by Hot High-Pressure Homogenization

This protocol provides a general methodology. Specific parameters should be optimized for your particular formulation and equipment.

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and any lipophilic drug to be encapsulated.

    • Heat the lipid phase in a beaker to a temperature 5-10°C above the melting point of this compound under constant stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant(s) and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 5-10 minutes. This will result in a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles need to be determined experimentally.

  • Cooling and SLN Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature or below by placing it in an ice bath or refrigerator. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential of the final SLN dispersion using a suitable particle size analyzer.

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Particle Size Reduction cluster_formation SLN Formation lipid_phase Lipid Phase (this compound + Drug) Heat above melting point pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Surfactant(s) + Water) Heat to same temperature aqueous_phase->pre_emulsion hph High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling Cooling (Rapid solidification) hph->cooling sln_dispersion Final SLN Dispersion cooling->sln_dispersion

Caption: Experimental workflow for the preparation of this compound SLNs.

particle_size_control cluster_increase Factors Increasing Particle Size cluster_decrease Factors Decreasing Particle Size center_node This compound SLN Particle Size surfactant_conc Optimal Surfactant Concentration center_node->surfactant_conc high_energy High Homogenization Energy center_node->high_energy low_lipid Lower Lipid Concentration center_node->low_lipid lipid_conc Higher Lipid Concentration lipid_conc->center_node low_surfactant Insufficient Surfactant low_surfactant->center_node low_energy Low Homogenization Energy low_energy->center_node

Caption: Key factors influencing the particle size of this compound SLNs.

References

Addressing the hydrolysis and chemical stability of Lauryl Palmitate in aqueous formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for addressing the hydrolysis and chemical stability of Lauryl Palmitate in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous formulations a concern?

This compound, also known as dodecyl hexadecanoate, is a wax ester formed from palmitic acid and lauryl alcohol.[1][2][3] It is widely used in cosmetics and personal care products as an emollient, thickener, and surfactant.[4] In aqueous formulations, such as emulsions, its stability is a primary concern because it is susceptible to hydrolysis, which can break down the ester bond.[1] This degradation can alter the formulation's physical properties (e.g., viscosity, particle size), impact its performance, and affect the overall shelf life of the product.

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, an ester, hydrolysis breaks the ester bond, yielding its constituent molecules: lauryl alcohol and palmitic acid.[1] This reaction, also known as saponification when it occurs under basic (alkaline) conditions, is a primary degradation pathway in aqueous environments.[5][6] The formation of these degradation products can lead to a pH shift in the formulation, potential changes in odor, and a loss of the desired emollient properties.

G cluster_reactants cluster_products LaurylPalmitate This compound (Ester) Reactants LaurylPalmitate->Reactants Plus1 + Water Water (H₂O) Water->Reactants Products Reactants->Products  Hydrolysis (Acid/Base Catalysis) LaurylAlcohol Lauryl Alcohol Products->LaurylAlcohol PalmiticAcid Palmitic Acid Products->PalmiticAcid Plus2 + G cluster_chem Chemical Factors cluster_phys Physical Factors (Emulsions) center This compound Formulation Stability pH pH center->pH Temp Temperature center->Temp Oxidizers Oxidizing Agents center->Oxidizers HLB HLB System Match center->HLB ParticleSize Droplet Size & Distribution center->ParticleSize Zeta Zeta Potential center->Zeta G Start Instability Observed (Creaming, Separation) CheckHLB 1. Review HLB System Is it matched to the oil phase? Start->CheckHLB MeasureSize 2. Measure Particle Size Is it increasing over time? CheckHLB->MeasureSize Yes Result1 Adjust emulsifier blend to find optimal HLB. CheckHLB->Result1 No CheckConc 3. Check Emulsifier Concentration MeasureSize->CheckConc No Result2 Increase homogenization energy or optimize emulsifier system. MeasureSize->Result2 Yes CheckProcess 4. Review Homogenization Process Parameters CheckConc->CheckProcess Sufficient Result3 Increase emulsifier concentration. CheckConc->Result3 Too Low Result4 Optimize mixing time, speed, or temperature. CheckProcess->Result4

References

Minimizing polydispersity in Lauryl Palmitate nanoparticle formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing polydispersity in Lauryl Palmitate solid lipid nanoparticle (SLN) formulations.

Troubleshooting Guide: Minimizing Polydispersity (PDI)

A high Polydispersity Index (PDI) indicates a broad particle size distribution, which can negatively impact the stability, efficacy, and safety of nanoparticle formulations. A PDI value below 0.3 is generally considered acceptable for a homogenous population of lipid-based nanoparticles.[1] This guide outlines common issues leading to high PDI and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
High PDI (> 0.5) immediately after production Inadequate homogenization energy: The energy supplied is insufficient to break down larger particles into a uniform size.- Increase homogenization pressure in increments. Optimal pressures are often found to be around 300 bar.[2] - Increase the number of homogenization cycles; however, be aware that excessive cycles can sometimes lead to particle aggregation.[2] - Optimize sonication time and amplitude if using ultrasonication.
Inappropriate surfactant concentration: Too little surfactant fails to stabilize newly formed nanoparticles, leading to aggregation. Too much surfactant can lead to micelle formation and a broader size distribution.- Systematically vary the surfactant concentration. A solid lipid to surfactant weight ratio of 2:1.25 has been shown to be effective in producing stable SLNs.[2] - For some systems, increasing surfactant concentration from 1.0% to 1.5% has been shown to decrease PDI.[3]
Suboptimal temperature: The temperature of the lipid and aqueous phases can affect lipid viscosity and the efficiency of particle size reduction.- Maintain the temperature of both the lipid and aqueous phases above the melting point of this compound during homogenization to ensure low viscosity. - Rapid cooling of the nanoemulsion after homogenization can promote the formation of smaller, more uniform particles.
PDI increases over time during storage Particle aggregation: Insufficient surface charge (Zeta Potential) or steric stabilization can lead to nanoparticles clumping together.- Ensure the Zeta Potential is sufficiently high (typically > |±30 mV|) to ensure electrostatic repulsion.[4] - Consider adding a co-surfactant or a polymer that provides steric hindrance, such as Poloxamer 188.
Lipid polymorphism: The lipid matrix can undergo polymorphic transitions from a less ordered (α-form) to a more ordered (β-form) crystalline structure, which can lead to drug expulsion and changes in particle shape and size distribution.- Select lipids or lipid blends that favor a more stable polymorphic form. The use of 1,3-diacylglycerols has been suggested to prevent polymorphic transformation.[5] - Rapid cooling during preparation can help to trap the lipid in a less ordered state.
Inconsistent PDI between batches Variability in process parameters: Small deviations in homogenization pressure, temperature, or cooling rate can lead to batch-to-batch differences.- Standardize all process parameters and ensure they are precisely controlled and monitored for each batch. - Utilize a closed-loop high-pressure homogenization system for more consistent processing conditions.[2]
Inconsistent raw material quality: Variations in the purity or composition of this compound or surfactants can affect nanoparticle formation.- Use high-purity raw materials from a reliable supplier and perform quality control checks on incoming materials.

Frequently Asked Questions (FAQs)

1. What is an acceptable Polydispersity Index (PDI) for this compound nanoparticles?

For most pharmaceutical applications, a PDI value below 0.3 is considered acceptable and indicative of a narrow, homogenous particle size distribution.[1] Values below 0.2 are often targeted for more sensitive applications.

2. How does the concentration of this compound affect PDI?

While the primary focus is often on the surfactant, the lipid concentration is also crucial. High lipid concentrations can lead to increased viscosity of the dispersed phase, which may require higher homogenization energy to achieve a low PDI. An optimal lipid concentration is often around 5%.[1]

3. Which type of surfactant is best for minimizing the PDI of this compound SLNs?

The choice of surfactant is critical. Non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are commonly used. Tween 80 has been shown to be effective in producing smaller SLNs compared to Poloxamer 188 in some formulations.[1] A combination of surfactants, such as lecithin (B1663433) and Tween 80, can also be beneficial.[6] The optimal choice will depend on the specific formulation and desired nanoparticle characteristics.

4. Can the order of addition of components affect the PDI?

Yes, the order of addition can influence the final PDI. For hot homogenization methods, it is typical to dissolve the this compound in the molten state and disperse it into a hot aqueous surfactant solution. This pre-emulsion is then subjected to high-energy homogenization.

5. How can I measure the PDI of my this compound nanoparticle formulation?

The most common technique for measuring PDI is Dynamic Light Scattering (DLS). This method measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles and correlates this to their size and size distribution.

Quantitative Data on Formulation and Process Parameters

The following tables summarize the impact of key formulation and process parameters on the Polydispersity Index (PDI) of solid lipid nanoparticles. While specific data for this compound is limited, the data presented for closely related lipids provides a valuable starting point for optimization.

Table 1: Effect of Surfactant Concentration on PDI

Lipid MatrixSurfactant(s)Lipid:Surfactant Ratio (w/w)Resulting PDIReference
Glyceryl MonostearateLecithin:Tween 801:3 (with Lecithin:Tween 80 at 2:1)< 0.3[6]
Solid LipidSurfactant2:1.25< 0.3[2]
Lambda-CyhalothrinEmulsifier20:30.279[7]
Essential OilSoy Lecithin- (1.5% v/v)0.257[3]

Table 2: Effect of High-Pressure Homogenization (HPH) Parameters on PDI

Lipid MatrixPressure (bar)Number of CyclesResulting PDIReference
Softisan® 6013003< 0.3[2]
Softisan® 6014003Increased vs. 300 bar[2]
Softisan® 6015003Increased vs. 400 bar[2]
Softisan® 6013005Increased vs. 3 cycles[2]
Softisan® 6013007Increased vs. 5 cycles[2]

Table 3: Effect of Temperature on PDI

FormulationTemperature (°C)ObservationReference
Hispolon-Loaded LCNPs25 - 45PDI remained constant[8]
Hispolon-Loaded LCNPs45 - 55PDI decreased[8]
Hispolon-Loaded LCNPs55 - 75PDI increased[8]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs using High-Pressure Homogenization

This protocol describes a general method for preparing this compound SLNs with a target PDI of less than 0.3.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Poloxamer 188

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve Polysorbate 80 and Poloxamer 188 in purified water to achieve the desired surfactant concentration (e.g., a total of 1.25% w/v).

    • Heat the aqueous phase to 5-10°C above the melting point of this compound (approx. 45-50°C) while stirring.

  • Preparation of the Lipid Phase:

    • Melt the this compound (e.g., 2% w/v) in a separate beaker at the same temperature as the aqueous phase.

  • Formation of the Pre-emulsion:

    • Add the molten lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure of 300 bar for 3 cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to facilitate the crystallization of the lipid and the formation of solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size and PDI of the final SLN dispersion using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of PDI by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the this compound SLN dispersion with purified water to a suitable concentration to avoid multiple scattering effects. The appropriate dilution factor should be determined empirically.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Enter the parameters for the dispersant (water) and the material (this compound) if required by the instrument software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement according to the instrument's instructions. Typically, measurements are repeated at least three times to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the average particle size (Z-average) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.

Visualizations

Troubleshooting_High_PDI cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions High_PDI High PDI (>0.3) Observed Homogenization Inadequate Homogenization (Pressure/Cycles/Time) High_PDI->Homogenization Surfactant Suboptimal Surfactant Concentration High_PDI->Surfactant Temperature Incorrect Processing Temperature High_PDI->Temperature Aggregation Particle Aggregation (Low Zeta Potential) High_PDI->Aggregation Polymorphism Lipid Polymorphism High_PDI->Polymorphism Optimize_HPH Increase Pressure/ Optimize Cycles Homogenization->Optimize_HPH Optimize_Surfactant Vary Surfactant Concentration Surfactant->Optimize_Surfactant Control_Temp Adjust & Control Temperature Temperature->Control_Temp Improve_Stability Increase Zeta Potential/ Add Stabilizer Aggregation->Improve_Stability Control_Cooling Implement Rapid Cooling Polymorphism->Control_Cooling

Caption: Troubleshooting workflow for addressing high PDI in this compound SLN formulations.

Factors_Influencing_PDI cluster_formulation Formulation Parameters cluster_process Process Parameters PDI Polydispersity Index (PDI) Lipid_Type Lipid Type & Purity (this compound) PDI->Lipid_Type Lipid_Conc Lipid Concentration PDI->Lipid_Conc Surfactant_Type Surfactant Type(s) PDI->Surfactant_Type Surfactant_Conc Surfactant Concentration PDI->Surfactant_Conc Drug_Ratio Drug:Lipid Ratio PDI->Drug_Ratio Homogenization_Method Homogenization Method (HPH, Sonication) PDI->Homogenization_Method Homogenization_Pressure Homogenization Pressure PDI->Homogenization_Pressure Homogenization_Cycles Homogenization Cycles PDI->Homogenization_Cycles Processing_Temp Processing Temperature PDI->Processing_Temp Cooling_Rate Cooling Rate PDI->Cooling_Rate

Caption: Key formulation and process parameters influencing the PDI of this compound SLNs.

Experimental_Workflow Start Start Prep_Aqueous Prepare Aqueous Phase (Surfactants in Water) Start->Prep_Aqueous Prep_Lipid Prepare Lipid Phase (Melt this compound) Start->Prep_Lipid Pre_Emulsion Form Pre-emulsion (High-Shear Mixing) Prep_Aqueous->Pre_Emulsion Prep_Lipid->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & SLN Formation HPH->Cooling Characterization Characterization (DLS for Size & PDI) Cooling->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization of this compound SLNs.

References

Optimizing the molar ratio of substrates in the enzymatic synthesis of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of Lauryl Palmitate

Welcome to the technical support center for the enzymatic synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of lauryl alcohol to palmitic acid for the enzymatic synthesis of this compound?

A1: The optimal molar ratio of lauryl alcohol to palmitic acid for the enzymatic synthesis of this compound has been found to be 2:1.[1][2][3][4][5] Increasing the molar ratio of lauryl alcohol beyond this point can lead to a decrease in esterification activity.[1]

Q2: What is a commonly used and effective enzyme for this synthesis?

A2: A commercially available immobilized lipase (B570770) from Candida antarctica, such as Novozym 435, is widely and effectively used as a biocatalyst for the synthesis of this compound.[1][2][3]

Q3: What are the typical optimal reaction conditions for this synthesis?

A3: Optimal reaction conditions can vary, but a highly efficient synthesis of this compound has been achieved under the following conditions:

  • Reaction Time: 10 minutes

  • Temperature: 40°C

  • Enzyme Amount: 0.4 g (for a specific reaction scale)

  • Substrate Molar Ratio (Lauryl Alcohol:Palmitic Acid): 2:1

  • Solvent: Organic solvents with a log P > 3.5, such as hexane (B92381).[1][2][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored using Thin Layer Chromatography (TLC). The final product can be further characterized and its purity confirmed using Fourier-transform infrared spectroscopy (FT-IR) and Gas Chromatography (GC).[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal molar ratio of substrates.Ensure the molar ratio of lauryl alcohol to palmitic acid is optimized to 2:1. An excess of lauryl alcohol can inhibit the enzyme's activity.[1]
Inappropriate reaction temperature.Maintain the reaction temperature at the optimal 40°C. Temperatures significantly above 60°C can lead to enzyme denaturation and reduced activity.[1]
Insufficient enzyme concentration.The amount of enzyme is a crucial factor. An insufficient amount will lead to a slower reaction and lower conversion. The optimal amount should be determined for the specific reaction scale.
Presence of water in the reaction medium.Water is a byproduct of the esterification reaction and its accumulation can shift the equilibrium back towards the reactants, reducing the yield. Consider adding molecular sieves to the reaction mixture to remove water.[6]
Slow Reaction Rate Poor mass transfer between substrates and the immobilized enzyme.Ensure adequate agitation or stirring of the reaction mixture to improve the interaction between the substrates and the enzyme.
Sub-optimal solvent choice.The choice of solvent can significantly impact enzyme activity. Non-polar solvents like hexane (log P = 3.5) are generally preferred for this reaction.[2]
Enzyme Deactivation High reaction temperatures.Avoid temperatures exceeding the enzyme's stability range. For Novozym 435, a slight decrease in conversion has been observed at temperatures above 60°C.[1]
Presence of inhibitors in the substrate solutions.Ensure the purity of the substrates (lauryl alcohol and palmitic acid) as impurities can inhibit enzyme activity.

Data Presentation

Table 1: Effect of Substrate Molar Ratio on this compound Synthesis

Molar Ratio (Lauryl Alcohol: Palmitic Acid)Conversion / Yield (%)Reference
1:1Sub-optimal[1]
2:1 ~94.91% [1]
3:1Decreased[1]
4:1Decreased[1]
5:1Decreased[1]

Table 2: Optimized Reaction Parameters for this compound Synthesis

ParameterOptimal ValueReference
Reaction Time10 min[1][2][3][4]
Temperature40°C[1][2][3][4]
Enzyme Amount0.4 g[1][2][3][4]
Molar Ratio (Lauryl Alcohol:Palmitic Acid)2:1[1][2][3][4]
SolventHexane (log P > 3.5)[1][2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Palmitic Acid

  • Lauryl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Hexane (or other suitable organic solvent)

  • Ethanol/Acetone mixture (1:1 v/v) for reaction termination

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking water bath or magnetic stirrer with temperature control

  • Analytical equipment for monitoring and characterization (TLC, FT-IR, GC)

Procedure:

  • Substrate Preparation: In a reaction vessel, dissolve 2.0 mmol of palmitic acid and 4.0 mmol of lauryl alcohol in 2.0 mL of hexane. This corresponds to a 2:1 molar ratio of lauryl alcohol to palmitic acid.[2]

  • Enzyme Addition: Add 0.3 - 0.4 g of immobilized lipase (e.g., Novozym 435) to the substrate mixture.[1][2]

  • Reaction Incubation: Place the reaction vessel in a shaking water bath or on a magnetic stirrer set to the optimal temperature of 40°C and an agitation speed of 150 rpm.[1][2]

  • Reaction Monitoring: Allow the reaction to proceed for the optimized reaction time (e.g., 10 minutes). The progress can be monitored by taking small aliquots at different time intervals and analyzing them by TLC.

  • Reaction Termination: After the desired reaction time, terminate the reaction by adding 7.0 mL of an ethanol/acetone mixture (1:1 v/v) to the reaction mixture.[2]

  • Product Analysis: Analyze the final product to determine the yield and purity of this compound using techniques such as GC and FT-IR.

Visualizations

experimental_workflow sub_prep Substrate Preparation (Lauryl Alcohol + Palmitic Acid in Hexane) enzyme_add Enzyme Addition (Immobilized Lipase) sub_prep->enzyme_add Molar Ratio 2:1 reaction Reaction Incubation (40°C, 150 rpm) enzyme_add->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring termination Reaction Termination (Ethanol/Acetone) reaction->termination After 10 min analysis Product Analysis (GC, FT-IR) termination->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic start Low this compound Yield check_ratio Is Molar Ratio (Alcohol:Acid) 2:1? start->check_ratio check_temp Is Reaction Temperature 40°C? check_ratio->check_temp Yes adjust_ratio Adjust Molar Ratio to 2:1 check_ratio->adjust_ratio No check_enzyme Is Enzyme Concentration Sufficient? check_temp->check_enzyme Yes adjust_temp Adjust Temperature to 40°C check_temp->adjust_temp No check_water Is Water Being Removed? check_enzyme->check_water Yes adjust_enzyme Optimize Enzyme Amount check_enzyme->adjust_enzyme No add_ms Add Molecular Sieves check_water->add_ms No success Yield Improved check_water->success Yes adjust_ratio->success adjust_temp->success adjust_enzyme->success add_ms->success

References

Technical Support Center: Lauryl Palmitate as a Phase Change Material (PCM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the supercooling effect in Lauryl Palmitate (also known as Dodecyl Palmitate) when used as a Phase Change Material (PCM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a PCM?

This compound (C28H56O2) is a fatty acid ester known for its potential as an organic PCM.[1] It offers several advantages, including a high latent heat storage capacity, chemical stability, and congruent melting behavior. Organic PCMs like this compound are often favored for their non-corrosive nature and availability from renewable sources.[2]

Q2: What is supercooling in the context of PCMs?

Supercooling, or subcooling, is the phenomenon where a liquid is cooled below its normal freezing point without undergoing solidification. For PCMs, this is a significant drawback as it delays the release of stored latent heat, leading to a wider operational temperature range and reduced efficiency of the thermal energy storage system.

Q3: Does this compound exhibit significant supercooling?

While fatty acid esters are generally reported to have low to moderate supercooling, the specific degree of supercooling for pure this compound can vary depending on its purity and the experimental conditions, such as the cooling rate. Some studies on similar long-chain fatty acid esters have reported supercooling of less than 5°C.

Q4: How can the supercooling of this compound be reduced?

The most common method to reduce supercooling is by introducing a nucleating agent. These agents provide heterogeneous nucleation sites, which facilitate the initiation of crystal formation at a temperature closer to the true melting point. The selection of an effective nucleating agent is crucial and is often based on structural similarity to the PCM.

Q5: What are some potential nucleating agents for this compound?

While specific research on nucleating agents for this compound is limited, based on the principle of "like-likes-like" for nucleation, potential candidates include:

  • Long-chain fatty acids with higher melting points: Stearic acid or behenic acid.

  • Long-chain fatty alcohols with higher melting points: Cetyl alcohol (1-hexadecanol) or stearyl alcohol (1-octadecanol).

  • Other long-chain esters with higher melting points: Cetyl palmitate.

  • Finely dispersed, high surface area materials: Expanded graphite (B72142) or carbon nanotubes, which can also enhance thermal conductivity.

The effectiveness of these agents needs to be experimentally verified for this compound.

Troubleshooting Guide

Issue: Inconsistent Onset of Freezing Temperature

  • Question: Why does the freezing point of my this compound sample vary between experiments?

  • Answer: Inconsistent freezing points are often a direct consequence of stochastic (random) nucleation in the absence of an effective nucleating agent. The degree of supercooling can be influenced by minor variations in cooling rate, sample volume, and the presence of impurities. To improve consistency, ensure a controlled and repeatable cooling rate in your experiments and consider the addition of a nucleating agent.

Issue: Broad Solidification Peak in DSC Analysis

  • Question: My DSC thermogram for the solidification of this compound shows a very broad peak. What could be the cause?

  • Answer: A broad solidification peak can indicate a slow and extended crystallization process. This may be due to impurities in the sample that interfere with crystal growth. It can also be a characteristic of the material itself, especially at faster cooling rates. Try using a slower cooling rate in your DSC analysis (e.g., 1-2 °C/min) to see if the peak becomes sharper. If the issue persists, consider purifying your this compound sample.

Issue: No Crystallization Occurs Within the Expected Temperature Range

  • Question: My this compound sample is not freezing even when cooled significantly below its melting point. What should I do?

  • Answer: This is a classic example of significant supercooling. To induce crystallization, you can try the following:

    • Introduce a Seed Crystal: If you have a small amount of solid this compound, introducing a tiny crystal into the supercooled liquid can trigger immediate crystallization.

    • Agitation: Gently agitating or stirring the supercooled sample can sometimes provide enough energy to initiate nucleation.

    • Thermal Shock: A rapid, localized cooling (a "cold finger") can sometimes induce nucleation.

    • Add a Nucleating Agent: This is the most reliable method for long-term performance. Refer to the table of potential nucleating agents and the experimental protocol below.

Quantitative Data on Potential Nucleating Agents

The following table summarizes potential nucleating agents for this compound based on the principle of structural similarity and findings for other fatty acid esters. The effectiveness of these agents for this compound requires experimental validation.

Nucleating AgentChemical FormulaRationale for UseExpected Outcome
Stearic Acid C18H36O2Long-chain fatty acid with a higher melting point, providing a crystalline template.Reduction in the degree of supercooling.
Cetyl Alcohol C16H34OLong-chain fatty alcohol with a similar chain length to the palmitate portion of this compound.Potential to act as a heterogeneous nucleation site.
Cetyl Palmitate C32H64O2A wax ester with a higher melting point and high structural similarity to this compound.Likely to be an effective nucleating agent due to epitaxial nucleation.
Expanded Graphite CHigh surface area provides numerous nucleation sites; also enhances thermal conductivity.Reduction in supercooling and improved heat transfer rates.

Experimental Protocols

Protocol for DSC Analysis of this compound with a Nucleating Agent

This protocol outlines the methodology for determining the effectiveness of a nucleating agent in reducing the supercooling of this compound using Differential Scanning Calorimetry (DSC).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

    • For samples with a nucleating agent, prepare a homogenous mixture. For example, for a 1 wt% mixture, add the appropriate mass of the nucleating agent to the this compound.

    • Melt the mixture in an oven slightly above the melting point of this compound and hold for a short period to ensure homogeneity. Vigorously mix the molten sample.

    • Allow the mixture to solidify at room temperature.

    • Weigh 5-10 mg of the solidified mixture into a DSC pan.

    • Hermetically seal the DSC pan. Prepare an empty sealed pan as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • DSC Thermal Program:

    • Step 1 (Heating): Heat the sample from room temperature to a temperature approximately 20°C above the melting point of this compound at a controlled rate (e.g., 10°C/min). This will show the melting endotherm.

    • Step 2 (Isothermal Hold): Hold the sample at this elevated temperature for 5-10 minutes to ensure complete melting and to erase any previous thermal history.

    • Step 3 (Cooling): Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature approximately 20°C below the expected freezing point. This will show the solidification exotherm.

    • Step 4 (Reheating): Heat the sample again at the same rate as Step 1 to confirm the melting behavior after the controlled cooling cycle.

  • Data Analysis:

    • From the heating curve, determine the onset melting temperature (T_m,onset) and the peak melting temperature (T_m,peak).

    • From the cooling curve, determine the onset freezing temperature (T_f,onset) and the peak freezing temperature (T_f,peak).

    • Calculate the degree of supercooling (ΔT_s) using the formula: ΔT_s = T_m,onset - T_f,onset.

    • Calculate the latent heat of fusion and solidification by integrating the area under the respective peaks.

    • Compare the ΔT_s of pure this compound with the samples containing different nucleating agents to quantify the reduction in supercooling.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion prep_pure Prepare Pure this compound Sample dsc_run Run DSC Thermal Program (Heat-Cool-Heat) prep_pure->dsc_run prep_mixed Prepare this compound + Nucleating Agent Mixture prep_mixed->dsc_run analyze_pure Determine Tm, Tf, ΔH for Pure Sample dsc_run->analyze_pure analyze_mixed Determine Tm, Tf, ΔH for Mixed Sample dsc_run->analyze_mixed compare Calculate and Compare Degree of Supercooling (ΔTs) analyze_pure->compare analyze_mixed->compare conclusion Evaluate Effectiveness of Nucleating Agent compare->conclusion

Caption: Workflow for evaluating nucleating agents.

Troubleshooting_Supercooling start Problem: Significant Supercooling Observed q1 Is the cooling rate controlled and slow? start->q1 sol1 Action: Set a slow, controlled cooling rate (e.g., 1-5 °C/min) q1->sol1 No q2 Is the sample purity high? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Purify the this compound sample q2->sol2 No q3 Have you tried inducing nucleation? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Try seed crystal or mechanical agitation q3->sol3 No end_solution Solution: Add a suitable nucleating agent q3->end_solution Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for supercooling issues.

References

Technical Support Center: Scaling Up Lauryl Palmitate Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Lauryl Palmitate nanoparticle production.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Section 1: Formulation and Synthesis

Question 1: Why is there significant batch-to-batch variation in nanoparticle size and polydispersity index (PDI)?

Potential Causes:

  • Inconsistent homogenization or sonication parameters.

  • Variations in the temperature of the lipid and aqueous phases.

  • Inaccurate weighing or dispensing of raw materials.

  • Fluctuations in the stirring or mixing speed.

  • Impurity or variability in raw materials.

Troubleshooting Steps:

  • Standardize Process Parameters: Ensure that all process parameters, such as homogenization pressure, number of cycles, sonication amplitude and time, and stirring speed, are precisely controlled and recorded for each batch.

  • Precise Temperature Control: Use a temperature-controlled water bath or jacketed vessel to maintain a consistent temperature for both the lipid and aqueous phases during the entire process.

  • Calibrate Equipment: Regularly calibrate all weighing balances and liquid handling equipment to ensure accuracy.

  • Raw Material Qualification: Qualify your raw material suppliers and test incoming lots for purity and consistency.

  • Automated Systems: For larger scale production, consider using automated systems for material dispensing and process control to minimize human error.

Question 2: What causes low drug encapsulation efficiency (%EE)?

Potential Causes:

  • Poor solubility of the drug in the molten this compound.

  • Drug partitioning into the external aqueous phase during homogenization.

  • Drug leakage from the nanoparticles during the cooling process.

  • Insufficient amount of lipid to encapsulate the drug.

  • Incompatible surfactant or stabilizer.

Troubleshooting Steps:

  • Solubility Screening: Determine the solubility of your drug in molten this compound at the processing temperature.

  • Optimize Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal loading capacity.

  • Surfactant Selection: Screen different types and concentrations of surfactants to improve drug retention within the lipid matrix.

  • Controlled Cooling: Implement a controlled cooling process to promote rapid lipid solidification and minimize drug expulsion.

  • Pre-formulation Studies: Conduct pre-formulation studies to understand the interaction between the drug, lipid, and surfactants.

Parameter Lab Scale (Typical) Pilot/Large Scale (Recommended)
Homogenization Pressure 500 - 1500 bar1000 - 2000 bar
Number of Cycles 3 - 55 - 10
Lipid Phase Temperature 5-10°C above lipid melting point5-10°C above lipid melting point (with precise control)
Surfactant Concentration 1 - 3% (w/v)1.5 - 5% (w/v)

Table 1: Comparison of Typical Process Parameters for Lab vs. Pilot/Large Scale Production of this compound Nanoparticles.

Section 2: Purification and Downstream Processing

Question 3: How can I efficiently remove unencapsulated drug and excess surfactant?

Potential Causes:

  • Inefficient purification method.

  • Nanoparticle aggregation during purification.

  • Clogging of filtration membranes.

Troubleshooting Steps:

  • Tangential Flow Filtration (TFF): For scalable purification, TFF is a highly effective method. Optimize the membrane pore size, transmembrane pressure, and diafiltration volume.

  • Centrifugation: While common in lab scale, centrifugation can be challenging to scale up. If used, optimize the centrifugal force and time to pellet the nanoparticles without causing irreversible aggregation.

  • Dialysis: Suitable for small volumes but not practical for large-scale production due to long processing times.

  • Prevent Aggregation: Ensure the nanoparticle suspension is stable before and during purification. This may require optimizing the surfactant concentration or adding a cryoprotectant.

Section 3: Stability and Storage

Question 4: Why do my this compound nanoparticles aggregate over time?

Potential Causes:

  • Insufficient surface charge (low zeta potential).

  • Inadequate steric stabilization.

  • Lipid polymorphism and particle fusion.

  • High storage temperature.

  • Inappropriate pH or ionic strength of the suspension medium.

Troubleshooting Steps:

  • Zeta Potential Analysis: Measure the zeta potential of your nanoparticles. A value of ±30 mV or greater is generally considered indicative of good electrostatic stability.

  • Optimize Stabilizers: If using non-ionic surfactants for steric stabilization, ensure the concentration is sufficient to provide a dense protective layer on the nanoparticle surface.

  • Control Polymorphism: Rapid cooling during production can lead to the formation of less stable lipid polymorphs. A controlled cooling process or the inclusion of a liquid lipid to create nanostructured lipid carriers (NLCs) can improve long-term stability.[1]

  • Storage Conditions: Store the nanoparticle dispersion at a low temperature (e.g., 4°C), but avoid freezing unless a suitable cryoprotectant is used.

  • Buffer Selection: Ensure the pH and ionic strength of the storage buffer are optimized for maximum nanoparticle stability.

Parameter Acceptable Range Target Range for High Stability
Particle Size (Z-average) < 200 nm< 150 nm
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential > |20| mV> |30| mV
Encapsulation Efficiency (%EE) > 70%> 90%

Table 2: Key Quality Attributes and Target Ranges for this compound Nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for large-scale production of this compound nanoparticles?

A1: High-pressure homogenization (HPH) is one of the most widely used and scalable methods for producing solid lipid nanoparticles (SLNs) like this compound nanoparticles.[2][3][4][5] Other methods that have shown good scalability include microfluidics, hot melt extrusion coupled with HPH, and microemulsion-based techniques.[2][5][6]

Q2: How does the choice of surfactant affect the properties of this compound nanoparticles?

A2: The surfactant plays a crucial role in stabilizing the nanoparticle dispersion. The choice of surfactant can influence particle size, surface charge (zeta potential), and long-term stability.[7] For example, cationic surfactants will impart a positive surface charge, while anionic surfactants will result in a negative charge. Non-ionic surfactants, like Poloxamers or Tweens, provide steric stabilization.

Q3: What are the critical material attributes of this compound that can impact nanoparticle quality?

A3: The purity of this compound is critical. Impurities can affect the melting point, crystallization behavior, and ultimately the stability and drug-loading capacity of the nanoparticles. It is important to source high-purity this compound and to characterize its physicochemical properties.

Q4: Can this compound nanoparticles be lyophilized (freeze-dried)?

A4: Yes, this compound nanoparticles can be lyophilized to improve long-term stability and for easier storage and transportation. However, it is essential to use a cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation during the freezing and drying processes. The lyophilization cycle (freezing rate, primary drying temperature and pressure, secondary drying temperature and pressure) must be carefully optimized.

Q5: What are the key regulatory considerations when scaling up the production of this compound nanoparticles for pharmaceutical applications?

A5: For pharmaceutical applications, the manufacturing process must comply with current Good Manufacturing Practices (cGMP). This includes stringent control over raw materials, a well-documented and validated manufacturing process, and comprehensive characterization of the final product to ensure safety, efficacy, and batch-to-batch consistency. The manufacturing process should be robust and reproducible.[8]

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters (e.g., scattering angle, temperature, dispersant viscosity). For aqueous suspensions at 25°C, the viscosity is typically set to 0.8872 cP.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform the measurement. Typically, this involves multiple runs that are averaged to obtain the final result.

  • Data Analysis: The instrument software will generate a report containing the Z-average particle size, PDI, and size distribution graph.

Protocol 2: Zeta Potential Measurement
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl, to ensure sufficient ionic strength for the measurement without causing nanoparticle instability.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with deionized water and then with the sample dispersion.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility of the nanoparticles.

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Protocol 3: Scalable Production of this compound Nanoparticles using High-Pressure Homogenization (HPH)
  • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. If a drug is to be encapsulated, dissolve it in the molten lipid.

  • Preparation of Aqueous Phase: Heat the aqueous phase, containing the surfactant(s), to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 1500 bar) and number of cycles (e.g., 5-10). The optimal parameters should be determined experimentally.

  • Cooling: Cool the resulting nanoemulsion in an ice bath or using a heat exchanger to solidify the lipid and form the nanoparticles.

  • Purification and Concentration (Optional): Use Tangential Flow Filtration (TFF) to remove unencapsulated drug and excess surfactant, and to concentrate the nanoparticle suspension.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Formulation Development (Lab Scale) cluster_1 Phase 2: Scale-Up and Process Locking cluster_2 Phase 3: Characterization and Stability Raw Material Selection Raw Material Selection Solubility & Compatibility Studies Solubility & Compatibility Studies Raw Material Selection->Solubility & Compatibility Studies Process Parameter Optimization (DoE) Process Parameter Optimization (DoE) Solubility & Compatibility Studies->Process Parameter Optimization (DoE) Pilot Batch Manufacturing Pilot Batch Manufacturing Process Parameter Optimization (DoE)->Pilot Batch Manufacturing Technology Transfer Process Parameter Refinement Process Parameter Refinement Pilot Batch Manufacturing->Process Parameter Refinement Process Validation Process Validation Process Parameter Refinement->Process Validation In-Process Controls In-Process Controls Process Validation->In-Process Controls Final Product Testing Final Product Testing In-Process Controls->Final Product Testing Stability Studies Stability Studies Final Product Testing->Stability Studies Release Release Final Product Testing->Release

Caption: A general workflow for scaling up the production of this compound nanoparticles.

Troubleshooting_Particle_Size Start Inconsistent Particle Size Check_Homogenizer Check Homogenizer Parameters (Pressure, Cycles) Start->Check_Homogenizer Check_Temp Verify Temperature Control of Phases Start->Check_Temp Check_Stirring Review Stirring Speed & Time Start->Check_Stirring Check_Materials Analyze Raw Material Consistency Start->Check_Materials Adjust_Params Adjust and Standardize Parameters Check_Homogenizer->Adjust_Params Calibrate_Equip Calibrate Temperature Probes and Stirrers Check_Temp->Calibrate_Equip Check_Stirring->Adjust_Params Qualify_Supplier Qualify Raw Material Supplier Check_Materials->Qualify_Supplier End Consistent Particle Size Adjust_Params->End Calibrate_Equip->End Qualify_Supplier->End

Caption: A decision tree for troubleshooting inconsistent particle size in nanoparticle production.

Process_Parameter_Relationships cluster_params Process Parameters cluster_chars Nanoparticle Characteristics Homogenization Pressure Homogenization Pressure Particle Size Particle Size Homogenization Pressure->Particle Size Decreases PDI PDI Homogenization Pressure->PDI Decreases Surfactant Concentration Surfactant Concentration Surfactant Concentration->Particle Size Decreases Zeta Potential Zeta Potential Surfactant Concentration->Zeta Potential Increases (if ionic) Stability Stability Surfactant Concentration->Stability Increases Lipid Concentration Lipid Concentration Lipid Concentration->Particle Size Increases Encapsulation Efficiency Encapsulation Efficiency Lipid Concentration->Encapsulation Efficiency Increases Processing Temperature Processing Temperature Processing Temperature->Particle Size Affects Processing Temperature->Encapsulation Efficiency Affects

Caption: The relationship between key process parameters and nanoparticle characteristics.

References

Technical Support Center: Enhancing Hydrophilic Drug Loading in Lauryl Palmitate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when incorporating hydrophilic drugs into lauryl palmitate-based solid lipid nanoparticles (SLNs).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of hydrophilic drug-loaded this compound SLNs in a question-and-answer format.

Issue 1: Low Encapsulation Efficiency (%EE) and Drug Loading (%DL)

Question: My encapsulation efficiency and drug loading for a hydrophilic drug in this compound SLNs are consistently low. What are the potential causes and how can I improve them?

Answer:

Low encapsulation of hydrophilic drugs is a common challenge due to their tendency to partition into the external aqueous phase during formulation. Key factors and troubleshooting strategies are outlined below:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Drug Solubility in External Phase The hydrophilic drug has a much higher affinity for the continuous aqueous phase than for the lipophilic this compound matrix.1. Employ the Double Emulsion (w/o/w) Method: This is a primary strategy to entrap hydrophilic drugs. The drug is first dissolved in an inner aqueous phase, which is then emulsified in the molten lipid to form a water-in-oil (w/o) primary emulsion. This is subsequently dispersed in an outer aqueous phase containing a hydrophilic surfactant. 2. Modify the Drug to a Lipophilic Prodrug: Converting the hydrophilic drug into a more lipophilic prodrug can significantly increase its partitioning into the lipid matrix. 3. Utilize Hydrophobic Ion Pairing: Form a complex between the hydrophilic drug and a lipophilic counter-ion. This increases the overall lipophilicity of the drug, enhancing its incorporation into the this compound.
Inappropriate Formulation Method A simple oil-in-water (o/w) homogenization method is often unsuitable for hydrophilic drugs.Switch to a method designed for hydrophilic compounds, such as the double emulsion technique or microemulsion method.
Suboptimal Surfactant Selection The type and concentration of surfactants play a crucial role in stabilizing the nanoparticles and influencing drug partitioning.1. Optimize Surfactant Type and Concentration: Experiment with different hydrophilic-lipophilic balance (HLB) values. A combination of a lipophilic surfactant (e.g., soy lecithin) in the lipid phase and a hydrophilic surfactant (e.g., Polysorbate 80, Poloxamer 188) in the aqueous phase can be effective. 2. Vary Surfactant Concentration: Insufficient surfactant can lead to particle aggregation, while excessive amounts can increase drug solubility in the external phase, reducing encapsulation.
High Temperature During Formulation For temperature-sensitive drugs, high temperatures used in hot homogenization can lead to degradation and affect partitioning.Consider Cold Homogenization: This method involves dissolving the drug in the molten lipid, followed by rapid cooling and grinding of the solid lipid. The resulting microparticles are then dispersed in a cold surfactant solution and homogenized. This minimizes thermal exposure.
This compound Crystallinity The highly ordered crystalline structure of some lipids can lead to drug expulsion during storage as the lipid recrystallizes.While this compound is a wax ester, creating nanostructured lipid carriers (NLCs) by incorporating a liquid lipid (e.g., oleic acid, medium-chain triglycerides) with the this compound can create a less ordered lipid matrix, providing more space to accommodate the drug and reducing expulsion.

Issue 2: Particle Aggregation and Instability

Question: My this compound SLNs are aggregating either immediately after production or during storage. What could be the cause and how can I prevent this?

Answer:

Particle aggregation is often a sign of colloidal instability. The primary factors influencing this are the surface charge and the steric barrier of the nanoparticles.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Surface Charge (Zeta Potential) A low absolute zeta potential value (typically <30
Inadequate Steric Hindrance Non-ionic surfactants with long hydrophilic chains (e.g., PEGylated surfactants) create a steric barrier that prevents particles from getting too close to each other.Use Sterically Hindering Surfactants: Incorporate surfactants like Poloxamer 188 or PEGylated lipids into your formulation to provide a protective hydrophilic layer around the nanoparticles.
High Particle Concentration A high concentration of nanoparticles increases the frequency of collisions, which can lead to aggregation.Dilute the Final Formulation: If possible, work with a more diluted nanoparticle dispersion for storage and dilute further before use if required by the application.
Lipid Polymorphism and Drug Expulsion Changes in the crystalline structure of this compound over time can lead to drug expulsion and subsequent changes in particle surface properties, causing aggregation.As mentioned previously, formulating NLCs by adding a liquid lipid can mitigate this issue by creating a less ordered lipid core.

Frequently Asked Questions (FAQs)

Q1: What is a realistic encapsulation efficiency to aim for with a hydrophilic drug in this compound SLNs?

A1: For hydrophilic drugs in SLNs, achieving very high encapsulation efficiencies (>90%) is challenging. A realistic target to begin with would be in the range of 40-70%. With significant optimization, including techniques like hydrophobic ion pairing or prodrug strategies, it may be possible to exceed this range.

Q2: Which analytical techniques are essential for characterizing my hydrophilic drug-loaded this compound SLNs?

A2: A comprehensive characterization is crucial. The following techniques are recommended:

Parameter Recommended Technique(s) Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size, size distribution, and homogeneity of the nanoparticle population.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Encapsulation Efficiency (%EE) and Drug Loading (%DL) High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectrophotometryTo quantify the amount of drug encapsulated within the nanoparticles. This is typically done by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and measuring the amount of free drug in the supernatant.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Thermal Properties and Crystallinity Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)To assess the melting behavior and crystalline structure of the this compound matrix and to understand how the drug is incorporated.

Q3: Can I use a simple hot homogenization method for encapsulating a hydrophilic drug in this compound?

A3: While simple hot homogenization is excellent for lipophilic drugs, it is generally not the most effective method for hydrophilic drugs. This is because the drug will readily partition into the hot aqueous phase. The double emulsion (w/o/w) method is the recommended starting point for encapsulating hydrophilic molecules in a lipid matrix.

Q4: How does the choice of surfactant impact the loading of a hydrophilic drug?

A4: The surfactant is a critical component. Its properties directly influence particle size, stability, and drug encapsulation. For hydrophilic drugs, a combination of surfactants is often beneficial. A lipophilic surfactant in the oil phase can help to stabilize the primary w/o emulsion in the double emulsion method, while a hydrophilic surfactant in the external aqueous phase stabilizes the final w/o/w emulsion. The HLB value and concentration of the surfactants must be optimized for each specific drug and lipid combination.

Q5: What is hydrophobic ion pairing and how can it help?

A5: Hydrophobic ion pairing is a technique where a hydrophilic, ionizable drug is complexed with an oppositely charged amphiphilic or lipophilic molecule (a counter-ion). This complex has significantly reduced aqueous solubility and increased lipophilicity, which enhances its partitioning into the this compound matrix during the formulation process, thereby increasing drug loading.

Experimental Protocols

Protocol 1: Preparation of this compound SLNs using the Double Emulsion (w/o/w) Method

This protocol is a starting point for encapsulating a hydrophilic drug in this compound SLNs.

Materials:

  • Hydrophilic Drug

  • This compound

  • Lipophilic Surfactant (e.g., Soy Lecithin, Sorbitan Monostearate - Span 60)

  • Hydrophilic Surfactant (e.g., Polysorbate 80 - Tween 80, Poloxamer 188)

  • Chloroform (B151607) or Dichloromethane (Organic Solvent)

  • Deionized Water

Equipment:

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Probe Sonicator

  • Magnetic Stirrer with Hot Plate

  • Rotary Evaporator (optional, for solvent removal)

Procedure:

  • Preparation of the Inner Aqueous Phase (w1): Dissolve the hydrophilic drug in a small volume of deionized water (e.g., 10 mg of drug in 0.5 mL of water).

  • Preparation of the Oil Phase (o): Dissolve this compound and a lipophilic surfactant in a water-immiscible organic solvent like chloroform (e.g., 200 mg of this compound and 20 mg of Span 60 in 2 mL of chloroform). Heat gently if necessary to ensure complete dissolution.

  • Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the oil phase (o) and emulsify using a probe sonicator at high power for 2-5 minutes in an ice bath to form a stable primary w/o emulsion.

  • Preparation of the External Aqueous Phase (w2): Dissolve a hydrophilic surfactant in deionized water (e.g., 100 mg of Tween 80 in 20 mL of water).

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) under continuous stirring with a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours (or use a rotary evaporator at reduced pressure) to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.

  • Purification: The resulting SLN dispersion can be washed and concentrated by ultracentrifugation followed by resuspension in deionized water to remove excess surfactant and unencapsulated drug.

Protocol 2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)
  • Separation of Free Drug: Place a known volume of the SLN dispersion into an ultracentrifuge tube (e.g., Amicon® Ultra filters with an appropriate molecular weight cut-off). Centrifuge at high speed (e.g., 15,000 g for 30 minutes) to separate the nanoparticles from the aqueous supernatant containing the unencapsulated ("free") drug.

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the free drug using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • % Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • % Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

    Note: The total weight of nanoparticles can be approximated by the initial weight of lipid and drug used, or determined more accurately by lyophilizing a known volume of the purified SLN dispersion.

Quantitative Data Summary

The following tables provide representative data on how different formulation parameters can influence the properties of hydrophilic drug-loaded SLNs. Note: This data is illustrative and based on typical results reported in the literature for similar lipid systems, as specific comprehensive data for this compound with a wide range of hydrophilic drugs is limited.

Table 1: Effect of Formulation Method on SLN Properties

Formulation Method Lipid Matrix Model Hydrophilic Drug Particle Size (nm) ± SD PDI ± SD Zeta Potential (mV) ± SD Encapsulation Efficiency (%) ± SD
Hot Homogenization (o/w)This compoundDrug A350 ± 250.35 ± 0.04-22.5 ± 2.115.8 ± 3.5
Double Emulsion (w/o/w)This compoundDrug A280 ± 180.28 ± 0.03-28.7 ± 1.955.4 ± 4.2
MicroemulsionThis compoundDrug A210 ± 150.21 ± 0.02-31.2 ± 2.568.2 ± 3.8

Table 2: Influence of Surfactant Type and Concentration on %EE

Lipid Matrix Hydrophilic Surfactant (in external phase) Surfactant Conc. (% w/v) Encapsulation Efficiency (%) ± SD
This compoundPolysorbate 801.052.1 ± 4.5
This compoundPolysorbate 802.055.4 ± 4.2
This compoundPolysorbate 803.048.9 ± 3.9
This compoundPoloxamer 1881.058.3 ± 3.7
This compoundPoloxamer 1882.061.7 ± 4.1
This compoundPoloxamer 1883.056.5 ± 4.8

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsion Emulsification Steps cluster_final Final Nanoparticle Formation w1 Inner Aqueous Phase (w1) Hydrophilic Drug in Water primary_emulsion Primary Emulsion (w1/o) (Probe Sonication) w1->primary_emulsion o Oil Phase (o) This compound + Lipophilic Surfactant in Organic Solvent o->primary_emulsion w2 External Aqueous Phase (w2) Hydrophilic Surfactant in Water double_emulsion Double Emulsion (w1/o/w2) (High-Shear Homogenization) w2->double_emulsion primary_emulsion->double_emulsion solvent_evap Solvent Evaporation double_emulsion->solvent_evap sln_formation SLN Formation & Purification solvent_evap->sln_formation

Caption: Workflow for the Double Emulsion (w/o/w) Method.

troubleshooting_logic start Low Encapsulation Efficiency? check_method Using Double Emulsion (w/o/w)? start->check_method switch_method Action: Switch to w/o/w or Microemulsion Method check_method->switch_method No check_surfactant Surfactant Optimized? check_method->check_surfactant Yes end Improved EE switch_method->end optimize_surfactant Action: Vary Surfactant Type (HLB) and Concentration check_surfactant->optimize_surfactant No consider_modification Consider Advanced Strategy? check_surfactant->consider_modification Yes optimize_surfactant->end modify_drug Action: Use Hydrophobic Ion Pairing or Lipophilic Prodrug consider_modification->modify_drug Yes consider_modification->end No modify_drug->end

Caption: Troubleshooting Logic for Low Encapsulation Efficiency.

Technical Support Center: Resolving Sticking Issues with Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Lauryl Palmitate sticking during tablet compression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in tablet compression?

This compound is a wax ester used in pharmaceutical formulations. In tablet manufacturing, it primarily functions as a lubricant. Lubricants are essential excipients added to powder blends to reduce friction between the tablet's surface and the die wall during the compression and ejection cycles.[1][2][3] This action prevents powder from adhering to the tablet press tooling (punches and dies), ensures a smooth ejection process, and protects the tooling from wear.[3][4]

Q2: What are "sticking" and "picking" in tablet manufacturing?

Sticking and picking are common tablet compression problems.[5][6]

  • Sticking refers to the adhesion and buildup of formulation powder or granules on the flat surface (face) of the tablet punch.[5][6] This results in tablets with dull, rough, or "pitted" surfaces.

  • Picking is a specific form of sticking where the formulation adheres to the intricate designs, letters, or logos engraved on the punch tip.[5] This causes a portion of the tablet face to be "picked" out, leading to defective tablets.

These issues can halt production due to the need for frequent cleaning of the tooling, leading to reduced output and batch failures.[7]

Q3: What are the most common causes of sticking when using a lubricant like this compound?

Sticking can occur even with a lubricant present and is often a multifaceted issue. The primary causes can be grouped into three categories:

  • Formulation-Related Issues:

    • Excess Moisture: High moisture content in the granules is a major cause of sticking.[1][5][8] Hygroscopic ingredients that absorb moisture from the air can also contribute to the problem.[1][9]

    • Inadequate Lubrication: The concentration of this compound may be too low to effectively coat the granules and prevent adhesion.[1][5][9][10]

    • Poor Lubricant Blending: Improper or insufficient mixing can lead to a non-uniform distribution of the lubricant, leaving some granules uncoated.[9][11]

    • Low Melting Point Components: Heat generated during compression can cause low-melting-point excipients or active pharmaceutical ingredients (APIs) to soften and become adhesive.

  • Machine and Process-Related Issues:

    • Insufficient Compression Force: If the compression force is too low, the tablet may not be compacted firmly enough, allowing adhesive forces to overcome the tablet's cohesive strength.[5][8]

    • High Machine Speed: Fast turret speeds reduce the dwell time (the time the punch head is in contact with the compression roller), which can lead to insufficient compaction and air entrapment, promoting sticking.[12]

    • Tooling Condition: Scratches or wear on the punch faces can create anchor points for formulation particles to adhere.[5]

  • Environmental Factors:

    • High Humidity and Temperature: A humid and/or warm compression room can introduce moisture into the formulation, exacerbating sticking.[1][6]

Troubleshooting Guide

Q1: My tablets are sticking to the punch faces. What are the initial checks I should perform?

When sticking is first observed, focus on the most common and easily correctable issues related to the lubricant itself.

  • Verify Lubricant Concentration: Confirm that the correct percentage of this compound was added to the blend. Insufficient lubrication is a primary cause of sticking.[1][5][9][10]

  • Review Blending Procedure: Scrutinize the lubricant blending step. Ensure the mixing time is adequate for uniform distribution. Over-mixing can sometimes be as detrimental as under-mixing, potentially leading to a decrease in tablet hardness and an increase in disintegration time, though under-mixing is more directly linked to sticking.[2][11][13]

  • Assess Blend Uniformity: If possible, perform a blend uniformity analysis to ensure the this compound is evenly distributed throughout the powder batch.

Q2: I've checked my lubrication parameters, but sticking persists. What formulation parameters should I investigate?

If the lubricant concentration and blending appear correct, the next step is to evaluate the properties of the powder blend itself.

  • Measure Moisture Content: Determine the moisture content of your granules (e.g., using a loss-on-drying method). If it is too high, granules may need to be dried further.[1][8] Sticking can occur when granules are not properly dried after wet granulation.[8]

  • Analyze Particle Size Distribution: An excess of very fine particles ("fines") in the formulation can contribute to sticking.[1] These small particles have a large surface area and can easily adhere to punch surfaces. Consider optimizing granulation to reduce fines.

  • Evaluate Binder: The type and amount of binder can influence sticking. A binder that is too sticky or used in excessive amounts can cause adhesion. You may need to reduce the binder concentration or select an alternative.[8]

  • Check for Hygroscopic Materials: Identify if any components in your formulation are hygroscopic.[1][9] If so, it is critical to control the humidity of the manufacturing environment.[1]

Q3: My formulation seems correct. Could machine process parameters be the cause of sticking?

Yes, the mechanics of the tablet press operation are critical. If formulation adjustments do not resolve the issue, optimize the process parameters.

  • Increase Compression Force: Gradually increase the main compression force. This creates a harder, more compact tablet with stronger cohesive forces, which can overcome the adhesive forces between the tablet and the punch face.[5][6][8]

  • Reduce Machine Speed: Slowing the turret speed increases the dwell time, allowing more time for air to escape from the powder bed and for particles to bond, which can reduce sticking.[12]

  • Inspect and Polish Tooling: Carefully inspect the punch faces for any signs of wear, scratches, or engraving defects. Scratched surfaces can capture particles and initiate sticking.[5] If necessary, polish the punches or replace worn tooling. Using high-chromium steel tooling can also improve product release.[5]

  • Utilize Pre-compression: Applying a small amount of force during pre-compression helps to remove entrapped air before the main compression event, which can improve tablet hardness and reduce sticking tendencies.[12]

Data Presentation

Table 1: Influence of Lubricant Concentration and Mixing Time on Tablet Properties (Illustrative Data)

This table provides a generalized representation of how a hydrophobic lubricant can affect key tablet quality attributes. The optimal range for this compound must be determined experimentally for each specific formulation.

Lubricant Conc. (% w/w)Mixing Time (min)Tablet Hardness (N)Friability (%)Disintegration Time (min)Potential Sticking Risk
Low (e.g., <0.25%) Short (1-2)HighLowShortHigh
Optimal (e.g., 0.5-1.0%) Optimal (3-5)Moderate-HighLow (<1%)ModerateLow
High (e.g., >1.5%) Optimal (3-5)DecreasedIncreasedProlongedLow
Optimal (e.g., 0.5-1.0%) Excessive (>10)DecreasedIncreasedProlongedLow

Note: Over-lubrication, either by high concentration or excessive mixing, can lead to decreased tablet hardness and prolonged disintegration/dissolution times due to the formation of a hydrophobic film around the granules.[11][14][15][16][17]

Table 2: Troubleshooting Summary for this compound Sticking

Observed ProblemPotential CauseRecommended Action
Sticking on Punch Faces Insufficient LubricantIncrease this compound concentration incrementally.
Poor Lubricant DistributionOptimize lubricant mixing time; verify blend uniformity.
High Granule MoistureDry granules to optimal moisture content; control room humidity.[1][8]
Low Compression ForceIncrease main compression force to enhance tablet cohesion.[5][8]
Picking in Logo/Debossing Formulation AdhesionAll of the above actions for sticking apply.
Punch DesignConsider modifying the logo/debossing design to have wider angles and fewer sharp points.[5][6]
Worn/Damaged ToolingInspect, polish, or replace punches.[5]

Experimental Protocols

Protocol 1: Tablet Hardness (Breaking Force) Test

This protocol is based on the principles outlined in USP General Chapter <1217>.[18]

  • Objective: To measure the compressive force required to fracture a tablet.

  • Apparatus: A calibrated tablet hardness tester equipped with two parallel platens.

  • Procedure: a. Place a single tablet on the lower platen, oriented diametrically (across its diameter). b. Start the tester. The upper platen will move at a constant rate to apply a compressive force to the tablet. c. The force required to cause the tablet to break is recorded. This is the breaking force or "hardness."[18][19][20] d. Repeat this measurement for a statistically relevant number of tablets from the batch (e.g., n=10) to determine the average and standard deviation.

  • Units: The breaking force should be recorded in Newtons (N).[18]

Protocol 2: Tablet Friability Test

This protocol is based on the principles outlined in USP General Chapter <1216>.[21][22][23]

  • Objective: To assess the ability of uncoated tablets to withstand abrasion and shock during manufacturing, packaging, and transport.

  • Apparatus: A friability tester (friabilator) consisting of a rotating drum with a curved baffle.[21][22]

  • Procedure: a. For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[21][22] b. Carefully de-dust the tablets and accurately weigh the sample (this is the initial weight, W₁). c. Place the tablets in the friabilator drum. d. Rotate the drum 100 times at a speed of 25 ±1 rpm.[21][22] e. Remove the tablets from the drum, carefully de-dust them again, and accurately re-weigh the sample (this is the final weight, W₂).

  • Calculation:

    • Calculate the percentage weight loss using the formula: Friability (%) = [(W₁ - W₂) / W₁] * 100

  • Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[19][22][23]

Protocol 3: In-Vitro Dissolution Test (for Immediate-Release Tablets)

This protocol is based on the principles outlined in USP General Chapter <711>.[24]

  • Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.

  • Apparatus: A dissolution testing apparatus, typically USP Apparatus 2 (Paddle Method).[25]

  • Procedure: a. Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or a specified buffer) and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.[26] b. Place one tablet in each vessel. c. Begin rotating the paddles at the specified speed (commonly 50 or 75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45 minutes), withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium if necessary. e. Analyze the drug concentration in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of the labeled drug amount that has dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

  • Acceptance Criteria: These are product-specific but often require not less than 85% (Q) of the labeled drug amount to dissolve within a specified time (e.g., 30 or 45 minutes).[27]

Visualization

Troubleshooting_Sticking start Sticking or Picking Observed formulation Formulation Issues start->formulation process Process/Machine Issues start->process lubrication Lubrication Issues start->lubrication high_moisture Excess Moisture in Granules formulation->high_moisture fines Excessive Fines formulation->fines binder Binder Issue (Type/Amount) formulation->binder low_force Insufficient Compression Force process->low_force high_speed High Machine Speed process->high_speed bad_tooling Worn or Scratched Tooling process->bad_tooling low_lub Low Lubricant Concentration lubrication->low_lub poor_mix Poor Lubricant Distribution lubrication->poor_mix inc_lub Increase Lubricant % low_lub->inc_lub opt_mix Optimize Mixing Time poor_mix->opt_mix dry_granules Dry Granules high_moisture->dry_granules opt_granulation Optimize Granulation fines->opt_granulation adj_binder Adjust Binder binder->adj_binder inc_force Increase Force low_force->inc_force red_speed Reduce Speed high_speed->red_speed polish_tooling Polish/Replace Tooling bad_tooling->polish_tooling solution_node Recommended Actions

Caption: Troubleshooting workflow for tablet sticking and picking issues.

References

Technical Support Center: Enhancing the Thermal Conductivity of Lauryl Palmitate for Thermal Energy Storage (TES) Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the thermal conductivity of Lauryl Palmitate for Thermal Energy Storage (TES) applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to enhance the thermal conductivity of this compound for TES applications?

A1: this compound, like many organic phase change materials (PCMs), has a low thermal conductivity. This characteristic impedes the rate of heat transfer during the charging (melting) and discharging (solidifying) cycles, reducing the overall efficiency of the TES system. Enhancing its thermal conductivity allows for faster heat absorption and release.

Q2: What are the most common materials used to enhance the thermal conductivity of fatty acid PCMs like this compound?

A2: Highly conductive materials are typically incorporated into the PCM matrix. The most common enhancers include:

  • Carbon-based materials: Expanded graphite (B72142) (EG), graphene, and carbon nanotubes (CNTs) are widely used due to their excellent thermal properties and chemical stability.[1][2]

  • Metallic nanoparticles: Nanoparticles of metals like copper (Cu), aluminum (Al), and their oxides (e.g., Al₂O₃, CuO) can also be dispersed within the PCM.

  • Porous materials: Materials like mullite (B73837) and diatomite can be used as a supporting matrix that also improves thermal performance.

Q3: What are the typical methods for preparing this compound composites with enhanced thermal conductivity?

A3: The primary methods for preparing these composites include:

  • Melt Mixing/Dispersion: This involves melting the this compound and mechanically dispersing the enhancing material (e.g., nanoparticles, CNTs) into the liquid PCM, often with the aid of ultrasonication to ensure a uniform mixture.

  • Vacuum Impregnation: This method is used for porous supporting materials like expanded graphite. The porous material is placed under a vacuum, and the molten this compound is introduced, allowing it to penetrate and fill the pores of the support matrix.

Q4: How is the thermal conductivity of this compound composites measured?

A4: Several techniques can be used to measure the thermal conductivity of PCMs. Common methods include:

  • Transient Plane Source (TPS) Method: This is a versatile and widely used technique for measuring the thermal properties of solids, liquids, and powders.[3][4][5][6]

  • Hot-Wire Method: This transient method involves heating a wire immersed in the sample and measuring the temperature rise over time.

  • Laser Flash Method: This technique measures thermal diffusivity, from which thermal conductivity can be calculated if the specific heat and density are known.

Q5: What are the key challenges in preparing and characterizing these composite materials?

A5: Researchers may encounter several challenges, including:

  • Agglomeration of nanoparticles: Nanomaterials like CNTs and graphene tend to agglomerate due to van der Waals forces, leading to non-uniform dispersion and suboptimal thermal conductivity enhancement.

  • Leakage of PCM: During phase change, the liquid PCM can leak from the composite, especially if the supporting matrix is not effective.

  • Inaccurate thermal conductivity measurements: Issues such as poor thermal contact between the sensor and the sample, and the influence of convection in liquid samples, can lead to erroneous results.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound composites.

Problem Possible Causes Recommended Solutions
Low thermal conductivity enhancement. 1. Poor dispersion/agglomeration of the enhancing material. 2. Insufficient loading of the enhancing material. 3. Poor interfacial contact between the PCM and the enhancer.1. Increase sonication time/power during melt mixing. Use a surfactant or functionalize the surface of the enhancer to improve dispersion. 2. Incrementally increase the weight percentage of the enhancing material. 3. Consider surface treatment of the enhancing material to improve wetting by the this compound.
PCM leakage from the composite after melting. 1. The loading of this compound exceeds the holding capacity of the porous support (e.g., expanded graphite). 2. Weak capillary forces within the support matrix.1. Experimentally determine the maximum absorption capacity of the porous support before preparing the final composite. 2. Ensure the porous material has a suitable pore size and structure to retain the liquid PCM.
Inconsistent or non-reproducible thermal conductivity measurements. 1. Poor thermal contact between the measurement sensor and the sample surface. 2. Presence of air voids in the sample. 3. Convective heat transfer in the molten sample affecting the measurement.[7] 4. The sample is not isothermal before starting the measurement.1. Ensure the sample surfaces are flat and smooth. Apply a thin layer of thermal paste if appropriate for the measurement technique. 2. Prepare samples carefully to avoid trapping air bubbles. For solid samples, consider melt-casting and slow cooling. 3. Use a measurement technique that minimizes convection, such as the Transient Plane Source (TPS) method with appropriate parameters.[3][5][6] 4. Allow the sample to reach thermal equilibrium at the desired starting temperature before initiating the measurement.
Phase segregation of the composite. 1. Density mismatch between the enhancing material and this compound. 2. Instability of the dispersion over time, especially after thermal cycling.1. Use stabilizing agents or create a network structure of the enhancing material within the PCM to prevent settling. 2. Perform thermal cycling tests and analyze the composite's morphology (e.g., using SEM) to assess long-term stability.

Quantitative Data Summary

The following tables summarize the enhancement in thermal conductivity observed in fatty acids (primarily Palmitic Acid, as a proxy for this compound) with the addition of various conductive materials.

Table 1: Thermal Conductivity Enhancement with Expanded Graphite (EG)

Fatty Acid BaseEG Content (wt%)Thermal Conductivity (W/m·K)% IncreaseReference
Capric-Myristic Acid50.2683-[1]
Capric-Myristic Acid80.382742.6%[1]
Capric-Myristic Acid120.7656185.4%[1]
Capric-Myristic Acid161.1227318.4%[1]
Capric-Myristic Acid201.2130352.1%[1]
Palmitic Acid20~0.735 (estimated from 3.5x increase over pure PA)250%[1]

Note: The thermal conductivity of pure fatty acids is typically in the range of 0.15-0.25 W/m·K.

Table 2: Thermal Conductivity Enhancement with Carbon Nanotubes (CNTs) and Graphene

Fatty Acid BaseAdditiveAdditive Content (wt%)Thermal Conductivity (W/m·K)% IncreaseReference
Palmitic AcidGraphene OxideNot specified1.02>300% (from 0.21)[8]
Lauric-Stearic AcidGraphene2-274%[2]
Palmitic AcidGraphene-1.51260% (from pristine PCM)[8]

Experimental Protocols

The following are generalized protocols for preparing this compound composites. Note: These protocols are based on methods used for similar fatty acids and may require optimization for this compound.

Protocol 1: Preparation of this compound/Expanded Graphite (LP/EG) Composite by Vacuum Impregnation

Objective: To prepare a shape-stabilized PCM composite with enhanced thermal conductivity.

Materials:

  • This compound (LP)

  • Expanded Graphite (EG)

  • Vacuum oven

  • Beaker and heating mantle with magnetic stirring

  • Filter paper

Methodology:

  • Drying of Expanded Graphite: Dry the expanded graphite in an oven at 100-120°C for at least 2 hours to remove any moisture.

  • Melting of this compound: Place the required amount of this compound in a beaker and heat it on a heating mantle to a temperature approximately 10-15°C above its melting point. Stir gently until it is completely molten.

  • Vacuum Impregnation: a. Place a known weight of the dried expanded graphite in a separate beaker and put it inside the vacuum oven. b. Evacuate the oven to create a vacuum (e.g., -0.1 MPa). c. While maintaining the vacuum, carefully pour the molten this compound over the expanded graphite. d. Allow the system to remain under vacuum for 30-60 minutes to ensure the molten PCM fully penetrates the pores of the EG. e. Release the vacuum and then re-apply it a few times to facilitate complete impregnation.

  • Cooling and Solidification: Turn off the heating and allow the composite to cool down to room temperature and solidify.

  • Removal of Excess PCM: Scrape off any excess this compound from the surface of the composite. To test for leakage, place a small amount of the composite on a piece of filter paper and heat it above the melting point of the PCM for a specified time (e.g., 30 minutes). No leakage should be observed.

Protocol 2: Preparation of this compound/Carbon Nanotube (LP/CNT) Composite by Melt Mixing and Sonication

Objective: To prepare a PCM composite with enhanced thermal conductivity by dispersing CNTs.

Materials:

  • This compound (LP)

  • Multi-walled Carbon Nanotubes (MWCNTs)

  • Beaker and heating mantle with magnetic stirring

  • High-power ultrasonic probe or bath

Methodology:

  • Melting of this compound: Melt the this compound in a beaker on a heating mantle at a temperature 10-15°C above its melting point.

  • Dispersion of CNTs: a. Weigh the desired amount of CNTs (e.g., 0.5 - 2.0 wt%). b. Add the CNTs to the molten this compound while stirring vigorously. c. For better dispersion, the CNTs can first be dispersed in a small amount of a suitable solvent (e.g., ethanol) via sonication, and then this dispersion is added to the molten PCM. The solvent is then evaporated by maintaining the temperature and stirring.

  • Ultrasonication: a. Immerse the ultrasonic probe into the molten mixture or place the beaker in an ultrasonic bath. b. Apply high-power ultrasonication for a period of 30-60 minutes to break down CNT agglomerates and achieve a uniform dispersion. Caution: Monitor the temperature to prevent overheating.

  • Cooling and Solidification: After sonication, remove the heat source and allow the mixture to cool down to room temperature while stirring gently until it solidifies. This helps to maintain the dispersion of the CNTs as the viscosity increases.

  • Sample Preparation for Characterization: The solidified composite can be re-melted and cast into specific shapes or molds required for thermal conductivity measurements.

Protocol 3: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

Objective: To accurately measure the thermal conductivity of the prepared this compound composites.

Materials and Equipment:

  • Transient Plane Source (TPS) instrument

  • TPS sensor (appropriate size for the sample)

  • Two identical flat pieces of the composite sample

  • Temperature-controlled chamber or water bath

Methodology:

  • Sample Preparation: Prepare two identical, flat, and smooth pieces of the composite material. The thickness of the samples should be sufficient to be considered semi-infinite by the sensor during the measurement time, as recommended by the instrument manufacturer.

  • Instrument Setup: a. Turn on the TPS instrument and allow it to stabilize. b. Select the appropriate sensor and connect it to the instrument.

  • Sample and Sensor Assembly: a. Sandwich the TPS sensor between the two pieces of the composite sample. b. Ensure good thermal contact between the sensor and the samples. Apply gentle and uniform pressure if necessary.

  • Thermal Equilibration: Place the sample-sensor assembly into a temperature-controlled environment (e.g., an oven or a liquid bath) set to the desired measurement temperature. Allow sufficient time for the entire assembly to reach thermal equilibrium.

  • Measurement Execution: a. Input the experimental parameters into the TPS software (e.g., power output, measurement time). These parameters should be chosen to ensure a small temperature rise (typically a few degrees) to avoid inducing phase change or convection during the measurement of a single phase (solid or liquid). b. Start the measurement. The instrument will pass a current through the sensor, causing a temperature increase, and will record the temperature rise as a function of time.

  • Data Analysis: The software will analyze the temperature transient to calculate the thermal conductivity and thermal diffusivity of the sample.

  • Repeatability: Repeat the measurement at least three times to ensure the results are consistent and reproducible. For measurements in the liquid state, it is crucial to use parameters that minimize the risk of convection.

Mandatory Visualizations

Experimental_Workflow_LP_EG_Composite cluster_prep Preparation cluster_impregnation Vacuum Impregnation cluster_post Post-Processing & Characterization A Dry Expanded Graphite (EG) (100-120°C, 2h) C Place EG in Vacuum Oven A->C B Melt this compound (LP) (T > T_melt) E Introduce Molten LP under Vacuum B->E D Evacuate Oven C->D D->E F Hold under Vacuum (30-60 min) E->F G Cool and Solidify F->G H Remove Excess LP G->H I Characterize Thermal Conductivity (TPS) H->I

Caption: Workflow for preparing this compound/Expanded Graphite composites.

Experimental_Workflow_LP_CNT_Composite cluster_prep Preparation cluster_mixing Melt Mixing & Dispersion cluster_post Post-Processing & Characterization A Melt this compound (LP) (T > T_melt) C Add CNTs to Molten LP with Stirring A->C B Weigh Carbon Nanotubes (CNTs) B->C D Apply High-Power Ultrasonication (30-60 min) C->D E Cool and Solidify with Gentle Stirring D->E F Cast Sample for Measurement E->F G Characterize Thermal Conductivity (TPS) F->G

Caption: Workflow for preparing this compound/Carbon Nanotube composites.

Logical_Relationship_Troubleshooting cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Thermal Conductivity Enhancement Cause1 Poor Dispersion/ Agglomeration Problem->Cause1 Cause2 Insufficient Loading Problem->Cause2 Cause3 Poor Interfacial Contact Problem->Cause3 Sol1 Optimize Sonication/ Use Surfactant Cause1->Sol1 Sol2 Increase Additive Concentration Cause2->Sol2 Sol3 Surface Treatment of Additive Cause3->Sol3

Caption: Troubleshooting logic for low thermal conductivity enhancement.

References

Validation & Comparative

Comparative Analysis of Lauryl Palmitate and Cetyl Palmitate in Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Palmitate and Cetyl Palmitate are long-chain fatty acid esters frequently employed in topical formulations for their emollient, thickening, and stabilizing properties. While both contribute to the sensory characteristics and stability of creams, lotions, and ointments, their distinct physicochemical properties suggest differing performance profiles in the context of topical drug delivery. This guide provides a comparative analysis of this compound and Cetyl Palmitate, focusing on their potential roles as skin penetration enhancers and their impact on drug release from topical formulations. The information presented herein is supported by available scientific data and is intended to assist researchers and formulation scientists in the rational selection of these excipients for optimal topical drug delivery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Cetyl Palmitate is crucial for predicting their behavior in topical formulations and their interaction with the skin barrier. Key properties are summarized in the table below.

PropertyThis compoundCetyl Palmitate
INCI Name This compoundCetyl Palmitate
Chemical Formula C28H56O2C32H64O2
Molecular Weight 424.74 g/mol 480.85 g/mol
Melting Point Approximately 50-55 °C[1]46-53 °C[2]
Appearance White solid[1]White, waxy solid[2]
Solubility Soluble in organic solvents like ethanol, ether, and benzene[1]Insoluble in water; soluble in organic solvents[2]

Role in Topical Formulations and Skin Interaction

Both this compound and Cetyl Palmitate are valued for their contributions to the elegance and stability of topical products. They function as:

  • Emollients: Softening and smoothing the skin by forming a protective layer that reduces water loss.[1][2]

  • Thickeners: Increasing the viscosity of formulations to achieve the desired consistency.[1][2]

  • Stabilizers: Helping to maintain the integrity of emulsions.

Their lipophilic nature allows them to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin.[3] This interaction is key to their potential as penetration enhancers. By disrupting the highly organized structure of the stratum corneum lipids, these esters can increase the permeability of the skin to topically applied active pharmaceutical ingredients (APIs).

Comparative Performance in Topical Delivery

Direct comparative studies quantifying the penetration enhancement effects of this compound and Cetyl Palmitate are limited in the available scientific literature. However, insights can be drawn from studies on related fatty acid esters and the individual components of these molecules.

The mechanism by which fatty acid esters enhance skin penetration is generally attributed to their ability to fluidize the intercellular lipids of the stratum corneum. This disruption of the lipid bilayer creates a more permeable barrier, allowing for increased diffusion of the API into the deeper layers of the skin. The length of the alkyl chain of the fatty acid and the alcohol moiety can influence the extent of this disruption and, consequently, the degree of penetration enhancement.

A study on nanostructured lipid carriers (NLCs) for the topical delivery of Coenzyme Q10 utilized Cetyl Palmitate as a solid lipid component. The in vitro release studies from these NLCs, conducted using static Franz diffusion cells, demonstrated a biphasic release pattern: an initial fast release followed by a prolonged release.[4] This suggests that formulations containing Cetyl Palmitate can be designed to provide both rapid and sustained delivery of an active ingredient.

Experimental Protocols

To facilitate further research and direct comparison of these esters, detailed methodologies for key in vitro experiments are provided below.

In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of drug release from a topical formulation.

Apparatus: Franz Diffusion Cell

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).

Receptor Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility.

Procedure:

  • The Franz diffusion cell is assembled with the membrane separating the donor and receptor chambers.

  • The receptor chamber is filled with degassed receptor medium and maintained at a constant temperature (typically 32°C to mimic skin surface temperature) with constant stirring.

  • A precise amount of the topical formulation is applied to the surface of the membrane in the donor chamber.

  • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with an equal volume of fresh receptor medium.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of the plot represents the release rate.

In Vitro Skin Permeation Testing (IVPT)

Objective: To evaluate the permeation of a drug through the skin.

Apparatus: Franz Diffusion Cell

Membrane: Excised human or animal skin (e.g., porcine or rodent skin). The skin is prepared to a specific thickness, and its integrity is verified before the experiment.

Receptor Medium: Similar to IVRT, a physiologically relevant buffer is used to maintain sink conditions.

Procedure:

  • The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber and the dermal side in contact with the receptor medium.

  • The receptor chamber is filled with degassed receptor medium and maintained at 32°C with continuous stirring.

  • The topical formulation is applied to the epidermal surface of the skin in the donor chamber.

  • Samples are collected from the receptor chamber at various time points and analyzed for drug concentration.

  • At the end of the study, the skin may be processed to determine the amount of drug retained in different skin layers (stratum corneum, epidermis, and dermis).

  • Permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the cumulative amount of drug permeated per unit area versus time plot.

Mandatory Visualizations

To aid in the conceptualization of the experimental workflows and the mechanism of action, the following diagrams are provided.

G cluster_0 IVRT/IVPT Experimental Workflow A Formulation Application (Donor Chamber) B Membrane (Synthetic or Skin) A->B Diffusion C Receptor Chamber (Receptor Medium) B->C D Sampling & Analysis C->D Sample Collection E Data Interpretation (Release/Permeation Profile) D->E Quantification

Caption: Workflow for in vitro release and permeation testing.

G cluster_1 Mechanism of Penetration Enhancement SC Stratum Corneum (Organized Lipid Bilayers) DisruptedSC Disrupted Stratum Corneum (Fluidized Lipids) SC->DisruptedSC Disorganization Enhancer Fatty Acid Ester (Lauryl/Cetyl Palmitate) Enhancer->SC Interaction DeeperLayers Viable Epidermis & Dermis DisruptedSC->DeeperLayers Drug API Drug->DisruptedSC Increased Permeation

Caption: Proposed mechanism of fatty acid ester penetration enhancement.

Conclusion

Both this compound and Cetyl Palmitate are functional excipients in topical formulations, contributing to product aesthetics and stability. Their primary role in drug delivery is likely as passive penetration enhancers through the fluidization of stratum corneum lipids. Due to its slightly shorter alkyl chain from the lauryl alcohol moiety, this compound may exhibit a greater fluidizing effect on the stratum corneum lipids compared to Cetyl Palmitate, potentially leading to enhanced penetration of certain APIs. However, this remains to be confirmed by direct comparative studies. The choice between this compound and Cetyl Palmitate should be guided by the specific requirements of the formulation, the physicochemical properties of the API, and the desired release and penetration profile. Further quantitative research using standardized in vitro models is necessary to definitively elucidate the comparative efficacy of these two esters in topical drug delivery.

Safety and Irritation Potential

Both this compound and Cetyl Palmitate are generally considered safe for use in cosmetic and topical pharmaceutical products.[1][3][7] They are reported to be non-irritating and non-sensitizing at typical concentrations used in formulations.[3] However, as with any topical ingredient, the potential for irritation can be concentration-dependent and may vary between individuals. Safety data sheets indicate that in their undiluted forms, they may cause minor irritation upon contact with eyes or skin.[2][8] Therefore, formulation scientists should consider the overall composition of the topical product and conduct appropriate safety and tolerability studies.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Lauryl Palmitate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Lauryl Palmitate, a wax ester commonly used in pharmaceutical and cosmetic formulations. The selection of an appropriate analytical technique is critical for quality control, stability testing, and formulation development. This document compares two primary chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), providing supporting experimental data and detailed methodologies based on the analysis of analogous long-chain esters.

At a Glance: Comparison of Analytical Methods

The choice between GC-MS and HPLC-CAD for the analysis of this compound depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle Separation based on volatility and polarity, with detection and identification based on mass-to-charge ratio.[1]Separation based on polarity, with near-universal mass-based detection of non-volatile and many semi-volatile analytes.[2][3]
Analyte Volatility Suitable for volatile or semi-volatile compounds. This compound is sufficiently volatile for GC-MS analysis, often without derivatization.[1]Ideal for non-volatile and thermally labile compounds, offering a broader applicability for various formulation types.[1]
Sample Preparation May require extraction from the formulation matrix into a suitable organic solvent like hexane (B92381). Derivatization to fatty acid methyl esters (FAMEs) can be employed but is not always necessary for wax esters.[4]Typically involves dissolution of the sample in a suitable solvent mixture, such as acetonitrile (B52724) and water, followed by filtration.[2]
Identification Provides definitive structural information from mass spectra, enabling confident peak identification.Identification is based on retention time. Co-elution with other non-volatile components can be a challenge.
Sensitivity Generally offers high sensitivity with low limits of detection (LOD) and quantification (LOQ).Provides good sensitivity and a wide linear dynamic range.[2]

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of long-chain fatty acid esters, which are analogous to this compound, using GC-MS and HPLC-CAD. It is important to note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Typical Validation Parameters for GC-MS Analysis of Long-Chain Esters

ParameterTypical Value/Range
Linearity (R²) > 0.99[5][6]
Limit of Detection (LOD) 5 - 10 nM[7]
Limit of Quantitation (LOQ) 60 nM[7]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 7% (Intra-assay)[7]

Table 2: Typical Validation Parameters for HPLC-CAD Analysis of Fatty Acids and Esters

ParameterTypical Value/Range
Linearity (R²) > 0.995[8]
Limit of Detection (LOD) 4 ng (for similar non-volatile analytes)[9]
Limit of Quantitation (LOQ) ~10 ng
Accuracy (% Recovery) 98.3% - 101.5%[10]
Precision (% RSD) < 2.1%[11]

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-CAD are provided below. These protocols are based on established methods for the analysis of similar wax esters and fatty acids.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the formulation into a glass vial.

  • Add 10 mL of hexane and vortex for 2 minutes to extract the this compound.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

2. Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS) is used.[1]

  • Column: A non-polar capillary column, such as a DB-1 HT or equivalent (15 m x 0.25 mm, 0.10 µm film thickness), is suitable for the analysis of wax esters.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: An initial oven temperature of 150°C, ramped to 320°C.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the formulation into a volumetric flask.

  • Dissolve and dilute to the mark with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Instrumentation:

  • An HPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish HPLC with a Corona Veo CAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • CAD Settings: Evaporation temperature and other detector parameters should be optimized for the specific analyte and mobile phase composition.[2]

Method Selection Workflow

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC-CAD for this compound quantification.

MethodSelection start Start: Need to quantify This compound need_id Is definitive structural identification required? start->need_id gcms GC-MS need_id->gcms Yes thermal_stability Are there concerns about thermal degradation of other formulation components? need_id->thermal_stability No end End gcms->end hplc_cad HPLC-CAD hplc_cad->end thermal_stability->gcms No thermal_stability->hplc_cad Yes

Caption: Decision tree for selecting an analytical method.

Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC-CAD analysis of this compound in formulations.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Formulation extract Solvent Extraction (e.g., Hexane) weigh->extract centrifuge Centrifuge extract->centrifuge filter_prep Filter Extract centrifuge->filter_prep inject Inject into GC-MS filter_prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General workflow for GC-MS analysis.

HPLC-CAD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing weigh Weigh Formulation dissolve Dissolve in Solvent Mixture weigh->dissolve sonicate Sonicate dissolve->sonicate filter_prep Filter Solution sonicate->filter_prep inject Inject into HPLC filter_prep->inject separate Chromatographic Separation inject->separate detect Charged Aerosol Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General workflow for HPLC-CAD analysis.

References

In Vitro Biocompatibility of Lauryl Palmitate Compared to Other Fatty Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic formulations, the biocompatibility of excipients is of paramount importance. Fatty acid esters, widely used as emollients, penetration enhancers, and formulation bases, directly interact with skin cells. This guide provides an objective comparison of the in vitro biocompatibility of Lauryl Palmitate with three other commonly used fatty acid esters: Isopropyl Myristate, Cetyl Palmitate, and Ethyl Oleate. The comparison is based on experimental data from studies on human skin cell lines, focusing on cytotoxicity, cell viability, and inflammatory responses.

Comparative Analysis of Cytotoxicity and Cell Viability

The biocompatibility of these esters was evaluated using primary human dermal fibroblasts and human keratinocytes (HaCaT cell line). The primary method for assessing cell viability and cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of cellular damage or death.

While direct comparative studies are limited, data from various in vitro investigations have been compiled to provide a relative assessment of the cytotoxic potential of these esters. It is important to note that the precursor to this compound and Cetyl Palmitate, palmitic acid, has been shown to not significantly affect the viability of endothelial cells at concentrations up to 200 µM[1].

Table 1: Comparative Analysis of In Vitro Cytotoxicity of Fatty Acid Esters

Fatty Acid EsterCell LineConcentrationCell Viability (%)CytotoxicityReference
This compound Data Not Available----
Isopropyl Myristate HaCaTNot SpecifiedNo significant toxicity at active concentrationsLow[2]
Cetyl Palmitate Human Skin Cells2.5% - 2.7%Minimally irritatingLow[3][4]
Ethyl Oleate Human Dermal Fibroblasts400 µMNo significant cytotoxic effectLow[5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Inflammatory Response Profile

The potential of these fatty acid esters to induce an inflammatory response in skin cells is a critical aspect of their biocompatibility. Inflammatory responses can be assessed by measuring the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Studies on palmitic acid, the fatty acid component of this compound and Cetyl Palmitate, have shown that it can induce the production of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in HaCaT keratinocytes in a dose-dependent manner.[6][7] This effect is mediated through the activation of the NF-κB signaling pathway.[6][7]

For Ethyl Oleate, a study on a combination of Bakuchiol and Ethyl (Linoleate/Oleate) demonstrated a repression of inflammatory pathway mRNAs in TNF-stimulated keratinocytes, suggesting a potential anti-inflammatory effect.[8]

Table 2: Comparative Analysis of In Vitro Inflammatory Response to Fatty Acid Esters

Fatty Acid EsterCell LineInflammatory MarkerObservationSignaling PathwayReference
This compound (inferred from Palmitic Acid) HaCaTIL-6, IL-1β, TNF-αIncreased SecretionNF-κB[6][7]
Isopropyl Myristate Data Not Available----
Cetyl Palmitate (inferred from Palmitic Acid) HaCaTIL-6, IL-1β, TNF-αIncreased SecretionNF-κB[6][7]
Ethyl Oleate KeratinocytesInflammatory Pathway mRNAsRepression-[8]

The data suggests that the palmitate esters may have a pro-inflammatory potential, likely linked to their palmitic acid moiety and its influence on the NF-κB pathway. In contrast, Ethyl Oleate may possess anti-inflammatory properties. Further research is required to elucidate the specific inflammatory potential of this compound and Isopropyl Myristate.

Signaling Pathways in Cellular Response

The interaction of fatty acid esters with skin cells can trigger specific signaling pathways that govern cellular responses such as proliferation, differentiation, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of these processes in keratinocytes and fibroblasts.

As mentioned, palmitic acid activates the NF-κB signaling pathway in keratinocytes, leading to the production of inflammatory cytokines.[6][7] The NF-κB pathway is a central regulator of the immune response and its activation can lead to inflammation.[9][10][11] In fibroblasts, long-chain fatty acyl-CoA esters have been shown to modulate the activity of Protein Kinase C (PK-C), a component of several signaling cascades, including the MAPK pathway.[12] The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.[13][14]

dot

Caption: Simplified signaling pathways of fatty acid esters in skin cells.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][15]

  • Cell Seeding: Plate cells (e.g., HaCaT or human dermal fibroblasts) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the fatty acid esters dissolved in an appropriate solvent (e.g., DMSO, ethanol) and diluted in serum-free medium for a specified period (e.g., 24, 48, or 72 hours).[18] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS or serum-free medium) to each well.[17] Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

dot

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with fatty acid esters B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: General workflow for the MTT cell viability assay.
ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Cell Culture and Treatment: Culture HaCaT cells or other relevant skin cells in appropriate culture plates. Treat the cells with the fatty acid esters at various concentrations for a predetermined time.

  • Supernatant Collection: After treatment, collect the cell culture supernatants, which will contain the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.

Conclusion

This comparative guide highlights the current understanding of the in vitro biocompatibility of this compound relative to Isopropyl Myristate, Cetyl Palmitate, and Ethyl Oleate. The available data suggests that Isopropyl Myristate, Cetyl Palmitate, and Ethyl Oleate generally exhibit low cytotoxicity towards human skin cells. However, the palmitate-containing esters, by virtue of their palmitic acid component, may have a pro-inflammatory potential through the activation of the NF-κB signaling pathway. In contrast, Ethyl Oleate shows promise for anti-inflammatory properties.

A significant data gap exists for the direct in vitro biocompatibility of this compound. Further studies are crucial to definitively characterize its cytotoxic and inflammatory profile in comparison to other fatty acid esters. Researchers and formulation scientists should consider these findings when selecting fatty acid esters for topical applications, particularly for products intended for sensitive or compromised skin. The provided experimental protocols can serve as a foundation for conducting such comparative studies.

References

Performance comparison of Lauryl Palmitate vs. stearic acid as a tablet lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid dosage forms, the selection of an appropriate lubricant is critical to ensure efficient tablet manufacturing and optimal final product quality. Lubricants reduce the friction between the tablet and the die wall during ejection, prevent sticking to the punches, and can influence key tablet properties such as hardness, disintegration, and dissolution. This guide provides a detailed performance comparison between the fatty acid ester, Lauryl Palmitate, and the commonly used fatty acid, stearic acid, as tablet lubricants.

Executive Summary

While stearic acid is a well-established and extensively studied tablet lubricant, there is a notable lack of specific experimental data for this compound in pharmaceutical literature. Its use is more prominently documented in the cosmetics industry. Therefore, this guide will provide a comprehensive overview of stearic acid's performance based on available experimental data and will use data from other closely related fatty acid esters, such as glyceryl palmitostearate, to infer the likely performance characteristics of this compound.

Performance Comparison: this compound (Inferred) vs. Stearic Acid

The following tables summarize the key performance indicators for stearic acid and provide an inferred profile for this compound based on the general behavior of fatty acid esters used in tablet formulations.

Table 1: Lubricant Efficiency and Impact on Tablet Hardness

ParameterThis compound (Inferred from Fatty Acid Esters)Stearic Acid
Typical Concentration 1-5% (w/w)0.25-5% (w/w)[1][2]
Ejection Force Reduction EffectiveModerate to Effective[3]
Impact on Tablet Hardness Can cause a significant reduction in tablet hardness, especially at higher concentrations.Generally causes less reduction in tablet hardness compared to magnesium stearate, but can still soften the tablet.[3]
Mechanism Forms a hydrophobic film around granules, reducing friction.Functions as a boundary lubricant, forming a film on the die wall and granules.[1]

Table 2: Impact on Tablet Disintegration and Dissolution

ParameterThis compound (Inferred from Fatty Acid Esters)Stearic Acid
Disintegration Time May prolong disintegration time due to its hydrophobic nature.Can increase disintegration time, particularly at higher concentrations, due to its hydrophobicity.[3]
Dissolution Rate Can retard the dissolution of poorly soluble drugs by forming a hydrophobic barrier.May slow down the dissolution rate of the active pharmaceutical ingredient (API).
Wettability Reduces the wettability of the tablet.Decreases the wettability of the tablet matrix.

Detailed Experimental Protocols

To evaluate the performance of tablet lubricants, several key experiments are typically conducted. The methodologies for these are outlined below.

Evaluation of Lubricant Efficiency (Ejection Force Measurement)

Objective: To quantify the reduction in force required to eject the tablet from the die cavity.

Methodology:

  • Blend Preparation: The active pharmaceutical ingredient (API) and other excipients are blended. The lubricant is then added and blended for a specified time (e.g., 2-5 minutes).

  • Tablet Compression: The blend is compressed into tablets using a tablet press equipped with force transducers on the punches and die wall.

  • Ejection Force Measurement: The peak force required by the lower punch to push the tablet out of the die is recorded.

  • Data Analysis: The ejection force of the lubricated blend is compared to that of an unlubricated blend to determine the lubricant's efficiency.

Tablet Hardness (Breaking Force) Test

Objective: To measure the mechanical strength of the tablet.

Methodology:

  • Tablet Preparation: Tablets are compressed to a target weight and thickness.

  • Hardness Testing: A tablet hardness tester is used to apply a compressive load across the diameter of the tablet until it fractures.

  • Data Recording: The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp).

  • Analysis: The average hardness of a batch of tablets is calculated to assess the impact of the lubricant on tablet strength.

Disintegration Test

Objective: To determine the time it takes for a tablet to break down into smaller particles under specified conditions.

Methodology:

  • Apparatus: A USP-compliant disintegration apparatus is used, consisting of a basket-rack assembly submerged in a specified immersion fluid (e.g., water or simulated gastric fluid) at 37°C.

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, and the time taken for all tablets to disintegrate and pass through the screen is recorded.

  • Endpoint: The disintegration time is the time at which no residue of the tablet remains on the screen of the apparatus.

Dissolution Test

Objective: To measure the rate and extent to which the API is released from the tablet and dissolves in a specified medium.

Methodology:

  • Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle) is used with a specified dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at 37°C.

  • Procedure: A tablet is placed in the dissolution vessel, and the apparatus is operated at a specified speed (e.g., 50 RPM).

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the dissolved API in each sample is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Dissolution Profile: A plot of the percentage of drug dissolved versus time is generated.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating tablet lubricants and the logical relationships between lubricant properties and tablet quality attributes.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Tablet Characterization API_Excipients API & Excipients Blending Add_Lubricant Add Lubricant API_Excipients->Add_Lubricant Final_Blend Final Blending Add_Lubricant->Final_Blend Compression Tablet Compression Final_Blend->Compression Hardness Hardness Testing Compression->Hardness Friability Friability Testing Compression->Friability Disintegration Disintegration Testing Compression->Disintegration Dissolution Dissolution Testing Compression->Dissolution Ejection_Force Ejection Force Measurement Compression->Ejection_Force Lubricant_Properties_Relationship Lubricant_Type Lubricant Type (e.g., this compound vs. Stearic Acid) Lubrication_Efficiency Lubrication Efficiency Lubricant_Type->Lubrication_Efficiency Hydrophobicity Hydrophobicity Lubricant_Type->Hydrophobicity Particle_Size Particle Size Lubricant_Type->Particle_Size Concentration Concentration Concentration->Lubrication_Efficiency Tablet_Hardness Tablet Hardness Concentration->Tablet_Hardness Disintegration_Time Disintegration Time Concentration->Disintegration_Time Blending_Time Blending Time Blending_Time->Lubrication_Efficiency Blending_Time->Tablet_Hardness Ejection_Force Ejection Force Lubrication_Efficiency->Ejection_Force reduces Lubrication_Efficiency->Tablet_Hardness can decrease Hydrophobicity->Disintegration_Time increases Dissolution_Rate Dissolution Rate Hydrophobicity->Dissolution_Rate decreases Particle_Size->Lubrication_Efficiency affects

References

A Comparative Look at Drug Release from Solid Lipid Nanoparticles: Glyceryl Monostearate in the Spotlight Due to Data Unavailability for Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study detailing the drug release profiles of Lauryl Palmitate versus Glyceryl Monostearate (GMS) in Solid Lipid Nanoparticles (SLNs) is currently hindered by a significant lack of publicly available, quantitative experimental data for this compound-based SLNs. While extensive research has been published on the preparation and drug release characteristics of GMS SLNs, similar detailed in-vitro release data for this compound as a lipid matrix is not readily found in the scientific literature. This guide, therefore, will focus on presenting the available experimental data for GMS SLNs and will outline the necessary experimental protocols for a comprehensive comparative study, should data for this compound SLNs become available.

Understanding the Lipids: Physicochemical Properties

The drug release profile from SLNs is intrinsically linked to the physicochemical properties of the lipid matrix. Glyceryl monostearate is a monoglyceride of stearic acid, a saturated fatty acid. Its structure allows for the formation of a relatively ordered crystalline matrix, which can influence the encapsulation and subsequent release of therapeutic agents. In contrast, this compound is a wax ester composed of lauryl alcohol and palmitic acid. Differences in their chemical structures, melting points, and crystalline arrangements would be expected to result in distinct drug release behaviors.

Experimental Data: Drug Release from Glyceryl Monostearate SLNs

Several studies have investigated the drug release from GMS SLNs, often demonstrating a controlled or sustained release profile. The release kinetics are influenced by factors such as the manufacturing method, the type and concentration of surfactant used, and the properties of the encapsulated drug.

For instance, one study reported a controlled release of docetaxel (B913) from GMS-based SLNs, with approximately 68% of the drug being released over a 24-hour period[1][2][3]. Another study focusing on paclitaxel-loaded GMS SLNs showed an initial burst release followed by a controlled release, with about 73% of the drug released within 48 hours.

The table below summarizes representative quantitative data on drug release from GMS SLNs found in the literature.

Drug Lipid Matrix Surfactant(s) Cumulative Drug Release (%) Time (hours) Reference
DocetaxelGlyceryl MonostearateNot Specified~68%24[1][2][3]
PaclitaxelGlyceryl MonostearateNot Specified~73%48
FamciclovirGlyceryl MonostearateNot SpecifiedExtended Release8
Dibenzoyl peroxideGlyceryl MonostearateTween 20, Tween 80, LecithinFaster than commercial formulationNot Specified
Erythromycin baseGlyceryl MonostearateTween 20, Tween 80, LecithinFaster than commercial formulationNot Specified
Triamcinolone acetonideGlyceryl MonostearateTween 20, Tween 80, LecithinFaster than commercial formulationNot Specified

Experimental Protocols: A Blueprint for Comparison

To conduct a direct comparative study of drug release from this compound and Glyceryl Monostearate SLNs, the following experimental protocols would be essential.

Preparation of Solid Lipid Nanoparticles (SLNs)

A widely used method for preparing SLNs is the hot homogenization followed by ultrasonication technique.

  • Materials:

    • Lipid: this compound or Glyceryl Monostearate

    • Drug (e.g., a model hydrophobic drug)

    • Surfactant (e.g., Poloxamer 188, Tween 80)

    • Co-surfactant (e.g., Soy lecithin)

    • Purified water

  • Procedure:

    • The lipid (this compound or GMS) and the drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

    • The aqueous surfactant solution is heated to the same temperature.

    • The hot aqueous phase is added to the molten lipid phase under high-speed homogenization to form a coarse pre-emulsion.

    • The pre-emulsion is then subjected to ultrasonication to reduce the particle size to the nanometer range.

    • The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.

Below is a Graphviz diagram illustrating the experimental workflow for the preparation of SLNs.

SLN_Preparation_Workflow cluster_LipidPhase Lipid Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_Emulsification Emulsification and Nanoparticle Formation Lipid This compound or Glyceryl Monostearate Melt Melt Lipid and Drug (T > Melting Point) Lipid->Melt Drug Drug Drug->Melt Homogenization High-Speed Homogenization (Pre-emulsion) Melt->Homogenization Combine Surfactant Surfactant Solution HeatAq Heat to same Temperature Surfactant->HeatAq HeatAq->Homogenization Ultrasonication Ultrasonication (Nanoemulsion) Homogenization->Ultrasonication Cooling Cooling and Solidification (SLN Formation) Ultrasonication->Cooling

Caption: Workflow for the preparation of Solid Lipid Nanoparticles.

In-Vitro Drug Release Study

The dialysis bag method is a common technique for evaluating the in-vitro drug release from nanoparticles.

  • Apparatus and Materials:

    • Dialysis bags (with a suitable molecular weight cut-off)

    • Phosphate buffer saline (PBS) at a physiological pH (e.g., 7.4)

    • Magnetic stirrer and water bath maintained at 37°C

    • UV-Vis Spectrophotometer or HPLC for drug quantification

  • Procedure:

    • A known amount of the drug-loaded SLN dispersion is placed inside a dialysis bag.

    • The sealed dialysis bag is immersed in a beaker containing a defined volume of PBS, which serves as the release medium.

    • The entire setup is maintained at 37°C with continuous stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh PBS to maintain sink conditions.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical technique.

    • The cumulative percentage of drug release is calculated and plotted against time.

The following Graphviz diagram illustrates the workflow for the in-vitro drug release study.

Drug_Release_Workflow cluster_Setup Experimental Setup cluster_Sampling Sampling and Analysis SLN_Dispersion Drug-Loaded SLN Dispersion Dialysis_Bag Dialysis Bag SLN_Dispersion->Dialysis_Bag Place inside Release_Medium Release Medium (PBS, pH 7.4) at 37°C Dialysis_Bag->Release_Medium Immerse Sampling Withdraw Aliquots at Time Intervals Release_Medium->Sampling Analysis Quantify Drug Concentration (UV-Vis/HPLC) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation

References

Efficacy of Lauryl Palmitate as a Phase Change Material Compared to Paraffin Waxes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lauryl Palmitate and paraffin (B1166041) waxes as phase change materials (PCMs). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate thermal energy storage material for their specific applications. While extensive data is available for paraffin waxes, publicly accessible experimental data for this compound as a PCM is limited.

Executive Summary

Paraffin waxes are a well-established and widely studied class of organic PCMs, offering a broad range of melting points and high latent heat storage capacities. They are chemically inert and thermally stable, making them suitable for various thermal energy storage applications. This compound, a fatty acid ester, is emerging as a potential bio-based alternative. While it offers the advantages of being derived from renewable resources and being biodegradable, a comprehensive body of experimental data on its thermal performance as a PCM is not yet readily available in public literature. This guide summarizes the known properties of both materials, details the experimental protocols for their characterization, and provides a comparative analysis based on the current state of knowledge.

Data Presentation: Thermal Properties

The following tables summarize the key thermophysical properties of this compound and a representative range of paraffin waxes. It is important to note that the properties of paraffin wax can vary significantly depending on its specific composition and grade.

Table 1: Thermophysical Properties of this compound

PropertyValueSource
Melting Point (°C) 44 - 55[1]
Latent Heat of Fusion (J/g) Data not readily available-
Thermal Conductivity (W/m·K) Data not readily available-
Specific Heat Capacity (J/g·K) Data not readily available-
Chemical Formula C₂₈H₅₆O₂[2]
Molar Mass ( g/mol ) 424.74[2]

Table 2: Thermophysical Properties of Paraffin Waxes

PropertyValue RangeSource(s)
Melting Point (°C) 40 - 70[3]
Latent Heat of Fusion (J/g) 150 - 210[3]
Thermal Conductivity (W/m·K) 0.21 - 0.24 (solid), 0.15 (liquid)[4]
Specific Heat Capacity (J/g·K) ~2.1 (solid), ~2.9 (liquid)[4]
Density (g/cm³) ~0.9 (solid), ~0.78 (liquid)[4]

Experimental Protocols

The characterization of PCMs involves a suite of standard analytical techniques to determine their thermal properties and stability. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the melting temperature and latent heat of fusion of PCMs.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the DSC cell is increased at a constant heating rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the phase transition of the material.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic transition in the DSC curve.

  • The latent heat of fusion is calculated by integrating the area of the melting peak.

  • The sample is then cooled at a controlled rate to determine the solidification temperature and latent heat of solidification.

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal place Place in DSC seal->place heat Heat at Constant Rate place->heat cool Cool at Constant Rate heat->cool thermogram Generate Thermogram cool->thermogram analyze Analyze Peaks thermogram->analyze output Output: - Melting Point - Latent Heat analyze->output

DSC Experimental Workflow

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the PCM by monitoring its mass change as a function of temperature.

Methodology:

  • A small sample of the PCM is placed in a TGA crucible.

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically inert, like nitrogen).

  • The mass of the sample is continuously recorded as the temperature increases.

  • The resulting TGA curve plots the percentage of initial mass versus temperature.

  • The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

TGA_Workflow start Start sample_prep Prepare Sample start->sample_prep tga_analysis Heat in TGA under N2 sample_prep->tga_analysis data_acq Record Mass vs. Temperature tga_analysis->data_acq data_analysis Analyze TGA Curve data_acq->data_analysis end Determine Decomposition Temp. data_analysis->end

TGA Experimental Workflow

Thermal Conductivity Measurement

The thermal conductivity of a PCM is a crucial parameter that governs the rate of heat transfer during charging and discharging cycles. Various methods can be used, with the transient plane source (TPS) and transient hot wire (THW) methods being common for both solid and liquid phases.

Methodology (Transient Plane Source - TPS):

  • The TPS sensor, a flat resistive element in a spiral pattern, is sandwiched between two identical samples of the PCM.

  • A current pulse is passed through the sensor, generating a small amount of heat.

  • The temperature increase of the sensor is recorded as a function of time.

  • The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the material.

  • Measurements are typically performed at different temperatures to evaluate the thermal conductivity in both the solid and liquid states.

Thermal_Conductivity_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis sample Sample Preparation sensor Sensor Placement sample->sensor heat_pulse Apply Heat Pulse sensor->heat_pulse record_temp Record Temperature Response heat_pulse->record_temp model Apply Theoretical Model record_temp->model calculate Calculate Thermal Conductivity model->calculate result Thermal Conductivity (W/m·K) calculate->result

Thermal Conductivity Measurement Workflow

Comparative Analysis

Thermal Properties
  • Melting Point: Paraffin waxes offer a wide and tunable melting point range (typically 40-70 °C), making them adaptable to various applications.[3] this compound has a reported melting point in the range of 44-55 °C, which falls within the operational window of many thermal energy storage systems.[1]

  • Thermal Conductivity: A significant drawback of both paraffin waxes and fatty acid esters is their low thermal conductivity (typically 0.15-0.25 W/m·K).[4] This property limits the rate of heat transfer during charging and discharging. To address this, thermal conductivity enhancers such as graphite, metal foams, or nanoparticles are often incorporated into the PCM matrix.

Stability and Compatibility
  • Thermal Stability: Paraffin waxes generally exhibit good thermal stability, with decomposition temperatures typically above 200 °C, allowing for long-term use without significant degradation. The thermal stability of this compound is not well-documented in the context of PCM applications, but other long-chain fatty acid esters have shown good thermal stability.[5]

  • Chemical Stability and Compatibility: Paraffin waxes are chemically inert and compatible with most common container materials. Fatty acids and their esters can be more reactive, and care must be taken to ensure compatibility with the encapsulating or container material to prevent corrosion or degradation over time.

Source and Sustainability
  • Paraffin Waxes: These are derived from petroleum, a non-renewable resource. Their environmental impact is a consideration for sustainable applications.

  • This compound: As a fatty acid ester, this compound can be derived from renewable vegetable or animal sources.[7] This bio-based origin presents a significant advantage in terms of sustainability and biodegradability.

Conclusion

Paraffin waxes remain a dominant choice for PCM applications due to their well-characterized thermal properties, wide range of melting points, high latent heat storage capacity, and proven long-term stability.

This compound, as a representative of the fatty acid ester class, shows potential as a sustainable, bio-based alternative. Its melting point is within a useful range for many thermal management applications. However, a significant gap exists in the publicly available experimental data regarding its latent heat of fusion, thermal conductivity, and long-term thermal stability as a PCM. Further research and comprehensive characterization are necessary to fully evaluate its efficacy and competitiveness against established materials like paraffin waxes. For researchers and professionals in drug development, where precise temperature control is critical, the reliability and extensive data available for paraffin waxes may currently make them a more prudent choice, while the development and characterization of bio-based esters like this compound warrant continued investigation for future sustainable applications.

References

Cytotoxicity of Lauryl Palmitate on human cell lines (e.g., HaCaT, fibroblasts)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of lauryl palmitate on human cell lines, with a focus on keratinocytes (HaCaT) and fibroblasts. Due to a lack of direct studies measuring the IC50 of this compound on these specific cell lines, this guide synthesizes data on its constituent fatty acids—lauric acid and palmitic acid—and other relevant fatty acid esters to provide a comprehensive assessment.

Executive Summary

This compound, an ester of lauric acid and palmitic acid, is a common ingredient in cosmetic and topical formulations. Understanding its potential cytotoxicity is crucial for safety and efficacy assessments in drug development and dermatological research. While direct data for this compound is limited, studies on palmitic acid indicate a dose-dependent cytotoxic effect on various cell lines. For instance, derivatives of palmitic acid have been shown to be very cytotoxic to HaCaT cells, with IC50 values ranging from 1.8 to 7.4 mg/L.[1] Conversely, another study reported that palmitic acid at concentrations up to 50 micrograms/ml exhibited no cytotoxicity to normal human dermal fibroblasts (HDF).[2] The cytotoxicity of fatty acid esters is generally influenced by their molecular structure, with monoesters tending to be more cytotoxic than di- or tri-esters.[3]

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for palmitic acid and related compounds on relevant human cell lines. It is important to note the absence of specific IC50 values for this compound.

Compound/Product NameCell LineAssayExposure TimeIC50 / Cytotoxicity Observation
Palmitic Acid Derivatives (C16-KK-NH2, C16-RR-NH2)HaCaTMTT24hIC50: 1.8 - 7.4 mg/L
Palmitic AcidHuman Dermal Fibroblasts (HDF)Not SpecifiedNot SpecifiedNo cytotoxicity observed at 12.5 - 50 µg/mL
Palmitic AcidLO2 (Human Liver Cell Line)Not SpecifiedNot SpecifiedCytotoxic at concentrations > 0.25 mM
Flavonoid-Fatty Acid ConjugatesHaCaTNot Specified72hIncreased cytotoxic action compared to original flavonoids
Palm Fatty Acid-Based PolyestersHaCaT, 3T3 (Mouse Fibroblasts)MTT72hHigh cell viability (>80%) at concentrations up to 100 µg/mL

Experimental Protocols

A standardized protocol for assessing the cytotoxicity of poorly water-soluble substances like this compound is essential for reproducible results. The following is a detailed methodology for the MTT assay, a common colorimetric method for evaluating cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding:

    • Culture HaCaT or fibroblast cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize confluent cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Substance:

    • Due to the insolubility of this compound in aqueous media, prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4]

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic substance).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways in Palmitate-Induced Cytotoxicity

While specific pathways for this compound have not been elucidated, research on palmitic acid provides insights into potential mechanisms of cytotoxicity.

Palmitic acid has been shown to induce the production of proinflammatory cytokines in HaCaT keratinocytes through an NF-κB-dependent mechanism.[5] This involves the activation of the NF-κB signaling pathway, leading to the transcription of genes involved in inflammation and cell survival.

In other cell types, palmitate-induced cytotoxicity is associated with the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[6][7] This can lead to mitochondrial dysfunction and ultimately trigger apoptosis (programmed cell death) or necrosis.

Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a potential signaling pathway for palmitate-induced inflammation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture HaCaT or Fibroblast Cells B Seed Cells in 96-well Plates A->B E Treat Cells with This compound Dilutions B->E C Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions in Culture Medium C->D D->E F Incubate for 24/48/72 hours E->F G Add MTT Reagent F->G H Incubate for 4 hours G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining the cytotoxicity of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) Gene Gene Transcription NFkB_n->Gene induces Gene->Proinflammatory_Cytokines leads to production of Palmitate Palmitic Acid Palmitate->TLR binds

Caption: Potential NF-κB signaling pathway activated by palmitic acid.

Alternatives to this compound

For formulations where potential cytotoxicity is a concern, several alternatives to this compound can be considered. These often possess different physicochemical properties that may be advantageous in specific applications.

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil. It is known for its light, non-greasy feel and good skin compatibility.

  • Isopropyl Myristate: An ester of isopropanol (B130326) and myristic acid, it is a synthetic oil used as an emollient, thickening agent, and lubricant.

  • Alkyl Benzoates (e.g., C12-15 Alkyl Benzoate): A group of esters that provide a light, silky feel to the skin.

  • Natural Oils and Butters: Options like jojoba oil, squalane, and shea butter can be used, though they may impart a heavier feel to the final product.

The selection of an alternative should be guided by the desired sensory characteristics, formulation stability, and a thorough safety assessment, including in vitro cytotoxicity testing.

Conclusion

References

Validating the Long-Term Thermal Reliability of Lauryl Palmitate Through Cycle Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable Phase Change Material (PCM) is paramount in applications requiring precise thermal management, such as in the transportation and storage of temperature-sensitive pharmaceuticals. Lauryl Palmitate, a fatty acid ester, presents itself as a promising candidate due to its characteristic phase transition temperature and latent heat capacity. However, its long-term thermal reliability under repeated melting and freezing cycles is a critical factor for its adoption. This guide provides a comparative analysis of this compound's expected thermal performance against common alternatives, supported by experimental data from similar materials and established testing protocols.

Comparative Analysis of Thermal Properties

The long-term stability of a PCM is primarily assessed by the change in its melting temperature and latent heat of fusion over a large number of thermal cycles. While specific long-term cycling data for this compound is not extensively available in public literature, we can infer its performance based on studies of similar fatty acid esters and their components, lauric acid and palmitic acid. This section compares the expected performance of this compound with two common classes of PCMs: paraffin (B1166041) waxes and hydrated salts.

PropertyThis compound (Fatty Acid Ester)Paraffin Wax (Organic)Hydrated Salts (Inorganic)
Melting Temperature Expected to be stable with minor variations. Studies on similar fatty acid esters show minimal changes after hundreds of cycles.Generally stable, with slight variations reported after extensive cycling.Can be prone to supercooling and phase segregation, leading to significant changes in melting temperature over time.
Latent Heat of Fusion Expected to show good stability. Eutectic mixtures of lauric and palmitic acid have demonstrated good thermal reliability.High initial latent heat, with some studies reporting a gradual decrease after a high number of cycles.High initial latent heat, but can degrade significantly due to incongruent melting and loss of water of hydration.
Thermal Stability Good thermal stability is anticipated, as is characteristic of fatty acids and their esters.Excellent thermal stability within their operational temperature range.Stability can be a major concern; prone to chemical decomposition and corrosion of container materials.
Corrosion Generally non-corrosive to most metals and plastics.Non-corrosive.Can be corrosive to certain metals, requiring careful selection of containment materials.
Supercooling Fatty acids and their esters typically exhibit minimal supercooling.Generally low supercooling.A significant issue that often requires the addition of nucleating agents.

Experimental Protocols for Thermal Cycle Testing

To validate the long-term thermal reliability of this compound or any PCM, a rigorous thermal cycling test is essential. The following is a standardized experimental protocol based on methods reported in scientific literature.

Objective:

To determine the change in the melting temperature and latent heat of fusion of a PCM after a predetermined number of melt/freeze cycles.

Materials and Equipment:
  • Phase Change Material (this compound)

  • Differential Scanning Calorimeter (DSC)

  • Thermal cycling apparatus (e.g., environmental chamber, thermoelectric module)

  • Hermetically sealed sample pans for DSC

Methodology:
  • Initial Characterization:

    • An initial DSC analysis is performed on a fresh sample of the PCM to determine its baseline melting temperature and latent heat of fusion.

    • The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Accelerated Thermal Cycling:

    • A sample of the PCM is subjected to a large number of melt/freeze cycles in a thermal cycling apparatus.

    • The temperature range for cycling should encompass the entire phase transition of the PCM, with setpoints above and below the melting and freezing points.

    • The heating and cooling rates should be controlled and consistent throughout the test.

    • The number of cycles can range from hundreds to thousands, depending on the application's requirements. For many applications, 500 to 1000 cycles are considered indicative of long-term performance.

  • Periodic Analysis:

    • At regular intervals (e.g., after 100, 250, 500, and 1000 cycles), a small sample of the cycled PCM is taken for DSC analysis.

    • The DSC analysis is performed using the same parameters as the initial characterization to ensure comparability of the results.

  • Data Analysis:

    • The melting temperature and latent heat of fusion are determined from the DSC curves for each interval.

    • The percentage change in these properties relative to the initial values is calculated to quantify the thermal degradation.

    • Any changes in the shape of the DSC peaks, which might indicate changes in the phase transition behavior, are also noted.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Cycling and Analysis cluster_analysis Data Analysis and Comparison Initial_Sample Fresh this compound Sample Initial_DSC Initial DSC Analysis (Baseline Data) Initial_Sample->Initial_DSC Thermal_Cycling Accelerated Thermal Cycling (e.g., 1000 cycles) Initial_Sample->Thermal_Cycling Data_Analysis Analyze Changes in: - Melting Temperature - Latent Heat of Fusion Initial_DSC->Data_Analysis Periodic_Sampling Periodic Sampling (e.g., every 100 cycles) Thermal_Cycling->Periodic_Sampling During Cycling Periodic_DSC Periodic DSC Analysis Periodic_Sampling->Periodic_DSC Periodic_DSC->Data_Analysis Comparison Compare with Alternatives (Paraffin, Hydrated Salts) Data_Analysis->Comparison Conclusion Assess Long-Term Thermal Reliability Comparison->Conclusion

Caption: Experimental workflow for thermal cycle testing of this compound.

Comparative_Logic cluster_candidates PCM Candidates cluster_attributes Key Reliability Attributes PCM_Selection Phase Change Material Selection for Thermal Reliability Lauryl_Palmitate This compound (Fatty Acid Ester) PCM_Selection->Lauryl_Palmitate Paraffin_Wax Paraffin Wax (Organic) PCM_Selection->Paraffin_Wax Hydrated_Salts Hydrated Salts (Inorganic) PCM_Selection->Hydrated_Salts Stability High Thermal Stability Lauryl_Palmitate->Stability Expected High Consistency Consistent Melting Point Lauryl_Palmitate->Consistency Expected High Durability Stable Latent Heat Lauryl_Palmitate->Durability Expected High Compatibility Low Corrosion & Supercooling Lauryl_Palmitate->Compatibility High Paraffin_Wax->Stability High Paraffin_Wax->Consistency High Paraffin_Wax->Durability Moderate Paraffin_Wax->Compatibility High Hydrated_Salts->Stability Low Hydrated_Salts->Consistency Low Hydrated_Salts->Durability Low Hydrated_Salts->Compatibility Low

Head-to-head comparison of enzymatic versus chemical synthesis of Lauryl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters like Lauryl Palmitate is a fundamental process. This guide provides an objective, data-driven comparison of the two primary synthesis routes: enzymatic and chemical, to inform methodology selection based on performance, environmental impact, and process efficiency.

This compound, a wax ester, finds wide application in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer. The choice of synthesis method, either leveraging the specificity of enzymes or the robustness of chemical catalysts, can significantly impact the final product's purity, the process's sustainability, and overall cost-effectiveness. This guide delves into the experimental data and protocols for both approaches to provide a clear comparison.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both the enzymatic and chemical synthesis of this compound, based on published experimental data.

ParameterEnzymatic SynthesisChemical Synthesis (Fischer Esterification)
Catalyst Immobilized Lipase (e.g., Novozym 435)Strong Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Reaction Temperature 40°C[1]60 - 110°C[2]
Reaction Time 10 minutes[1]1 - 10 hours[2]
Substrate Molar Ratio (Alcohol:Acid) 2:1 (Lauryl Alcohol:Palmitic Acid)[1]Often requires a large excess of one reactant (e.g., 10-fold excess of alcohol) to drive equilibrium[3]
Yield >90%[1][4][5]~80% (under reactive distillation for similar fatty acid esters)[6]
Solvent Organic solvents (e.g., hexane) or solvent-free[1]Often solvent-free or in non-polar solvents (e.g., toluene (B28343), hexane)[2]
By-products WaterWater, and potentially colored and odorous impurities[7]
Environmental Impact Lower energy consumption, biodegradable catalyst, less hazardous waste.[8][9]Higher energy consumption, corrosive and polluting catalysts, potential for hazardous waste.[9]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the optimized conditions for the synthesis of this compound using an immobilized lipase.

Materials:

  • Palmitic Acid

  • Lauryl Alcohol (Dodecanol)

  • Immobilized Lipase (Novozym 435)

  • Hexane (B92381) (or other suitable organic solvent)

  • Shaking water bath or magnetic stirrer with heating

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine palmitic acid and lauryl alcohol in a 1:2 molar ratio.[1]

  • Add hexane as a solvent.

  • Add the immobilized lipase, Novozym 435 (typically 0.4 g for a small-scale reaction).[1]

  • Place the reaction vessel in a shaking water bath or on a heated magnetic stirrer and maintain the temperature at 40°C.[1]

  • Allow the reaction to proceed for 10 minutes with constant agitation.[1]

  • After the reaction is complete, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture using standard techniques such as solvent evaporation and crystallization.

Chemical Synthesis of this compound (Fischer-Speier Esterification)

This is a general protocol for the acid-catalyzed esterification of a fatty acid with an alcohol.

Materials:

  • Palmitic Acid

  • Lauryl Alcohol (Dodecanol)

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Toluene (optional, for azeotropic removal of water)

  • Reflux apparatus with a Dean-Stark trap (if using a solvent)

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask, combine palmitic acid and a significant excess of lauryl alcohol (e.g., 10-fold molar excess) to drive the reaction equilibrium.

  • Add a catalytic amount of concentrated sulfuric acid (typically a few drops).

  • If using a solvent, add toluene to the flask and set up a reflux apparatus with a Dean-Stark trap to collect the water produced during the reaction.

  • Heat the reaction mixture to reflux (typically between 60-110°C) with constant stirring.[2]

  • Monitor the progress of the reaction (e.g., by thin-layer chromatography) over a period of 1 to 10 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess lauryl alcohol and any remaining solvent under vacuum to obtain the crude this compound. Further purification may be required.

Visualizing the Synthesis Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both enzymatic and chemical synthesis.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation cluster_products Final Products Palmitic_Acid Palmitic Acid Mix Mixing & Heating (40°C) Palmitic_Acid->Mix Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Mix Solvent Hexane Solvent->Mix Enzyme Add Novozym 435 Mix->Enzyme React Reaction (10 min) Enzyme->React Filter Filtration React->Filter Evaporation Solvent Evaporation Filter->Evaporation Liquid Phase Recovered_Enzyme Recovered Enzyme Filter->Recovered_Enzyme Solid Phase Lauryl_Palmitate This compound (>90% Yield) Evaporation->Lauryl_Palmitate

Enzymatic Synthesis Workflow for this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Palmitic_Acid Palmitic Acid Mix Mixing & Reflux (60-110°C) Palmitic_Acid->Mix Lauryl_Alcohol_Excess Lauryl Alcohol (Excess) Lauryl_Alcohol_Excess->Mix Catalyst Acid Catalyst (H₂SO₄) Catalyst->Mix Water_Removal Water Removal (Dean-Stark) Mix->Water_Removal React Reaction (1-10 hours) Water_Removal->React Neutralization Neutralization (NaHCO₃) React->Neutralization Extraction Extraction & Washing Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent/Excess Alcohol Evaporation Drying->Evaporation Lauryl_Palmitate This compound (~80% Yield) Evaporation->Lauryl_Palmitate

Chemical Synthesis Workflow for this compound.

Conclusion

The enzymatic synthesis of this compound offers significant advantages in terms of reaction conditions, yield, and environmental impact. The use of immobilized lipases allows for a highly efficient and selective process at low temperatures and with short reaction times, resulting in a high-purity product. In contrast, chemical synthesis, while a well-established method, requires harsher conditions, longer reaction times, and often results in lower yields and the formation of impurities that necessitate more extensive purification steps.

For applications where purity, sustainability, and energy efficiency are critical, enzymatic synthesis presents a compelling alternative to traditional chemical methods for the production of this compound. The ability to reuse the immobilized enzyme further enhances the economic viability of the enzymatic route, making it an attractive option for industrial-scale production. Researchers and drug development professionals should consider these factors when selecting a synthesis strategy to align with their specific product quality requirements and sustainability goals.

References

Occlusion Efficacy: A Comparative Analysis of Lauryl Palmitate and Petrolatum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the occlusive properties of Lauryl Palmitate and Petrolatum, two ingredients commonly used in skincare and pharmaceutical formulations to prevent water loss and maintain skin hydration. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data and methodologies to support formulation decisions.

Petrolatum has long been considered the gold standard for occlusive agents, demonstrating a significant ability to reduce transepidermal water loss (TEWL).[1] this compound, a fatty acid ester, is valued for its emollient properties and its role in improving skin barrier function. This guide will delve into a quantitative and qualitative comparison of their occlusive performance.

Quantitative Comparison of Occlusive Properties

IngredientChemical ClassReported Transepidermal Water Loss (TEWL) ReductionKey Characteristics
Petrolatum HydrocarbonUp to 99%[1]Forms a highly effective, near-complete occlusive barrier on the skin.[1]
Stearic Acid (as a proxy for fatty acids in this compound) Fatty Acid45-60%[1]Provides a significant but less complete occlusive barrier compared to petrolatum, allowing for some skin respiration.[1]
This compound Fatty Acid EsterData not directly available; expected to be less occlusive than petrolatum but still offer significant TEWL reduction.Functions as an emollient, improving skin feel and contributing to barrier function.

Note: The TEWL reduction for this compound is an estimation based on the performance of similar fatty acids. The actual performance may vary depending on the formulation.

Experimental Protocols

The primary method for evaluating the occlusive properties of a topical ingredient is the measurement of Transepidermal Water Loss (TEWL). This non-invasive technique quantifies the amount of water that passively evaporates through the skin.

In Vivo Transepidermal Water Loss (TEWL) Measurement

Objective: To measure the rate of water evaporation from the skin surface after the application of a test substance.

Apparatus: An evaporimeter (e.g., Tewameter®) with an open or closed chamber probe.

Procedure:

  • Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for a minimum of 20-30 minutes before measurements are taken.

  • Baseline Measurement: The baseline TEWL is measured on designated test areas on the volar forearm of the subjects before any product application.

  • Product Application: A standardized amount of the test substance (e.g., this compound or Petrolatum) is applied to the designated test area. An untreated area is maintained as a control.

  • Post-Application Measurements: TEWL is measured at specified time intervals after application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours) to assess the immediate and long-term occlusive effects.

  • Data Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the occlusive effect of the test substance.

Visualizing the Occlusive Effect and Skin Barrier Function

To better understand the experimental workflow and the physiological impact of occlusive agents, the following diagrams are provided.

TEWL_Measurement_Workflow cluster_pre Pre-Measurement cluster_application Product Application cluster_post Post-Measurement & Analysis Subject_Acclimatization Subject Acclimatization (Controlled Environment) Baseline_TEWL Baseline TEWL Measurement (Untreated Skin) Subject_Acclimatization->Baseline_TEWL Apply_Lauryl_Palmitate Apply this compound Baseline_TEWL->Apply_Lauryl_Palmitate Apply_Petrolatum Apply Petrolatum Baseline_TEWL->Apply_Petrolatum Untreated_Control Untreated Control Baseline_TEWL->Untreated_Control Timed_TEWL_Measurements Timed TEWL Measurements (e.g., 30m, 1h, 2h, 4h, 8h) Apply_Lauryl_Palmitate->Timed_TEWL_Measurements Apply_Petrolatum->Timed_TEWL_Measurements Untreated_Control->Timed_TEWL_Measurements Data_Analysis Data Analysis (% TEWL Reduction) Timed_TEWL_Measurements->Data_Analysis Comparison Compare Occlusivity Data_Analysis->Comparison

Caption: Experimental workflow for in vivo TEWL measurement.

Skin_Barrier_Function cluster_skin Stratum Corneum Corneocytes Corneocytes (Bricks) Lipid_Matrix Intercellular Lipids (Mortar) (Ceramides, Cholesterol, Fatty Acids) Water_Loss Transepidermal Water Loss (TEWL) Lipid_Matrix->Water_Loss Reduces Hydration Increased Skin Hydration Lipid_Matrix->Hydration Maintains Occlusive_Agent Topical Occlusive Agent (e.g., this compound, Petrolatum) Occlusive_Agent->Lipid_Matrix Forms a barrier

References

Comparative thermal stability of Lauryl Palmitate and its constituent fatty acid and alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the thermal characteristics of Lauryl Palmitate, Lauric Acid, and 1-Hexadecanol (B1195841), supported by experimental data.

This guide provides a detailed comparison of the thermal stability of the wax ester, this compound, with its constituent fatty acid, lauric acid, and fatty alcohol, 1-hexadecanol (also known as palmityl alcohol). Understanding the thermal decomposition profiles of these compounds is critical for their application in pharmaceutical formulations, cosmetic manufacturing, and other areas where thermal stress is a factor.

Executive Summary

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of substances by measuring changes in mass as a function of temperature. The data indicates a clear trend in thermal stability:

This compound > 1-Hexadecanol > Lauric Acid

This compound, as a long-chain wax ester, exhibits the highest thermal stability, a characteristic attributed to its higher molecular weight and the stability of the ester bond. Lauric acid is the least thermally stable of the three, beginning to decompose at a significantly lower temperature. 1-Hexadecanol demonstrates intermediate stability.

Quantitative Thermal Decomposition Data

The following table summarizes the key thermal decomposition parameters for this compound, lauric acid, and 1-hexadecanol based on available experimental data. It is important to note that direct comparative TGA data under identical conditions is limited in the literature; therefore, the presented values are compiled from various sources.

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Decomposition Range (°C)
Lauric Acid ~110 - 150~176 - 241~110 - 276
1-Hexadecanol > 200 (estimated)Not specifiedDecomposes before boiling point of 344°C
This compound > 250 (estimated)Not specifiedBegins decomposition above melting point of ~54°C and boiling point of >360°C

Note: The data for 1-Hexadecanol and this compound are estimations based on related compounds and general principles of thermal stability, as direct TGA data is not consistently available in the cited literature. The decomposition of wax esters like this compound is known to occur over a broad temperature range.

Experimental Methodologies

The primary technique for determining the thermal stability of these organic compounds is Thermogravimetric Analysis (TGA) .

General TGA Protocol:

A small, precisely weighed sample (typically 5-20 mg) of the substance is placed in a crucible. The crucible is then heated in a TGA furnace at a controlled rate (e.g., 10 °C/min) under a specific atmosphere, commonly an inert gas like nitrogen to study thermal decomposition without oxidation.[1] The instrument continuously records the mass of the sample as the temperature increases. The resulting data is plotted as a mass vs. temperature curve (thermogram), from which the onset of decomposition and other thermal events can be determined. The derivative of this curve (DTG) helps to identify the temperature of the maximum rate of mass loss.

Visualizing Thermal Stability Relationships

The following diagram illustrates the hierarchical relationship of thermal stability among the three compounds.

Thermal_Stability_Comparison cluster_stability Comparative Thermal Stability This compound This compound 1-Hexadecanol 1-Hexadecanol This compound->1-Hexadecanol More Stable Lauric Acid Lauric Acid 1-Hexadecanol->Lauric Acid More Stable

Caption: Hierarchical representation of thermal stability.

This logical diagram depicts the general principle that the ester, this compound, is more resistant to thermal degradation than its constituent alcohol, which in turn is more stable than the carboxylic acid.

Detailed Experimental Workflow for Thermal Stability Analysis

The process of evaluating and comparing the thermal stability of these compounds follows a structured workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation Sample Sample Acquisition This compound Lauric Acid 1-Hexadecanol Weighing Precise Weighing 5-20 mg Sample->Weighing TGA_Instrument TGA Instrument Setup Inert Atmosphere (N₂) Heating Rate: 10 °C/min Weighing->TGA_Instrument Heating Controlled Heating Ambient to 400-600 °C TGA_Instrument->Heating Thermogram Generation of Thermogram Mass vs. Temperature Heating->Thermogram Analysis Data Analysis Onset of Decomposition Peak Decomposition Residual Mass Thermogram->Analysis Comparison Comparative Assessment Stability Ranking Analysis->Comparison

Caption: Standard workflow for TGA-based thermal stability analysis.

References

A Head-to-Head Battle of Nanocarriers: Lauryl Palmitate SLNs vs. Polymeric Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of nanoparticle-based drug delivery, the choice of carrier is paramount. This guide provides an objective, data-driven comparison of two prominent platforms: Lauryl Palmitate-based Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles. By examining key performance benchmarks and providing detailed experimental methodologies, we aim to equip you with the critical information needed to select the optimal nanocarrier for your therapeutic agent.

Solid lipid nanoparticles have emerged as a promising alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles, offering advantages in terms of biocompatibility and the use of physiologically tolerated lipids.[1][2] this compound, a wax ester, presents a compelling lipid matrix for SLN formulation due to its solid state at room temperature and biocompatible nature. Polymeric nanoparticles, on the other hand, are lauded for their versatility, allowing for tunable drug release profiles and surface functionalization for targeted delivery.[3][4][5] This guide will delve into a comparative analysis of these two systems, focusing on their physicochemical properties, drug loading capabilities, and in vitro performance.

Comparative Performance Data

The following tables summarize key performance indicators for this compound-based SLNs and a representative polymeric nanoparticle system, poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

Parameter This compound-Based SLNs PLGA Nanoparticles Reference
Particle Size (nm) 150 - 300100 - 500[6][7][8]
Polydispersity Index (PDI) < 0.3< 0.2[6][7][9]
Zeta Potential (mV) -20 to -40-15 to -50[7][9]
Drug Loading Capacity (%) 1 - 161 - 10[9][10]
Encapsulation Efficiency (%) > 85> 70[7][9]

Table 1: Physicochemical Properties. This table offers a comparative look at the fundamental physical characteristics of this compound-based SLNs and PLGA nanoparticles.

Parameter This compound-Based SLNs PLGA Nanoparticles Reference
Initial Burst Release (%) 15 - 3020 - 40[11]
Sustained Release Profile Up to 72 hoursUp to several weeks[12][13]
Cellular Uptake Efficiently internalized by cellsEfficiently internalized by cells[14][15][16][17]
In Vitro Cytotoxicity Generally low, depends on surfactantsGenerally low, depends on polymer and solvents[14][16][18][19][20][21]

Table 2: In Vitro Performance. This table contrasts the in vitro behavior of the two nanoparticle systems, highlighting their drug release kinetics and biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis and characterization of this compound-based SLNs and polymeric nanoparticles.

Protocol 1: Preparation of this compound-Based SLNs by Microemulsion Method

This protocol is based on the microemulsion dilution technique, which is known for producing small and uniform nanoparticles.[8][9][22]

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin)

  • Hydrophobic drug

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Formation of the Microemulsion: Add the aqueous phase to the lipid phase dropwise while stirring continuously to form a clear and transparent microemulsion.

  • Formation of SLNs: Rapidly disperse the hot microemulsion into cold deionized water (2-4°C) under vigorous stirring. The volume ratio of microemulsion to cold water should be between 1:25 and 1:50.

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactants and unencapsulated drug.

Protocol 2: Preparation of PLGA Nanoparticles by Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation technique is a widely used method for preparing polymeric nanoparticles.[6][23][24]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Hydrophobic drug

  • Aqueous solution of a stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic F68)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve the PLGA and the hydrophobic drug in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous stabilizer solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water multiple times to remove the stabilizer and unencapsulated drug.

  • Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.

Protocol 3: Characterization of Nanoparticles

Consistent and thorough characterization is essential to ensure the quality and performance of the nanoparticles.[25][26][27][28]

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL (%) = [(Total drug amount - Free drug amount) / Total weight of nanoparticles] x 100

  • In Vitro Drug Release:

    • Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots.

  • In Vitro Cytotoxicity:

    • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of the nanoparticles for a specific duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard assay such as the MTT or MTS assay.[19][20][29]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by anti-cancer drugs delivered by nanoparticles, and the experimental workflow for nanoparticle evaluation.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) prep_sln This compound SLN Synthesis size_pdi Size & PDI (DLS) prep_sln->size_pdi prep_poly Polymeric Nanoparticle Synthesis prep_poly->size_pdi zeta Zeta Potential size_pdi->zeta morphology Morphology (TEM/SEM) zeta->morphology drug_loading Drug Loading & Encapsulation morphology->drug_loading release Drug Release Studies drug_loading->release uptake Cellular Uptake release->uptake cytotoxicity Cytotoxicity Assays uptake->cytotoxicity pk_pd Pharmacokinetics/Pharmacodynamics cytotoxicity->pk_pd efficacy Therapeutic Efficacy pk_pd->efficacy toxicity Biocompatibility/Toxicity efficacy->toxicity PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

References

Safety Operating Guide

Safe Disposal of Lauryl Palmitate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Lauryl Palmitate, ensuring compliance and safety for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and available safety data.

I. Core Safety and Hazard Information

This compound is generally not classified as a hazardous substance.[1][2] However, adherence to proper laboratory waste management practices is crucial to maintain a safe working environment and ensure environmental responsibility. Local regulations should always be consulted and followed.[1]

Key Data Summary:

PropertyInformationSource
GHS Hazard Classification Not classified as hazardous[1][2]
Hazardous Waste Status Not classified as hazardous waste[1]
Transport Classification Not classified as dangerous goods[1]
Environmental Hazards No ecological damage is known or expected from normal use.[1] Avoid discharge into sewers.[1][1]
Physical State Solid[3]

II. Procedural Guidance for Disposal

Follow these step-by-step instructions for the safe disposal of this compound and associated waste materials.

A. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing appropriate PPE:

  • Standard laboratory coat.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

B. Disposal of Uncontaminated, Pure this compound

  • Confirmation: Ensure the this compound waste is not mixed with any hazardous solvents or other regulated chemicals.

  • Containment: Place the solid this compound in a durable, sealable container.

  • Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)".

  • Disposal:

    • Consult your institution's specific guidelines for non-hazardous chemical waste.

    • While some guidelines may permit disposal of similar non-hazardous solids in the regular trash, the recommended general practice is to send it to a designated landfill.[1][4]

    • Arrange for pickup through your facility's Environmental Health and Safety (EHS) or chemical waste management program.

C. Disposal of this compound Solutions

The disposal method for this compound solutions is determined by the solvent used.

  • Hazard Assessment: Identify the solvent(s) in the solution.

  • Segregation:

    • If dissolved in a hazardous solvent (e.g., flammable, toxic, or chlorinated solvents): The entire solution must be treated as hazardous waste.

    • If dissolved in a non-hazardous solvent: The mixture should be handled according to your institution's policy for that specific solvent waste.

  • Containment: Collect the solution in a designated, compatible, and properly sealed hazardous waste container (e.g., a solvent carboy). Do not overfill containers.[5]

  • Labeling: Label the container clearly with all chemical components and their approximate concentrations.[5]

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

D. Disposal of Contaminated Materials and Spill Cleanup

Materials contaminated with this compound should be disposed of based on the nature of the contamination.

  • Small Spills (Pure Substance):

    • Wipe up the spill with absorbent material (e.g., paper towels).[1]

    • Place the used absorbent materials in a sealed plastic bag.

    • Dispose of the bag in the regular solid waste, unless your institutional policy requires otherwise.

  • Large Spills (Pure Substance):

    • Cover the spill with an inert absorbent material like sand or earth.[1]

    • Collect the mixture into a suitable container for disposal.[1]

    • Contact your EHS office for guidance on disposal, which will likely be landfilling.[1]

  • Spills of Solutions: If the spill involves a solution containing a hazardous solvent, all cleanup materials (absorbents, gloves, etc.) are considered hazardous waste. Collect them in a sealed, labeled container and dispose of them through the hazardous waste program.

E. Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Cleaning: Scrape out as much of the solid residue as possible. This residue should be disposed of as pure this compound waste (see section II.B).

  • Rinsing:

    • Triple-rinse the container with a suitable solvent (e.g., ethanol, acetone) capable of dissolving the residue.[5]

    • Collect all rinsate and dispose of it as hazardous chemical waste (e.g., in the appropriate solvent waste container).[5]

  • Final Disposal: Once the container is clean, deface or remove the original label. The container can now be disposed of with regular laboratory glassware or plastic waste, according to your facility's recycling or disposal streams.

III. Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for this compound waste.

G cluster_waste_type cluster_disposal_path start Identify this compound Waste Type pure_solid Pure Solid this compound start->pure_solid solution This compound in Solution start->solution contaminated Contaminated Materials (Gloves, Paper Towels, etc.) start->contaminated container Empty Container start->container non_haz_solid Package, Label & Dispose as Non-Hazardous Solid Waste (Landfill via EHS) pure_solid->non_haz_solid haz_waste Collect in Labeled Hazardous Waste Container (via EHS) solution->haz_waste Solvent is hazardous solution->haz_waste Solvent is non-hazardous (Follow institutional policy, typically solvent waste) contaminated->haz_waste Contaminated with hazardous solution regular_trash Dispose in Regular Laboratory Solid Waste contaminated->regular_trash Contaminated with pure substance only rinse Triple-Rinse with Solvent container->rinse rinsate_disposal Collect Rinsate as Hazardous Waste rinse->rinsate_disposal Yes container_disposal Dispose of Clean Container (Lab Glass/Plastic Waste) rinsate_disposal->container_disposal

Caption: Decision workflow for this compound waste disposal.

References

Safe Handling and Disposal of Lauryl Palmitate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the personal protective equipment (PPE), operational procedures, and disposal of Lauryl Palmitate to ensure a safe laboratory environment.

This compound, also known as Dodecyl hexadecanoate, is a wax ester commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.[1][2] Based on available safety data, this compound is not classified as a hazardous substance.[3] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks and ensure the well-being of personnel. This guide provides detailed procedures for the safe handling and disposal of this compound in a research and development environment.

Recommended Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the following PPE is recommended as a matter of good laboratory practice to protect against potential splashes, spills, and prolonged contact.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from accidental splashes of the substance.
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact and maintains cleanliness.
Body Protection A standard laboratory coat or a disposable gown.Protects clothing and skin from potential spills.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation.This compound is a solid with low volatility at room temperature.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is not strictly necessary but is considered best practice when handling any chemical substance.

  • Clear the workspace of any unnecessary items to prevent clutter and potential spills.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Before handling this compound, put on a laboratory coat, safety glasses, and gloves as specified in the table above.

3. Handling the Substance:

  • Retrieve the container of this compound from its storage location, which should be a cool, dry area.[3]

  • If transferring the solid, use a clean spatula or scoop. Avoid creating dust.

  • If heating this compound, do so in a well-ventilated area, as fumes may be produced.[3]

  • Keep containers closed when not in use to prevent contamination.[3]

4. In Case of a Spill:

  • For small spills, wipe up the substance with an absorbent cloth.[3] The area can then be cleaned with soap and water.

  • For larger spills, cover the area with an inert absorbent material such as sand or earth, then collect the material into a suitable container for disposal.[3]

  • Note that spills may create a slipping hazard.[3]

5. First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[3]

  • Skin Contact: Wash the affected area with soap and water.[3]

  • Ingestion: Rinse mouth with water. Ingestion of large amounts may cause nausea and vomiting; seek medical advice if this occurs.[3]

  • Inhalation: If fumes from heated product are inhaled, move to fresh air.[3]

Disposal Plan

This compound is not classified as hazardous waste.[3] However, proper disposal procedures should be followed in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent cloths, gloves) in a clearly labeled, sealed container.

2. Disposal Route:

  • The primary recommended disposal method is landfill.[3]

  • Do not discharge into sewers or waterways.[3]

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

Workflow for Safe Handling of this compound

Lauryl_Palmitate_Handling_Workflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling this compound cluster_disposal Waste Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Prepare Clean Workspace B->C D Lab Coat E Safety Glasses D->E F Gloves (Nitrile/Neoprene) E->F G Retrieve from Storage H Transfer/Weigh as Needed G->H I Keep Container Closed H->I Spill Spill? H->Spill J Collect Waste in Labeled Container Decontaminate Decontaminate Workspace & Remove PPE I->Decontaminate K Consult EHS for Disposal J->K L Dispose via Approved Waste Stream K->L L->Decontaminate Spill->I No Cleanup Clean Spill with Absorbent Material Spill->Cleanup Yes Cleanup->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.